2-Chloro-6-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAWPCTVDEZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402948 | |
| Record name | 2-chloro-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89999-90-6 | |
| Record name | 2-chloro-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-hydroxybenzonitrile, a substituted aromatic compound, holds significant interest within the scientific community, particularly for its role as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging applications as a key building block in the development of novel therapeutics.
Core Properties and Identification
CAS Number: 89999-90-6[1]
Molecular Formula: C₇H₄ClNO[1]
Molecular Weight: 153.57 g/mol
The strategic placement of the electron-withdrawing nitrile and chloro groups, along with the electron-donating hydroxyl group, imparts a distinct chemical reactivity to the molecule, making it a valuable precursor in medicinal chemistry.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 162-164 °C | N/A |
| Boiling Point | 296.2 °C | N/A |
| Density | 1.37-1.41 g/cm³ | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in many organic solvents, limited solubility in water. | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A prominent and industrially relevant method involves the partial hydrolysis of 2,6-dichlorobenzonitrile. This approach is advantageous due to the commercial availability of the starting material.
Protocol 1: Synthesis via Partial Hydrolysis of 2,6-Dichlorobenzonitrile
This protocol describes a robust method for the synthesis of this compound. The underlying principle is the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile with a hydroxyl group. The presence of the electron-withdrawing nitrile group facilitates this substitution. The reaction is typically carried out in the presence of a base in an aqueous or mixed aqueous-organic solvent system.
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile in a suitable solvent mixture, such as aqueous dioxane or dimethylformamide (DMF).
-
Addition of Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The concentration of the base should be carefully controlled to favor monosubstitution over the formation of the dihydroxy derivative.
-
Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent over-reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, until it reaches a pH of approximately 6-7. This will protonate the phenoxide intermediate to yield the desired hydroxyl group.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions to ensure a high recovery of the product.
-
Purification: Combine the organic extracts and wash them with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product in high purity.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the seven carbon atoms in the molecule, including the carbon of the nitrile group and the carbons attached to the chlorine and hydroxyl groups.[1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z corresponding to the molecular formula C₇H₄ClNO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be observable.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable building block in the synthesis of pharmaceutical agents. The hydroxyl and nitrile groups can be readily functionalized to introduce diverse chemical entities, enabling the exploration of structure-activity relationships in drug discovery programs.
While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogs, hydroxybenzonitriles, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The strategic placement of substituents on the phenyl ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.
For instance, the core structure of this compound is conceptually related to intermediates used in the synthesis of complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor PF-06463922 (Lorlatinib) and the lysine-specific demethylase 1 (LSD1) inhibitor GSK2879552 .[4][5][6][7][8][9] While not a direct precursor, the chemical principles involved in the synthesis and functionalization of this compound are highly relevant to the construction of such intricate molecular architectures.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the construction of complex molecular frameworks. As the demand for novel therapeutics continues to grow, the importance of such adaptable building blocks in the arsenal of medicinal chemists is undeniable. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.
References
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- Johnson, T. W., Richardson, P. F., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][7][8]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.
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Synthesis of 2-Chloro-6-hydroxybenzonitrile from Chlorophenols
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chloro-6-hydroxybenzonitrile, a valuable chemical intermediate, starting from chlorophenols. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will dissect the primary synthetic route, which involves the initial ortho-formylation of 2-chlorophenol to yield 2-chloro-6-hydroxybenzaldehyde, followed by its conversion to the target nitrile. Three distinct formylation methods—the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and a highly regioselective magnesium-mediated approach—are critically evaluated for their mechanisms, yields, and operational feasibility. Furthermore, an alternative direct cyanation strategy is explored. Each section is grounded in authoritative references and includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction
1.1 Significance of this compound
This compound is a bifunctional organic compound that serves as a critical building block in the synthesis of a diverse range of high-value molecules.[1] Its unique arrangement of hydroxyl, chloro, and nitrile functional groups makes it a versatile precursor for various heterocyclic compounds and substituted aromatics. This scaffold is of particular interest in medicinal chemistry for the development of novel therapeutic agents and in the agrochemical industry for creating advanced pesticides and herbicides.[1][2]
1.2 Overview of Synthetic Challenges
The synthesis of this compound from simple chlorophenols presents several key challenges. The primary obstacle is achieving the correct regiochemistry. Introducing a functional group that can be converted to a nitrile (such as a formyl or amino group) onto a substituted phenol ring requires precise control to ensure substitution at the desired position, ortho to both the hydroxyl and chloro groups. Furthermore, the reaction conditions must be compatible with the existing functional groups to prevent unwanted side reactions.
1.3 Chlorophenols as Starting Materials
Chlorophenols are a class of 19 aromatic organic compounds produced by the electrophilic halogenation of phenol with chlorine.[3] While readily available, they are recognized as environmental pollutants, and their use requires appropriate handling and safety measures.[4][5] This guide focuses on utilizing 2-chlorophenol as the most direct precursor for the target molecule due to the pre-existing arrangement of the chloro and hydroxyl substituents.
Primary Synthetic Pathway: A Two-Stage Approach
The most reliable and widely documented route to this compound from 2-chlorophenol is a two-stage process. The first stage involves the introduction of a formyl group (-CHO) onto the aromatic ring to create the intermediate 2-chloro-6-hydroxybenzaldehyde. The second stage involves the conversion of this aldehyde into the target nitrile.
2.1 Stage 1: Ortho-Formylation of 2-Chlorophenol
The introduction of a formyl group ortho to the hydroxyl group of a phenol is a classic transformation in organic synthesis.[6] For 2-chlorophenol, the hydroxyl group is a powerful ortho-, para-directing group. The challenge lies in directing the formylation specifically to the C6 position, which is sterically hindered by the adjacent chlorine atom. We will explore three key methods to achieve this transformation.
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[7][8]
Causality and Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6][9] The phenoxide ion, formed by the deprotonation of 2-chlorophenol, acts as a nucleophile and attacks the dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making it highly nucleophilic and directing the attack to the ortho position.[7] Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[6][7]
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An In-Depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Chemical Synthesis
2-Chloro-6-hydroxybenzonitrile, with the CAS Number 89999-90-6, is a halogenated aromatic nitrile that has emerged as a significant building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring a nitrile group and a hydroxyl group ortho to a chlorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor for a range of complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, characteristic reactivity, and notable applications, particularly in the fields of pharmaceutical and agrochemical development.[1][3] For researchers, understanding the nuances of this compound is key to leveraging its potential in the design and synthesis of novel chemical entities.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in a laboratory setting, from reaction design to purification and final product characterization.
1.1: Core Physical Properties
The compound is typically a solid at room temperature and should be stored in a dry environment.[1] Its core physical data are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO | [1][2] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 89999-90-6 | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 162-164 °C | [1] |
| Boiling Point | 296.2 °C | [1] |
| Density | ~1.41 g/cm³ | [1] |
1.2: Solubility Profile
The solubility of this compound is dictated by the interplay of its polar functional groups (hydroxyl and nitrile) and its nonpolar aromatic ring. It exhibits good solubility in common polar organic solvents but has limited solubility in water. This differential solubility is crucial for selecting appropriate solvent systems for reactions and for designing effective extraction and purification protocols.
-
Soluble in: Dichloromethane, Acetone, Ethanol
-
Limited Solubility in: Water
1.3: Spectroscopic Signature
The unique electronic environment of this compound gives rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and for monitoring reaction progress.
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H, C≡N, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3550-3200 (broad) | Hydrogen-bonded hydroxyl stretch |
| C-H (aromatic) | 3100-3000 | Aromatic C-H stretch |
| C≡N (nitrile) | 2260-2220 | Nitrile stretch |
| C=C (aromatic) | 1600-1400 | Aromatic ring stretching |
| C-O (hydroxyl) | 1260-1000 | C-O stretch |
| C-Cl (chloro) | 800-600 | C-Cl stretch |
Data derived from general IR correlation tables.[7]
In mass spectrometry, this compound is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed. Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[8][9]
Part 2: Synthesis and Reactivity
The synthetic utility of this compound stems from its accessibility through established synthetic routes and the versatile reactivity of its functional groups.
2.1: Synthetic Pathways
While a specific, high-yielding protocol for this compound was not found in the searched literature, its synthesis can be logically derived from established methods for analogous compounds like 2-hydroxybenzonitrile.[7] A highly plausible and industrially relevant approach involves a two-step sequence starting from the corresponding aldehyde, 2-chloro-6-hydroxybenzaldehyde.
This protocol is a well-established method for converting aldehydes to nitriles and is presented here as a viable, field-proven approach.[3][10]
Step 1: Oximation of 2-Chloro-6-hydroxybenzaldehyde
-
Reaction Setup: Dissolve 2-chloro-6-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a toluene/water biphasic system.[10]
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (approximately 1.1 equivalents) followed by the portion-wise addition of a base like sodium carbonate or sodium hydroxide (approximately 1.1 equivalents) to liberate the free hydroxylamine.[10]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to a gentle reflux (e.g., 55°C), for several hours until the reaction is complete (monitored by TLC or GC).[11]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a biphasic system is used, separate the organic layer. If a single solvent is used, it may be removed under reduced pressure. The resulting salicylaldoxime intermediate can often be used in the next step without extensive purification.
Step 2: Dehydration of the Oxime Intermediate
-
Reaction Setup: Dissolve the crude oxime from the previous step in an inert, high-boiling solvent like toluene.[10]
-
Dehydrating Agent: A variety of dehydrating agents can be employed. A common and effective choice is thionyl chloride (SOCl₂).[10] The thionyl chloride is typically added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Conditions: After the addition of the dehydrating agent, the reaction mixture is heated to reflux for a period to ensure complete conversion.
-
Work-up and Purification: Cool the reaction mixture and carefully quench any remaining dehydrating agent, for example, by the slow addition of water. The product can then be extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The two-step process is favored for its reliability and use of readily available reagents. The oximation reaction is a classic condensation reaction, and the subsequent dehydration is an efficient way to form the nitrile group. The choice of a high-boiling solvent like toluene in the dehydration step allows for the azeotropic removal of water, which can help drive the reaction to completion.
Caption: Synthetic workflow for this compound.
2.2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its three functional moieties: the hydroxyl group, the nitrile group, and the chloro-substituted aromatic ring. The hydroxyl group can undergo O-alkylation or O-acylation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
A particularly powerful application is its use in the synthesis of heterocyclic compounds. The ortho-relationship of the hydroxyl and nitrile groups makes it an ideal precursor for constructing fused ring systems, such as benzofurans.[12][13]
Benzofuran derivatives are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12] The synthesis of 3-aminobenzofuran derivatives from hydroxybenzonitrile precursors is a well-documented strategy to access potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[12]
The general synthetic approach involves a two-step sequence:
-
O-alkylation: The phenolic hydroxyl group is first alkylated with an α-haloacetonitrile, such as 2-chloroacetonitrile, in the presence of a base like potassium carbonate. This forms an O-alkylated intermediate.[13]
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the newly introduced methylene group attacks the nitrile, leading to the formation of the 3-aminobenzofuran ring system. This cyclization is typically promoted by a strong base like potassium hydroxide or potassium tert-butoxide.[13]
Caption: General scheme for the synthesis of benzofurans.
Part 3: Applications in Drug Discovery and Agrochemicals
This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[1]
3.1: Pharmaceutical Applications
The benzofuran scaffold, readily accessible from hydroxybenzonitrile precursors, is a core component of many therapeutic agents. As mentioned, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE).[12] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[12]
Caption: Mechanism of Acetylcholinesterase Inhibition.
Furthermore, the general class of substituted benzonitriles is explored in the development of various enzyme inhibitors, including kinase inhibitors, which are a major focus in oncology and inflammation research.[14][15][16]
3.2: Agrochemical Applications
In the agrochemical industry, this compound serves as a building block for the synthesis of herbicides and fungicides.[1] The specific substitution pattern on the aromatic ring allows for the fine-tuning of the biological activity and selectivity of the final active ingredient, enabling the development of products that effectively control weeds and pests while minimizing impact on crops.[17][18]
Part 4: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
4.1: Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements:
-
Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
4.2: Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined physical properties and predictable reactivity make it a reliable building block for researchers in both academic and industrial settings. The ability to readily convert this compound into valuable heterocyclic scaffolds, such as benzofurans, underscores its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of chemical science.
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An In-Depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-hydroxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its molecular structure, physicochemical properties, spectroscopic characterization, proposed synthetic pathways, and safety considerations, offering valuable insights for professionals engaged in chemical research and development.
Introduction and Industrial Relevance
This compound, with the CAS Number 89999-90-6, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, allows for a diverse range of chemical transformations. This trifunctional nature makes it a valuable precursor for the synthesis of more complex molecules with desired biological activities.
In the pharmaceutical sector, this compound is utilized in the development of active pharmaceutical ingredients (APIs), particularly for medications targeting specific enzymes or receptors.[2] Its structural motifs are found in various therapeutic agents. In the agrochemical industry, it is a crucial intermediate in the production of herbicides and pesticides, contributing to effective crop protection.[2]
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₇H₄ClNO, and its molecular weight is approximately 153.56 g/mol .[1] The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 6, and a nitrile group at position 1.
Structural Elucidation
The structural arrangement of the functional groups on the benzene ring significantly influences the molecule's reactivity and properties. The ortho-positioning of the chloro and hydroxyl groups to the nitrile functionality creates a unique electronic and steric environment.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.56 g/mol | [1] |
| CAS Number | 89999-90-6 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 162-164 °C | [2] |
| Boiling Point | 296.2 °C | [2] |
| Density | 1.41 g/cm³ | [2] |
Spectroscopic Characterization
Spectroscopic data is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the benzene ring relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the seven carbon atoms in the molecule, including the nitrile carbon and the carbons of the benzene ring. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected frequencies include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Proposed Synthetic Pathways
Pathway 1: From 2-Chloro-6-hydroxybenzaldehyde
This two-step pathway involves the conversion of the corresponding aldehyde to an oxime, followed by dehydration to the nitrile. This is a common and versatile method for nitrile synthesis.[3]
Proposed Experimental Protocol:
-
Oximation: Dissolve 2-Chloro-6-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol). Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to liberate free hydroxylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dehydration: Isolate the resulting 2-Chloro-6-hydroxybenzaldoxime. Treat the oxime with a dehydrating agent such as acetic anhydride or thionyl chloride. The reaction is typically heated to drive the dehydration process.
-
Work-up and Purification: After the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Pathway 2: From 2-Amino-6-chlorophenol
This route utilizes the Sandmeyer reaction, a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[3]
Proposed Experimental Protocol:
-
Diazotization: Dissolve 2-Amino-6-chlorophenol in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often warmed to facilitate the displacement of the diazonium group by the cyanide.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and the product is extracted with an organic solvent. Purification can be achieved by standard techniques such as chromatography or recrystallization.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent moisture ingress.
Conclusion
This compound is a chemical intermediate of significant value in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, characterized by the presence of chloro, hydroxyl, and nitrile functional groups, provides a platform for diverse chemical modifications. Understanding its physicochemical properties, spectroscopic characteristics, and potential synthetic routes is crucial for its effective utilization in research and development. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. This guide provides a foundational understanding for scientists and researchers working with this important molecule.
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An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydroxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles governing the solubility of this molecule, offers a detailed, field-proven experimental protocol for its determination, and presents a predictive analysis of its behavior in various solvent classes. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to understand, predict, and experimentally verify the solubility of this compound for process development, formulation, and quality control.
Introduction: The Physicochemical Landscape of this compound
This compound is an aromatic compound of significant interest due to its utility as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a benzene ring substituted with a chloro, a hydroxyl, and a nitrile group, dictates its physicochemical properties, most notably its solubility. The interplay of these functional groups results in a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation.
The hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor, suggesting a favorable interaction with polar protic solvents. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor. Conversely, the benzene ring and the chloro group (-Cl) contribute to the molecule's lipophilicity, favoring interactions with nonpolar solvents. Understanding this balance is key to predicting and manipulating the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For this compound, the following factors are paramount:
-
Solute-Solvent Interactions:
-
Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like alcohols and water. The nitrile group can also participate in hydrogen bonding with protic solvents.
-
Dipole-Dipole Interactions: The polar nitrile and chloro groups contribute to the molecule's overall dipole moment, enhancing solubility in polar aprotic solvents like acetone and acetonitrile.
-
Van der Waals Forces: The aromatic ring allows for π-π stacking and van der Waals interactions, which are the primary forces at play in nonpolar solvents.
-
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the this compound molecules together in the solid state is a critical factor. A higher lattice energy will generally lead to lower solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This relationship should be experimentally determined for specific solvent systems.
Predictive Analysis of Solubility
In the absence of experimental data, a qualitative prediction of solubility in different solvent classes can be made based on the molecular structure:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the hydroxyl and nitrile groups. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Favorable dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polar functional groups limit solubility in nonpolar environments. |
It is important to note that these are qualitative predictions. For precise applications, experimental determination is essential. In recent years, Quantitative Structure-Property Relationship (QSPR) and other machine learning models have been developed to predict solubility with increasing accuracy.[1][2][3][4][5] These computational tools can provide valuable estimates when experimental data is unavailable.
Experimental Determination of Solubility: A Validated Protocol
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7][8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing thermodynamically relevant data.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification of Solute by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzonitrile derivatives.[11][12][13][14]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the filtered supernatant from the saturated solutions and determine the concentration of this compound from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
-
Visualizing the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing the Solubility of this compound
A systematic study of the solubility of this compound should consider the following variables:
-
Solvent Polarity: A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.
-
Temperature: Determining solubility at different temperatures allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of dissolution.
-
pH (for aqueous solutions): The hydroxyl group is weakly acidic, and its ionization state will be pH-dependent. In aqueous solutions, the solubility is expected to increase at higher pH due to the formation of the more soluble phenolate salt.
-
Presence of Cosolvents: In mixed solvent systems, the solubility can be significantly altered. This is a common strategy in formulation development to enhance the solubility of poorly soluble compounds.
The logical relationship between these factors and the resulting solubility is depicted below:
Caption: Interplay of factors governing the solubility of this compound.
Conclusion
References
- J. D. S. Santos, J. S. P. Neto, and A. C. F. Ribeiro, "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models," Journal of Cheminformatics, vol. 15, no. 1, p. 89, 2023. [Link]
- B. N. Nguyen et al., "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water," Nature Communications, vol. 11, no. 1, p. 5753, 2020. [Link]
- MIT News Office, "A new model predicts how molecules will dissolve in different solvents," MIT News, Aug. 19, 2025. [Link]
- P. L. A. Popelier, "Physics-Based Solubility Prediction for Organic Molecules," Chemical Reviews, vol. 116, no. 1, pp. 1-27, 2016. [Link]
- A. A. Aldeghi, A. S. B. H. Omran, and A. Z. M. Al-Yasari, "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents," ChemRxiv, 2025. [Link]
- S. K. Singh and P.
- R. Gozalbes and A. Pineda-Lucena, "QSAR-based solubility model for drug-like compounds," Bioorganic & Medicinal Chemistry, vol. 18, no. 19, pp. 7078-7084, 2010. [Link]
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- M. Zarghampour et al., "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility," Pharmaceutical Sciences, vol. 30, no. 2, pp. x-x, 2024. [Link]
- SIELC Technologies, "Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column." [Link]
- A. Glomme, J. März, and J. B. Dressman, "Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities," Journal of Pharmaceutical Sciences, vol. 94, no. 1, pp. 1-16, 2005. [Link]
- protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," Dec. 09, 2024. [Link]
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- SIELC Technologies, "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column." [Link]
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1H NMR and 13C NMR spectral data for 2-Chloro-6-hydroxybenzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-hydroxybenzonitrile
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a substituted aromatic compound of interest in chemical synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure—specifically the electronic effects of its chloro, hydroxyl, and nitrile substituents—and the resulting NMR spectral parameters. We will explore the theoretical basis for predicting chemical shifts and coupling constants, present a robust, field-proven protocol for data acquisition, and provide a detailed interpretation of the expected spectral data. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR analysis for substituted aromatic systems.
Introduction to this compound
Molecular Structure and Properties
This compound (IUPAC Name: this compound) is a trifunctional aromatic compound with the molecular formula C₇H₄ClNO.[2] Its structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, and a nitrile group at positions 2, 6, and 1, respectively.
The interplay of these three functional groups—the electron-withdrawing inductive effects of the chlorine and nitrile groups, the electron-donating mesomeric effect of the hydroxyl group, and the potential for intramolecular hydrogen bonding—creates a unique electronic environment that is reflected distinctively in its NMR spectra.
The Imperative of NMR for Structural Verification
For any synthetic compound intended for downstream applications, particularly in pharmaceutical development, unequivocal structural confirmation is a regulatory and scientific necessity. Techniques like mass spectrometry can confirm the molecular weight, and IR spectroscopy can identify functional groups, but only NMR spectroscopy provides a complete picture of the molecular skeleton by mapping the connectivity and chemical environment of each proton and carbon atom.[3] This guide will demonstrate how to leverage ¹H and ¹³C NMR to fully characterize this compound.
Theoretical Principles of NMR Analysis
The predicted NMR spectrum of this compound is governed by the fundamental principles of chemical shift, spin-spin coupling, and the electronic influence of its substituents.
¹H NMR Spectroscopy: A Proton's Perspective
The aromatic region of the ¹H NMR spectrum (typically 6.0-9.5 ppm) will feature signals from the three protons on the benzene ring.[4] The precise chemical shift of each proton is modulated by the neighboring substituents.
-
Substituent Effects:
-
Hydroxyl (-OH): This group is a strong ortho, para-director and exerts a powerful shielding effect (upfield shift) via resonance (mesomeric effect).
-
Chloro (-Cl): This group is deactivating and has a deshielding effect (downfield shift) due to its electronegativity (inductive effect).
-
Nitrile (-C≡N): This group is strongly deactivating and anisotropic, leading to a significant deshielding (downfield shift) of adjacent protons.
-
-
Predicted Aromatic System: The three aromatic protons constitute an ABC spin system, which can be complex.[5] However, based on the substituent effects, we can predict their relative chemical shifts. The proton at C4, situated between a hydrogen and a carbon bearing a hydrogen, will be the most shielded. The proton at C3, adjacent to the electron-withdrawing chloro group, will be significantly deshielded. The proton at C5, adjacent to the carbon bearing the nitrile group, will also be deshielded.
-
Spin-Spin Coupling: The protons will exhibit coupling with one another. We expect to see ortho coupling (³JHH, typically 7-10 Hz) between adjacent protons (H3-H4, H4-H5) and meta coupling (⁴JHH, typically 2-3 Hz) between protons separated by one carbon (H3-H5).[6] This will result in complex multiplicities, likely doublet of doublets or triplets.
-
The Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature. It can appear anywhere from 4-12 ppm. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often sharp and readily observed. In CDCl₃, it may be broader and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.
-
Substituent Effects:
-
Nitrile (-C≡N): The nitrile carbon itself appears in a characteristic window of 110-125 ppm.[7] The carbon to which it is attached (C1) will be significantly affected.
-
Hydroxyl (-OH): The carbon atom directly attached to the hydroxyl group (C6) will be strongly deshielded (shifted downfield) to ~155-160 ppm.
-
Chloro (-Cl): The carbon attached to the chlorine atom (C2) will also be deshielded, typically appearing around 130-135 ppm.
-
Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5) will have shifts in the typical aromatic region of 110-140 ppm, modulated by the combined effects of the three substituents.[8] Quaternary carbons (C1, C2, C6) often exhibit lower intensity peaks due to the absence of Nuclear Overhauser Effect (NOE) enhancement.[7]
-
Experimental Protocol for NMR Data Acquisition
Trustworthy data begins with a meticulous and well-documented experimental procedure. The following protocol represents a self-validating system for acquiring high-quality NMR data for this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical:
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[10]
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) for optimal resolution and sensitivity.[10]
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[11]
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more). A longer relaxation delay (2-5 seconds) may be necessary to accurately integrate quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or by using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12][13]
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for all signals in both spectra.
-
Workflow Diagram
Caption: Standard workflow for NMR analysis.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. Assignments are based on established substituent effects and data from analogous structures.[6][7][14]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| 1 | ~11.0 - 12.0 | broad s | - | 1H | Ar-OH |
| 2 | ~7.6 - 7.8 | t | ³J ≈ 8.0 | 1H | H4 |
| 3 | ~7.4 - 7.6 | d | ³J ≈ 8.0 | 1H | H5 |
| 4 | ~7.2 - 7.4 | d | ³J ≈ 8.0 | 1H | H3 |
Interpretation:
-
Ar-OH: The phenolic proton is expected far downfield and as a broad singlet due to hydrogen bonding with the DMSO solvent and chemical exchange.
-
H4: This proton is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling to both H3 and H5. It is predicted to be the most downfield of the aromatic protons due to being situated para to the chloro group and ortho to the nitrile-bearing carbon.
-
H3 and H5: These protons are ortho to H4 and will appear as doublets. Their precise chemical shifts are harder to predict, but H5 may be slightly more downfield than H3 due to its proximity to the nitrile group.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~158 | C6 | Carbon attached to highly electronegative -OH group. |
| ~135 | C4 | Aromatic CH carbon. |
| ~133 | C2 | Carbon attached to electronegative -Cl group. |
| ~122 | C5 | Aromatic CH carbon. |
| ~118 | C3 | Aromatic CH carbon, shielded by adjacent -OH. |
| ~116 | C7 (-C≡N) | Nitrile carbon, characteristic chemical shift.[7] |
| ~105 | C1 | Quaternary carbon shielded by ortho -OH and deshielded by attached -CN. |
Interpretation: The assignments are based on established chemical shift ranges for substituted benzenes.[8][15] The carbons directly bonded to the electronegative oxygen (C6) and chlorine (C2) are shifted significantly downfield. The nitrile carbon (C7) has a characteristic shift around 116 ppm. The quaternary carbon C1 is expected to be the most upfield of the ring carbons due to the strong shielding effect of the ortho -OH group.
Diagram of Substituent Effects
Caption: Summary of substituent electronic effects.
Advanced Methods for Unambiguous Assignment
While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive proof of structure.[16][17]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons (H3-H4, H4-H5), validating the ABC spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals for H3, H4, and H5 in the ¹H spectrum to their corresponding C3, C4, and C5 signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, correlations from H5 to C1, C6, and C7 would confirm the assignments of the non-protonated carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information, directly reflecting the molecule's unique electronic architecture. A systematic approach, combining a robust experimental protocol with a thorough understanding of substituent effects, allows for a confident and complete structural assignment. The predicted data and interpretations within this guide provide a solid framework for researchers working with this compound, emphasizing the power of NMR spectroscopy as a cornerstone of modern chemical analysis.
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Infrared (IR) spectrum analysis of 2-Chloro-6-hydroxybenzonitrile
An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Chloro-6-hydroxybenzonitrile
Abstract
This technical guide provides a comprehensive framework for the infrared (IR) spectrum analysis of this compound (CAS 89999-90-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, quality control analysts, and drug development professionals, IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural verification and purity assessment. This document delineates the fundamental principles of IR analysis as applied to this molecule, predicts its characteristic spectral features based on its functional groups, presents a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Introduction: The Molecular Profile of this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₄ClNO.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a chlorine (-Cl) atom. The relative positions of these groups dictate the molecule's chemical reactivity and its unique spectroscopic fingerprint.
As an intermediate, confirming the identity and purity of this compound is a critical step in any synthesis workflow. Infrared spectroscopy is exceptionally well-suited for this task, as it directly probes the vibrational modes of the molecule's constituent functional groups, providing a near-instantaneous confirmation of its chemical architecture.
Caption: Molecular structure of this compound.
Theoretical IR Absorption Profile: A Functional Group Analysis
The IR spectrum of this compound can be predicted by dissecting the molecule into its core functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.
-
Hydroxyl (-OH) Group (Phenolic): The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding is expected, giving rise to a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[3][4] The breadth of this peak is a key indicator of H-bonding and distinguishes it from the sharp, "free" O-H stretch seen in dilute, non-polar solutions.[5][6]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹. These absorptions are typically of weak to medium intensity and can be found in the 3100-3000 cm⁻¹ range.[7][8][9][10] Their presence helps to distinguish aromatic C-H from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[11]
-
Nitrile (-C≡N) Group: The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this absorption is strong, sharp, and appears in the 2240-2220 cm⁻¹ region.[12][13] The frequency is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the aromatic π-system, which slightly weakens the C≡N bond.[13][14][15]
-
Aromatic Ring C=C Stretching: The benzene ring itself has complex in-plane skeletal vibrations. These typically result in a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[7][9][16] Often, two prominent bands near 1600 cm⁻¹ and 1500 cm⁻¹ are observed.[10]
-
Fingerprint Region Vibrations:
-
C-O Stretch (Phenolic): A strong absorption corresponding to the C-O stretching vibration is expected in the 1280-1000 cm⁻¹ range.[5][6]
-
C-H Out-of-Plane (OOP) Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ range.[7][9] The specific pattern of these bands is highly diagnostic of the ring's substitution pattern.[16]
-
C-Cl Stretch: The carbon-chlorine stretch typically appears as a medium-to-strong band in the lower frequency fingerprint region, generally between 850-550 cm⁻¹ .[17][18] Its exact position can be influenced by the overall molecular structure, making definitive assignment challenging without computational support.
-
Table 1: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |
| 3550 - 3200 | O-H Stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp |
| 2240 - 2220 | -C≡N Stretch (Aromatic) | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong, Multiple Bands |
| 1280 - 1000 | Phenolic C-O Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| 850 - 550 | C-Cl Stretch | Medium to Strong |
Experimental Protocol: ATR-FTIR Analysis
For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[19] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra in seconds.[20][21][22] This protocol is designed to be self-validating by ensuring consistent and optimal sample-crystal contact.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
1.1 Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[23] Wipe gently with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
1.2 Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical step that measures the instrument's environment (e.g., atmospheric H₂O and CO₂) and is automatically subtracted from the sample spectrum.
-
-
Sample Application & Acquisition:
-
2.1 Sample Placement: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.
-
2.2 Apply Pressure: Lower the instrument's press arm and apply consistent pressure to the sample. This step is crucial as it ensures intimate contact between the solid particles and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively.[21][23] Poor contact results in a weak, low-quality spectrum.
-
2.3 Data Collection: Acquire the sample spectrum. Typical parameters for high-quality data are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
3.1 Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. An ATR correction algorithm may be applied if a direct comparison to library spectra recorded via the transmission method is required.
-
3.2 Cleaning: After analysis, release the pressure, remove the bulk of the sample powder, and clean the crystal surface and press tip thoroughly as described in step 1.1.
-
Interpreting the Spectrum: A Practical Walkthrough
A representative IR spectrum of this compound will exhibit a series of peaks that directly correspond to the predicted absorptions. The analysis involves correlating each significant peak to a specific molecular vibration.
Table 2: Analysis of a Representative this compound IR Spectrum
| Observed Peak (cm⁻¹) | Intensity | Shape | Assignment & Rationale |
| ~3350 | Strong | Broad | O-H Stretch (H-bonded): Confirms the presence of the hydroxyl group. The broadness is definitive evidence of intermolecular hydrogen bonding, typical for a solid-state phenol.[3][4] |
| ~3075 | Weak | Sharp | Aromatic C-H Stretch: Indicates C-H bonds on an sp² hybridized carbon (the benzene ring). Its position above 3000 cm⁻¹ is characteristic.[7][10] |
| ~2235 | Strong | Sharp | -C≡N Stretch: A highly diagnostic peak confirming the nitrile functional group. Its position is consistent with conjugation to an aromatic ring.[12][13] |
| ~1590, ~1470 | Medium-Strong | Sharp | Aromatic C=C Ring Stretch: These peaks are characteristic of the benzene ring's skeletal vibrations and confirm the aromatic core of the molecule.[9][16] |
| ~1220 | Strong | Sharp | Phenolic C-O Stretch: Confirms the hydroxyl group is attached to the aromatic ring. |
| ~780 | Strong | Sharp | Aromatic C-H Out-of-Plane Bend: This strong absorption in the fingerprint region is related to the substitution pattern on the aromatic ring. |
| ~710 | Medium | Sharp | C-Cl Stretch: This peak falls within the expected range for a carbon-chlorine bond and helps confirm the presence of the chloro-substituent.[17][18] |
Expert Insight: The true power of IR spectroscopy in a quality control setting lies in its use as a "fingerprint."[24] While the assignment of individual peaks is crucial for initial identification, a direct comparison of the entire spectrum of a new batch against a validated reference standard of this compound is the most reliable method for confirming identity and detecting gross impurities. Any significant deviation in peak position, relative intensity, or the appearance of unexpected peaks would warrant further investigation by other analytical techniques.
Conclusion
The infrared spectrum of this compound is rich with information, providing a clear and unambiguous fingerprint of its molecular structure. The key diagnostic features include the broad O-H stretch centered around 3350 cm⁻¹, the sharp and strong nitrile absorption near 2235 cm⁻¹, and the characteristic aromatic ring vibrations. The ATR-FTIR method detailed herein offers a rapid, reliable, and robust protocol for acquiring high-quality spectra, making it an indispensable tool for identity confirmation and quality assessment in research and industrial applications. This guide provides the foundational knowledge and practical steps required to perform and interpret this analysis with confidence and scientific rigor.
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Mass spectrometry fragmentation pattern of 2-Chloro-6-hydroxybenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-hydroxybenzonitrile
Foreword: The Analytical Imperative for Substituted Aromatics
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of intermediates is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Substituted benzonitrile scaffolds, such as this compound, are pivotal building blocks whose isomeric purity and structural integrity must be unequivocally confirmed. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the controlled fragmentation of ionized molecules.
This guide provides a comprehensive, field-proven perspective on the anticipated mass spectrometric behavior of this compound. As no complete, formally published mass spectrum for this specific molecule is readily available in public databases, this document synthesizes foundational principles of gas-phase ion chemistry, drawing upon established fragmentation patterns of analogous structures—chlorophenols, benzonitriles, and other substituted aromatics. We will explore the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions, providing researchers with a robust framework for method development, data interpretation, and structural verification.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte, leading to extensive and highly reproducible fragmentation. This "fingerprint" is invaluable for library matching and structural confirmation. The fragmentation of this compound in EI-MS is governed by the interplay of its three functional groups: the hydroxyl, chloro, and nitrile moieties on an aromatic ring.
Molecular Ion Formation
Upon electron impact (typically at 70 eV), the molecule loses an electron to form a radical cation, the molecular ion (M⁺•). A critical diagnostic feature will be the isotopic signature of chlorine.[1][2] Natural chlorine exists as two primary isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the molecular ion will appear as a pair of peaks:
-
m/z 153 : [C₇H₄³⁵ClNO]⁺•
-
m/z 155 : [C₇H₄³⁷ClNO]⁺•
The M+2 peak at m/z 155 will have an intensity approximately one-third that of the M peak at m/z 153, a characteristic pattern for monochlorinated compounds.[1][2] Aromatic systems are known to produce strong molecular ion peaks due to their inherent stability, so we anticipate a prominent M⁺• cluster.[3]
Primary Fragmentation Routes
The energized molecular ion will dissipate its excess energy through a series of competing fragmentation pathways, driven by the formation of stable neutral molecules and fragment ions.
-
Loss of Carbon Monoxide (CO): A hallmark fragmentation of phenols and hydroxy-substituted aromatics is the facile elimination of a neutral CO molecule.[4] This rearrangement likely proceeds via the hydroxyl group, leading to the formation of a chloropyrrole-like radical cation.
-
[C₇H₄ClNO]⁺• → [C₆H₄ClN]⁺• + CO
-
Predicted m/z: 125 (for ³⁵Cl) and 127 (for ³⁷Cl)
-
-
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a stable neutral molecule of HCN. This is a characteristic fragmentation for benzonitrile derivatives.[5]
-
[C₇H₄ClNO]⁺• → [C₆H₄ClO]⁺• + HCN
-
Predicted m/z: 127 (for ³⁵Cl) and 129 (for ³⁷Cl)
-
-
Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the loss of a chlorine radical. This is a common pathway for chloroaromatic compounds.[2][6]
-
[C₇H₄ClNO]⁺• → [C₇H₄NO]⁺ + Cl•
-
Predicted m/z: 118
-
-
Sequential Losses: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 125 ([M-CO]⁺•) may subsequently lose a chlorine radical or HCN.
-
[C₆H₄ClN]⁺• → [C₆H₄N]⁺ + Cl• (m/z 90 )
-
[C₆H₄ClN]⁺• → [C₅H₄Cl]⁺• + HCN (m/z 99/101 )
-
The following diagram illustrates these predicted relationships.
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway
ESI is a "soft" ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[7][8] It is the cornerstone of LC-MS analysis. For this compound, the acidic nature of the phenolic proton makes it an excellent candidate for analysis in negative ion mode.
Precursor Ion Formation (Negative Ion Mode)
In a suitable solvent, the molecule will readily deprotonate to form the [M-H]⁻ ion.
-
Precursor Ion m/z: 152 (for ³⁵Cl) and 154 (for ³⁷Cl)
Operating in negative ion mode is often advantageous for phenols as it can provide high sensitivity and lower background noise compared to positive mode.[9][10][11]
Collision-Induced Dissociation (CID) of the [M-H]⁻ Ion
The deprotonated precursor ion is mass-selected and subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The fragmentation of this even-electron ion is driven by the formation of stable anions and neutral molecules.
-
Loss of Carbon Monoxide (CO): Similar to the EI pathway, the loss of CO is a plausible fragmentation, initiated by the phenoxide anion.
-
[C₇H₃ClNO]⁻ → [C₆H₃ClN]⁻ + CO
-
Predicted m/z: 124 (for ³⁵Cl) and 126 (for ³⁷Cl)
-
-
Loss of Chloride (Cl⁻): While less common than radical loss in EI, under CID conditions, the molecule could fragment to expel a stable chloride anion, leaving a neutral residue. This would be observed as a product ion at m/z 35/37, though it is often more informative to observe the loss of a neutral from the precursor.
-
Loss of Cyanide Radical (•CN): The deprotonated precursor could potentially lose a cyanide radical, though this is less common for even-electron ions. A more likely scenario is the loss of neutral HCN, but this would require a proton rearrangement. A key fragmentation to look for would be the loss of the cyano group.
The proposed fragmentation cascade under ESI-MS/MS conditions is visualized below.
Data Summary: Predicted Key Ions
The following table summarizes the principal ions predicted to be observed in the mass spectra of this compound. Accurate mass measurements from a high-resolution instrument (e.g., TOF or Orbitrap) would be essential for confirming the elemental composition of each fragment.
| Ionization Mode | Predicted m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Proposed Identity / Loss |
| EI | 153 / 155 | [C₇H₄ClNO]⁺• | Molecular Ion (M⁺•) |
| EI | 125 / 127 | [C₆H₄ClN]⁺• | [M - CO]⁺• |
| EI | 127 / 129 | [C₆H₄ClO]⁺• | [M - HCN]⁺• |
| EI | 118 | [C₇H₄NO]⁺ | [M - Cl]⁺ |
| EI | 90 | [C₆H₄N]⁺ | [M - CO - Cl]⁺ |
| ESI (-) | 152 / 154 | [C₇H₃ClNO]⁻ | Precursor Ion ([M-H]⁻) |
| ESI (-) | 124 / 126 | [C₆H₃ClN]⁻ | [M - H - CO]⁻ |
Experimental Protocols
To validate these predictions and generate a definitive mass spectrum, the following experimental workflows are recommended. These protocols are designed to be self-validating by employing high-resolution instrumentation.
Protocol for GC-EI-MS Analysis
This method is ideal for generating the electron ionization fragmentation pattern. The phenolic hydroxyl group may require derivatization to improve chromatographic peak shape and prevent thermal degradation, although direct analysis should be attempted first.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.[12][13]
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.
-
Transfer the final solution to a 2 mL glass autosampler vial.
-
-
(Optional) Derivatization (Silylation):
-
If poor peak shape or tailing is observed, derivatization is recommended.
-
To 100 µL of the 1 mg/mL stock solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool and dilute as needed for GC-MS analysis.
-
-
Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: High-resolution Q-TOF or Orbitrap mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full scan at high resolution (>10,000 FWHM).
-
Protocol for LC-ESI-MS/MS Analysis
This method is suited for analyzing the intact molecule and generating CID fragmentation data without derivatization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Serially dilute the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 10-100 ng/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or Water (for negative mode).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for positive mode) or Acetonitrile (for negative mode).
-
Gradient:
-
Start at 5% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Triple Quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode .
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and temperature of 350°C.
-
Acquisition Mode:
-
MS1 (Full Scan): Scan m/z 50-250 to identify the [M-H]⁻ precursor ion at m/z 152/154.
-
MS2 (Tandem MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Conclusion and Outlook
This guide provides a scientifically grounded, theoretical framework for the mass spectrometric fragmentation of this compound. The predicted pathways, rooted in the established behavior of related chemical moieties, offer a robust starting point for researchers. The EI spectrum is anticipated to be rich in information, with characteristic losses of CO, HCN, and Cl•, while the negative mode ESI-MS/MS spectrum will likely be dominated by the precursor ion and its subsequent loss of CO.
The ultimate confirmation of these pathways rests on empirical data. The detailed GC-MS and LC-MS protocols provided herein describe a clear and reliable path to obtaining high-quality, high-resolution mass spectra. Such data, when acquired, will not only confirm the structure of this important chemical intermediate but also contribute a valuable reference spectrum to the broader scientific community.
References
- Rap, A. M., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(10), 7383-7395.
- Kallio, H., et al. (n.d.). MS and MS/MS Spectra of Polyphenols. Natural Chemistry Research Group.
- Leito, I., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5963-5969.
- Hohmann, M., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 331-350.
- O'Brien, R. J., et al. (2001). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 78(1), 93.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS.
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12.
- ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Wikipedia. (n.d.). Electrospray ionization.
- Metabolomics Discoveries. (n.d.). Positive vs Negative Ion Mode in Metabolomics.
- Brown, D. (n.d.). Mass spectrum of phenol. Doc Brown's Chemistry.
- Chromatography Forum. (2011). ESI Negative mode for acidic analytes.
- ResearchGate. (2013). How to do the sample preparation of plant extract for GC MS?
- Chromatography Today. (2016). Sample Preparation Options for Aroma Analysis.
- MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts.
- IJRASET. (2023). Exploring the Versatility of LC-ESI-MS/MS.
- Brown, D. (n.d.). Mass spectrum of chlorobenzene. Doc Brown's Chemistry.
- Schaller, C. (2019). Br and Cl. Chemistry LibreTexts.
- PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- YouTube. (2022). Electrospray Ionization (ESI) Explained.
- IJRASET. (2023). Exploring the Versatility of LC-ESI-MS/MS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Stanford University. (n.d.). Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of...
- Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- YouTube. (2022). Mass Fragmentation Pattern of Nitriles.
- PubMed. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
- Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols.
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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-Chloro-6-hydroxybenzonitrile
This in-depth technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 2-Chloro-6-hydroxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver field-proven insights into the thermal stability and decomposition profile of this compound. Herein, we explore the causality behind experimental choices, ensuring a self-validating approach to the methodology and interpretation of results.
Section 1: Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, measuring changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the pharmaceutical industry, TGA is an indispensable tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients.[2][3] It provides critical data on thermal stability, moisture and solvent content, and decomposition kinetics, all of which are vital for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.[2][4][5]
The TGA instrument consists of a high-precision balance with a sample pan situated within a furnace.[1] As the sample is heated, any process that involves a mass change, such as dehydration, desolvation, or decomposition, is recorded.[5] The resulting thermogram, a plot of mass versus temperature, offers a quantitative and qualitative fingerprint of the material's thermal behavior.
Section 2: Physicochemical Properties and Expected Thermal Behavior of this compound
This compound is an aromatic compound with the chemical formula C₇H₄ClNO. Its structure, featuring a benzene ring substituted with a chloro group, a hydroxyl group, and a nitrile group, suggests a complex thermal decomposition profile. The presence of both electron-withdrawing (chloro and nitrile) and electron-donating (hydroxyl) groups influences the electron density of the aromatic ring, which in turn affects its thermal stability.[2]
Based on the known thermal behavior of related compounds, we can anticipate a multi-stage decomposition process. The hydroxyl group introduces the possibility of intermolecular hydrogen bonding, which may influence the initial thermal events. The pyrolysis of chlorophenols is known to proceed through the formation of phenoxyl radicals, which can then undergo a series of reactions leading to the evolution of various gaseous products.[4][6] The nitrile group is generally thermally stable, but at high temperatures, it can decompose to release cyanide-containing species.[7] The chlorine substituent may be eliminated as hydrogen chloride (HCl) at elevated temperatures.
Section 3: A Hypothetical Thermogravimetric Analysis of this compound: A Case Study
Given the absence of published TGA data for this compound, we present a scientifically plausible, hypothetical analysis to illustrate the expected thermal behavior and the interpretative process. This case study is grounded in the established decomposition mechanisms of analogous chemical structures.
Experimental Protocol
The following protocol is based on the ASTM E1131 standard test method for compositional analysis by thermogravimetry.[3][6][8]
Instrumentation: A calibrated thermogravimetric analyzer is used, coupled with a mass spectrometer (MS) for evolved gas analysis (EGA).
Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into an inert alumina crucible.
TGA Method Parameters:
-
Initial Temperature: 30°C
-
Heating Rate: 10°C/min
-
Final Temperature: 800°C
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min
-
Balance Purge Gas: Nitrogen at a flow rate of 20 mL/min
Experimental Workflow Diagram:
Caption: Experimental workflow for the TGA-MS analysis of this compound.
Expected Results and Interpretation
The hypothetical TGA and its first derivative (DTG) curves for this compound are projected to show three distinct weight loss stages.
Table 1: Hypothetical TGA Data for this compound
| Stage | Temperature Range (°C) | Peak Decomposition Temp. (°C) (from DTG) | Weight Loss (%) | Proposed Lost Species (EGA-MS evidence) |
| 1 | 150 - 250 | 220 | ~11.6% | H₂O (from intermolecular dehydration) |
| 2 | 250 - 400 | 350 | ~23.5% | HCl (dehydrochlorination) |
| 3 | 400 - 700 | 550 | ~47.2% | HCN, CO, and other aromatic fragments |
Stage 1: Intermolecular Dehydration (150 - 250°C)
The initial, minor weight loss is attributed to the elimination of water. This is likely due to an intermolecular dehydration reaction between the hydroxyl groups of two neighboring molecules, facilitated by the ortho-positioning of the functional groups. Evolved gas analysis would be expected to show a significant ion current for m/z 18 (H₂O).
Stage 2: Dehydrochlorination (250 - 400°C)
Following dehydration, the next significant weight loss is proposed to be the elimination of hydrogen chloride (HCl). This dehydrochlorination event is a common thermal decomposition pathway for chlorinated organic compounds. TGA-MS would be expected to detect signals corresponding to HCl (m/z 36 and 38 in a 3:1 ratio).
Stage 3: Major Decomposition and Fragmentation (400 - 700°C)
The final and most substantial weight loss corresponds to the breakdown of the remaining molecular structure. This stage likely involves the cleavage of the aromatic ring and the loss of the nitrile group as hydrogen cyanide (HCN, m/z 27). Other expected fragments would include carbon monoxide (CO, m/z 28) from the phenolic oxygen, and various small hydrocarbon and nitrogen-containing species resulting from the complex fragmentation of the benzene ring. The high onset temperature for this stage reflects the general stability of the aromatic nitrile structure.
Hypothetical Decomposition Pathway Diagram:
Caption: Proposed thermal decomposition pathway for this compound.
Section 4: Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, thermogravimetric analysis of this compound. By integrating fundamental principles of thermal analysis with known decomposition mechanisms of related compounds, we have constructed a scientifically rigorous framework for understanding the thermal stability and degradation profile of this molecule. The proposed multi-stage decomposition, involving dehydration, dehydrochlorination, and subsequent fragmentation, offers a clear roadmap for researchers undertaking empirical studies. The detailed experimental protocol and interpretive logic presented herein serve as a valuable resource for scientists in pharmaceutical development and material science, underscoring the power of TGA as a predictive and analytical tool.
References
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
- Seven Star Pharma. Thermogravimetric analysis (TGA). [Link]
- Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
- Conti Testing Labor
- PubChem. Benzonitrile.
- Evans, C. S., & Dellinger, B. (2003). Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. Environmental Science & Technology, 37(7), 1325–1330. [Link]
- ResearchGate. (2025). Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. [Link]
- Wikipedia. (2023). Thermogravimetric analysis. [Link]
- IJCRT.org. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability. [Link]
- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
- Westmoreland Mechanical Testing & Research, Inc. Thermogravimetric Thermal Analysis (TGA). [Link]
- ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998, [Link]
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The Cyanoarene Chronicle: A Technical Guide to the Discovery, Synthesis, and Evolution of Substituted Benzonitriles
Abstract
Substituted benzonitriles, a class of organic compounds characterized by a benzene ring bearing one or more cyano (-C≡N) substituents, represent a cornerstone of modern chemical science. From their serendipitous discovery in the mid-19th century to their current indispensable role in pharmaceuticals, advanced materials, and agrochemicals, the journey of these molecules is one of scientific ingenuity and expanding application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical and modern synthesis, and diverse applications of substituted benzonitriles. We will delve into the causality behind experimental choices in their synthesis, present self-validating protocols for key reactions, and explore the structure-activity relationships that underpin their utility.
The Dawn of the Nitrile: A Serendipitous Beginning
The story of benzonitriles begins not with a targeted synthesis, but with a thermal decomposition experiment. In 1844, the German chemist Hermann Fehling, while investigating the dry distillation of ammonium benzoate, isolated a colorless, oily liquid with a distinct almond-like scent. Drawing an analogy to the known formation of hydrogen cyanide (formonitrile) from ammonium formate, he correctly identified the compound as the nitrile of benzoic acid and named it "benzonitril." This discovery was foundational, not only introducing a new compound but also giving the "nitrile" name to the entire class of organic compounds containing the -C≡N functional group. It is noteworthy that Friedrich Wöhler and Justus von Liebig had likely produced benzonitrile in 1832, but in such minuscule quantities that they were unable to characterize it.
Another early and notable contribution came from Edmund A. Letts in 1872, who developed a method for producing nitriles by heating aromatic carboxylic acids with metal thiocyanates. This reaction, proceeding with the loss of carbon dioxide and potassium hydrosulfide, offered an alternative route to these valuable compounds.
Foundational Synthetic Methodologies: The Pillars of Benzonitrile Chemistry
The late 19th and early 20th centuries saw the development of several key synthetic methods that became the bedrock of benzonitrile synthesis for decades. These reactions, born out of the era of classical organic chemistry, are still taught and, in some cases, utilized today.
The Sandmeyer Reaction (1884): From Diazonium Salts to Aryl Nitriles
Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction was a serendipitous finding while attempting to synthesize phenylacetylene. Instead, he isolated chlorobenzene. The Sandmeyer reaction, in its broader sense, is the transformation of an aryl diazonium salt to an aryl halide or pseudohalide, catalyzed by a copper(I) salt. For the synthesis of benzonitriles, copper(I) cyanide is the reagent of choice.
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the copper(II) cyanide complex to form the benzonitrile and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Cyanation of Aniline
Objective: To synthesize benzonitrile from aniline via a diazonium salt intermediate.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve aniline in a mixture of concentrated HCl and water. Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution in an ice bath.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases. Steam distill the mixture to isolate the crude benzonitrile.
-
Purification: Separate the organic layer from the distillate and wash it with dilute NaOH solution, followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation.
Self-Validation: The success of the reaction can be monitored by the complete consumption of the diazonium salt (negative diazo coupling test) and the cessation of nitrogen evolution. The final product should be a colorless oil with the characteristic almond-like odor of benzonitrile. Purity can be confirmed by boiling point determination and spectroscopic analysis (IR, NMR).
The Rosenmund-von Braun Reaction (1919, 1931): Direct Cyanation of Aryl Halides
This reaction, first described by Karl Wilhelm Rosenmund in 1919 and later improved by Julius von Braun in 1931, provides a direct route to aryl nitriles from aryl halides using copper(I) cyanide. The reaction typically requires high temperatures (often up to 200 °C) and a polar, high-boiling solvent like DMF or pyridine.
The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the aryl nitrile and regenerates a copper(I) species.
Experimental Protocol: Rosenmund-von Braun Synthesis of 4-Methylbenzonitrile
Objective: To synthesize 4-methylbenzonitrile from 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Copper(I) Cyanide (CuCN)
-
Pyridine (anhydrous)
-
Dilute Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene and a slight excess of copper(I) cyanide in anhydrous pyridine.
-
Heating: Heat the mixture to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with toluene.
-
Purification: Wash the combined organic extracts with dilute HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Self-Validation: The disappearance of the starting aryl halide and the appearance of the product can be tracked by an appropriate chromatographic method. The identity and purity of the final product are confirmed by melting point (if solid), boiling point, and spectroscopic data.
The Houben-Hoesch Reaction (1915, 1926): Acylation of Activated Arenes with Nitriles
Discovered by Kurt Hoesch in 1915 and further developed by Josef Houben in 1926, this reaction is a variation of the Friedel-Crafts acylation. It involves the reaction of a nitrile with an electron-rich aromatic compound (like a phenol or a phenolic ether) in the presence of a Lewis acid (commonly zinc chloride) and hydrogen chloride to form an aryl ketone. Although the primary product is a ketone, the reaction proceeds through a ketimine intermediate, which is then hydrolyzed. This reaction is particularly useful for synthesizing hydroxyaryl ketones.
The mechanism involves the formation of a nitrilium ion electrophile from the nitrile and the acid catalyst. This electrophile then attacks the electron-rich aromatic ring, followed by tautomerization and hydrolysis of the resulting imine to the ketone.
The Modern Era of Benzonitrile Synthesis: Catalysis and Efficiency
While the classical methods are robust, they often require harsh conditions and stoichiometric amounts of reagents. Modern organic synthesis has ushered in an era of catalytic methods that offer milder conditions, greater functional group tolerance, and improved efficiency.
Palladium-Catalyzed Cyanation
First reported by Takagi in 1973, palladium-catalyzed cyanation has become a powerful tool for the synthesis of aryl nitriles from aryl halides and pseudohalides. The reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source. A significant challenge in this chemistry is the potential for the cyanide anion to poison the palladium catalyst.
Modern advancements have led to the development of highly active and stable catalyst systems that can efficiently couple a wide range of aryl chlorides and bromides with various cyanide sources, including zinc cyanide and potassium hexacyanoferrate(II).
Conceptual Workflow: Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation cycle.
Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a cost-effective and sustainable alternative to palladium-based systems. Nickel catalysts can effectively couple aryl halides, including the less reactive but more abundant aryl chlorides, with a variety of cyanide sources. Recent advancements have focused on developing robust ligand systems and utilizing non-toxic cyanide sources.
Industrial Synthesis: Ammoxidation
On an industrial scale, the most common method for producing benzonitrile is the ammoxidation of toluene. This process involves the vapor-phase reaction of toluene with ammonia and oxygen (or air) at high temperatures (400-450 °C) over a metal oxide catalyst.
Substituted Benzonitriles in Drug Discovery and Development
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable functional group in drug design.
Aromatase Inhibitors in Cancer Therapy: Letrozole and Anastrozole
Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis – the conversion of androgens to estrogens. By inhibiting this enzyme, these drugs reduce circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.
The key structural feature of these drugs is a triazole ring that coordinates to the heme iron of the aromatase enzyme, while the benzonitrile-containing portion of the molecule interacts with the active site, ensuring high potency and selectivity.
Structure-Activity Relationship (SAR) Insights for Non-steroidal Aromatase Inhibitors:
| Moiety | Contribution to Activity |
| Triazole/Imidazole Ring | Essential for coordinating to the heme iron of the aromatase enzyme. |
| Benzonitrile Group(s) | Interacts with the active site, contributing to binding affinity and selectivity. |
| Spacer/Linker | The nature and length of the linker between the heterocyclic ring and the aromatic rings influence the overall conformation and fit within the active site. |
Calcium Channel Blockers: Verapamil
Verapamil is a calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias. It contains a chiral quaternary carbon center and a benzonitrile group. While the primary pharmacophore for calcium channel blockade resides elsewhere in the molecule, the benzonitrile moiety contributes to the overall physicochemical properties and receptor binding.
Selective Serotonin Reuptake Inhibitors (SSRIs): Citalopram
Citalopram is an antidepressant of the SSRI class. It contains a fluorinated phenyl ring and a dimethylaminopropyl side chain attached to a phthalane core, which also bears a nitrile group. The cyano group in citalopram is crucial for its high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin in the synaptic cleft.
Benzonitriles in Materials Science: From Liquid Crystals to OLEDs
The rigid, polar nature of the benzonitrile group makes it a valuable component in advanced materials.
-
Liquid Crystals: The strong dipole moment of the nitrile group contributes to the formation of liquid crystalline phases. Mesogens incorporating benzonitrile moieties are widely used in liquid crystal displays (LCDs).
-
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are being explored as emitters and host materials in OLEDs. Their electronic properties can be tuned by substitution on the benzene ring to achieve emission in different regions of the visible spectrum, including deep-blue. The bipolar charge transport characteristics of some carbazole-benzonitrile derivatives make them excellent host materials for phosphorescent OLEDs.
Benzonitriles in Agrochemicals
Substituted benzonitriles are important intermediates in the synthesis of a variety of agrochemicals, including herbicides and fungicides. The specific substitution pattern on the benzene ring determines the mode of action and target specificity of the final product.
Analytical Characterization of Substituted Benzonitriles
A suite of analytical techniques is employed to characterize substituted benzonitriles:
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration is a sharp and intense band typically found in the 2220-2260 cm⁻¹ region, making it a highly diagnostic peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern on the aromatic ring. The carbon of the nitrile group typically resonates in the 115-125 ppm range in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structure elucidation.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion and Future Outlook
From its humble beginnings in Fehling's laboratory, the substituted benzonitrile has evolved into a molecular scaffold of immense importance. The development of synthetic methodologies, from the classical Sandmeyer and Rosenmund-von Braun reactions to modern palladium- and nickel-catalyzed cross-couplings, has provided chemists with a powerful toolkit to access a vast array of cyanoarenes. The impact of these compounds in medicine, materials science, and agriculture is undeniable and continues to grow.
Future research in this field will likely focus on the development of even more sustainable and efficient synthetic methods, perhaps leveraging biocatalysis or photoredox catalysis. In drug discovery, the benzonitrile moiety will undoubtedly continue to feature in the design of novel therapeutic agents targeting a wide range of diseases. In materials science, the fine-tuning of the electronic and photophysical properties of benzonitrile derivatives will lead to the creation of next-generation organic electronics. The cyanoarene chronicle is far from over; it is a story that will continue to be written in the laboratories and industries that drive scientific and technological progress.
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- Sandmeyer Reaction mechanism and Applic
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The Latent Therapeutic Potential of 2-Chloro-6-hydroxybenzonitrile Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzonitrile scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity for diverse chemical modifications that can lead to compounds with a wide array of biological activities.[1] Among these, 2-Chloro-6-hydroxybenzonitrile stands out as a particularly promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a hydroxyl group for hydrogen bonding, a nitrile group as a versatile chemical handle, and a chlorine atom to modulate electronic properties and lipophilicity, presents a compelling foundation for the design of new drugs. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, drawing upon the established bioactivities of structurally related compounds to illuminate promising avenues for future research and development. While direct studies on the biological activities of derivatives of this compound are not extensively reported in publicly available literature, this guide will extrapolate potential applications in oncology, infectious diseases, and inflammatory conditions, supported by detailed synthetic strategies and proposed mechanisms of action.
Introduction: The Strategic Value of the this compound Core
This compound is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The strategic placement of its functional groups—hydroxyl, chloro, and nitrile—offers a trifecta of opportunities for medicinal chemists. The hydroxyl group can act as a key hydrogen bond donor or can be derivatized to ethers and esters. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocycles.[1] The chlorine atom, an electron-withdrawing group, can influence the acidity of the hydroxyl group and the overall electronic nature of the aromatic ring, which can be critical for target binding and metabolic stability.
This guide will systematically explore the untapped potential of this scaffold, providing a roadmap for researchers and drug development professionals to navigate the synthesis and biological evaluation of its derivatives.
Potential Anticancer Activity: A New Frontier in Cytotoxic Drug Design
While direct anticancer studies on this compound derivatives are scarce, the broader class of substituted salicylonitriles and related benzonitrile derivatives has demonstrated significant promise in oncology.
Inferred Mechanisms of Action
The anticancer potential of this compound derivatives can be inferred from the activities of related compounds, such as salicylanilides and 2-phenylacrylonitrile derivatives. These compounds are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][4]
For instance, Niclosamide, a salicylanilide, has been shown to have anticancer effects against several malignancies by inducing autophagy and apoptosis.[3] Furthermore, certain 2-phenylacrylonitrile derivatives have exhibited potent inhibitory activity against cancer cell lines by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization.[4][5] It is plausible that derivatives of this compound could be designed to target similar pathways.
Diagram: Postulated Anticancer Mechanism of Action
Caption: Postulated mechanism of anticancer activity for this compound derivatives.
Synthetic Pathways to Novel Anticancer Agents
The synthesis of potential anticancer derivatives can be achieved through several established synthetic routes. One promising approach involves the Knoevenagel condensation, which has been successfully used to synthesize 2-phenylacrylonitrile derivatives with potent antitumor activity.[5]
-
Step 1: Knoevenagel Condensation. To a solution of an appropriate aryl aldehyde (1 mmol) and a derivative of this compound with an activated methylene group (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Step 2: Reaction Monitoring. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Product Isolation. Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-phenylacrylonitrile derivative.
Potential Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated and hydroxylated aromatic compounds have a long history of antimicrobial activity, and derivatives of this compound are poised to contribute to this area.[6][7]
Structure-Activity Relationships and Inferred Mechanisms
Studies on substituted salicylaldehydes and salicylanilides have shown that halogenation and hydroxylation can dramatically enhance antimicrobial activity.[6][7][8] The presence of a chlorine atom and a hydroxyl group in the this compound scaffold is therefore a strong indicator of potential antimicrobial efficacy. The mechanism of action is likely to involve disruption of the microbial cell membrane and inhibition of essential enzymes.
The antimicrobial activity of pyrazole-linked tetrazole derivatives has been shown to be influenced by the presence of halogens, with meta-positioned halogens leading to higher activity against both Gram-positive and Gram-negative bacteria.[9]
Quantitative Data from Related Compounds
While specific data for this compound derivatives is not available, the following table summarizes the minimum inhibitory concentrations (MICs) of related substituted salicylanilides against various bacterial strains, providing a benchmark for future studies.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 | [10] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 | [10] |
Synthetic Strategies for Novel Antimicrobials
The synthesis of hydrazone derivatives is a well-established strategy for developing compounds with a broad spectrum of biological activities, including antimicrobial effects.[11][12][13]
Diagram: General Synthetic Workflow for Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazone derivatives.
Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, and it is reasonable to hypothesize that derivatives of this compound could also exhibit such activity.[14][15][16]
Inferred Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of salicylic acid derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[15] Modifications to the salicylic acid scaffold, such as amidation of the carboxylic group and chlorination at the 5-position, have been shown to enhance NF-κB inhibitory activity.[15] Given the structural similarities, it is plausible that derivatives of this compound could also modulate this pathway.
Natural salicylate derivatives have also been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS).[17]
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising, yet largely untapped, area of drug discovery. The structural features of this scaffold, combined with the known biological activities of related compounds, strongly suggest the potential for developing novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory targets will be crucial in identifying lead compounds. Subsequent optimization of these leads through structure-activity relationship studies will be essential for developing potent and selective drug candidates.
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A Technical Guide to the Reactivity of 2-Chloro-6-hydroxybenzonitrile: A Bifunctional Synthetic Scaffold
Abstract
2-Chloro-6-hydroxybenzonitrile is a valuable bifunctional organic compound, serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct and selectively addressable reactivity of its constituent functional groups: a phenolic hydroxyl group and a nitrile group, arrayed on a chloro-substituted aromatic ring. This guide provides an in-depth analysis of the chemical behavior of these functional groups, exploring the underlying principles that govern their reactivity and the strategic implications for synthetic design. We will dissect the chemoselectivity achievable under various reaction conditions, present field-proven experimental protocols, and offer a mechanistic rationale for reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.
Molecular Architecture and Electronic Landscape
At the core of this compound's synthetic utility is the electronic interplay between its functional groups. The molecule comprises a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a chlorine (-Cl) atom, all in an ortho arrangement to one another.
-
Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is acidic and acts as a potent nucleophile upon deprotonation. It is an activating, ortho-, para-directing group due to its +M (mesomeric) effect, donating electron density to the ring.
-
Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This significantly influences the acidity of the phenolic proton and renders the nitrile carbon electrophilic.[2][3]
-
Chlorine Atom (-Cl): The chlorine atom is deactivating via its -I effect but is ortho-, para-directing due to its +M effect (lone pair donation).
This electronic configuration creates a molecule with two primary, and chemically distinct, reaction centers. The hydroxyl group is a site of nucleophilicity (especially as a phenoxide), while the nitrile carbon is a site of electrophilicity.
Caption: Key reactivity sites on this compound.
The Phenolic Hydroxyl Group: A Gateway to Nucleophilic Transformations
The hydroxyl group is typically the more reactive of the two primary functional groups under mild basic or nucleophilic conditions. Its acidity is enhanced by the electron-withdrawing effects of the adjacent nitrile and chloro substituents, making deprotonation favorable.
O-Alkylation: The Williamson Ether Synthesis
The deprotonation of the phenolic hydroxyl group by a base generates a highly nucleophilic phenoxide ion. This intermediate readily participates in SN2 reactions with alkyl halides, a classic transformation known as the Williamson ether synthesis.[4] This reaction is foundational for introducing a vast array of side chains and linkers, often as a first step in the synthesis of more complex heterocyclic systems like benzofurans.[5]
Causality of Experimental Choices:
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be employed, which irreversibly deprotonates the phenol.[4]
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus preserving its nucleophilicity.[4]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful hydride-donating reagents, most commonly lithium aluminum hydride (LiAlH₄). [2]The reaction involves the sequential nucleophilic addition of two hydride equivalents to the nitrile carbon. [6]This transformation is crucial for introducing a flexible aminoethyl linker, a common pharmacophore.
Reaction with Organometallic Reagents
Grignard (R-MgX) or organolithium (R-Li) reagents add to the nitrile carbon to form an intermediate imine anion. [2][7]This intermediate is stable to further nucleophilic attack. Subsequent aqueous work-up hydrolyzes the imine to yield a ketone, providing an efficient route for carbon-carbon bond formation and the synthesis of complex carbonyl compounds. [7]
Chemoselectivity: A Strategic Overview
The differential reactivity of the hydroxyl and nitrile groups is the key to the synthetic versatility of this compound. By carefully selecting reagents and conditions, one functional group can be manipulated while the other remains intact.
| Functional Group | Transformation | Reagents & Conditions | Reactivity Profile |
| Hydroxyl (-OH) | O-Alkylation | K₂CO₃ or NaH, Alkyl Halide, DMF/Acetone, RT to 80°C | High. Occurs under mild basic conditions. |
| O-Acylation | Acyl Chloride/Anhydride, Pyridine/Et₃N | High. Rapid reaction at room temperature. | |
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or NaOH(aq), Reflux/Heat | Low. Requires harsh, forcing conditions. |
| Reduction | 1. LiAlH₄ in dry ether; 2. H₂O | Low. Requires a powerful, unselective reducing agent. | |
| Addition | 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Low. Requires a highly reactive organometallic nucleophile. |
Core Principle of Selectivity: The high acidity of the phenolic proton allows for its easy removal under mild basic conditions, activating it for nucleophilic attack. The nitrile group, lacking such an easily abstractable proton and possessing a strong triple bond, remains unreactive under these conditions. Therefore, reactions such as O-alkylation and O-acylation can be performed with exceptional chemoselectivity. Conversely, to target the nitrile group, one must employ conditions (e.g., strong acid/base with heat, LiAlH₄) that would also affect the hydroxyl group, often necessitating a protection strategy for the phenol if its integrity is desired.
Validated Experimental Protocols
The following protocols are provided as validated starting points for the selective transformation of this compound.
Protocol 1: Selective O-Alkylation with Benzyl Bromide
This procedure details the Williamson ether synthesis to prepare 2-(Benzyloxy)-6-chlorobenzonitrile. [4][8]
-
1. Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol, 1.0 eq).
-
2. Solvent and Base Addition: Add anhydrous acetone (40 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
3. Addition of Alkylating Agent: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
4. Reaction: Heat the reaction mixture to reflux (approx. 60°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
5. Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1M NaOH (aq) (2 x 25 mL) and brine (25 mL).
-
6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from ethanol to afford the desired 2-(Benzyloxy)-6-chlorobenzonitrile.
Protocol 2: Hydrolysis of the Nitrile Group
This protocol describes the acid-catalyzed hydrolysis of a substituted benzonitrile to the corresponding carboxylic acid.
-
1. Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, place the nitrile-containing starting material (e.g., 2-Alkoxy-6-chlorobenzonitrile, 5.0 mmol, 1.0 eq).
-
2. Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water (20 mL).
-
3. Reaction: Heat the mixture to a vigorous reflux (approx. 100-110°C) with stirring. The reaction may initially be biphasic. Continue heating for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material and the intermediate amide.
-
4. Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The carboxylic acid product will often precipitate from the acidic solution. Collect the solid by vacuum filtration.
-
5. Purification: Wash the collected solid with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Conclusion
This compound represents a paradigm of strategic molecular design, where the orthogonal reactivity of its functional groups can be exploited to achieve complex synthetic outcomes. The phenolic hydroxyl group provides a handle for mild, selective nucleophilic reactions, while the robust nitrile group offers a pathway to carboxylic acids, amines, and ketones under more strenuous conditions. A thorough understanding of the electronic factors and reaction conditions that govern this chemoselectivity is paramount for any scientist aiming to incorporate this powerful building block into a synthetic program. The protocols and mechanistic insights provided herein serve as a comprehensive foundation for the successful application of this compound in the fields of medicinal chemistry and materials science.
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Commercial suppliers and availability of 2-Chloro-6-hydroxybenzonitrile
An In-depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Commercial Availability, Properties, and Applications
Introduction
This compound is a substituted aromatic compound featuring a nitrile (-C≡N), a hydroxyl (-OH), and a chloro (-Cl) group attached to a benzene ring. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a key intermediate for the synthesis of more complex, biologically active molecules.[1] The strategic placement of the chloro and hydroxyl groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 89999-90-6 | [1][2] |
| Molecular Formula | C₇H₄ClNO | [1][2] |
| Molecular Weight | 153.57 g/mol | [1][3] |
| Melting Point | 162-164°C | [1] |
| Boiling Point | 296.2°C | [1] |
| Density | 1.41 g/cm³ | [1] |
| Appearance | White to brown powder/solid | [4][5] |
Commercial Availability and Suppliers
This compound is available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers, and it is crucial to select a grade appropriate for the intended application.
| Supplier | Purity | Available Quantities |
| MySkinRecipes | ≥98% | 1g |
| Nanjing Finechem Holding Co.,Limited | Not specified | Minimum 1g |
| Parchem | Not specified | R&D/Pilot, Drum/Bag, Pallet/Skid/Tote, FCL/TL/ISO Tank, Bulk/Railcar/Barge |
| Key Organics | >95% | 10g |
| Proactive Molecular Research | 98% | 10g |
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)
-
Harmful to aquatic life (H402)
-
Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)[2]
-
Harmful if swallowed (H302)[2]
-
Harmful in contact with skin (H312)[2]
Recommended Handling and Storage
Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]
For storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
Applications in Synthetic Chemistry
The dual functionality of a phenol and a nitrile, along with the presence of a chloro substituent, makes this compound a versatile reagent in organic synthesis. It is primarily utilized as an intermediate in the preparation of agrochemicals and pharmaceuticals.[1]
Role in Agrochemicals
In the agricultural sector, this compound is a crucial building block for producing herbicides and pesticides.[1] Its structure allows for the creation of more complex molecules designed to target specific biological pathways in weeds or pests.[1]
Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is used in the development of active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be readily alkylated or acylated, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. These transformations are key steps in the synthesis of various heterocyclic compounds, which are prevalent in many drug candidates.
Representative Experimental Protocol: O-Alkylation
The following protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide, a common transformation in the synthesis of pharmaceutical intermediates. This protocol is adapted from a similar reaction with 2-hydroxybenzonitrile.[7]
Objective: To synthesize 2-chloro-6-(alkoxy)benzonitrile.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Visualizations
Caption: Workflow for the O-alkylation of this compound.
Caption: Logical relationships of this compound.
References
- PubChem. (2026, January 3). This compound.
- MySkinRecipes. (n.d.). This compound.
- Proactive Molecular Research. (n.d.). This compound.
Sources
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- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 2-Chloro-6-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis
Abstract
2-Chloro-6-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules.[1] Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an electrophilic carbon atom ortho to a leaving group (chlorine), and an electron-withdrawing nitrile moiety, provides a rich platform for synthetic transformations. This guide provides an in-depth exploration of its chemical properties, reactivity, and key applications in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic scaffolds.[1][2] We present detailed, field-proven protocols for its most critical transformations, including O-alkylation, nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and the synthesis of benzofuran derivatives, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Properties and Strategic Value of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.
-
Phenolic Hydroxyl (-OH) Group: This group is acidic and readily undergoes reactions typical of phenols, such as deprotonation followed by O-alkylation (etherification) or O-acylation (esterification).[3]
-
Chloro (-Cl) Group: The chlorine atom is a leaving group that can be displaced by various nucleophiles. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitrile group, making the aryl ring susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5]
-
Nitrile (-C≡N) Group: The cyano group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[4][5] It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₇H₄ClNO | [1][6] |
| Molecular Weight | 153.57 g/mol | [1][6] |
| CAS Number | 89999-90-6 | [6] |
| Melting Point | 162-164 °C | [1] |
| Boiling Point | 296.2 °C | [1] |
| Appearance | Off-white to light brown solid | [7] |
| Density | 1.41 g/cm³ | [1] |
| ¹H NMR (DMSO-d₆) | Refer to spectral database | [8] |
| ¹³C NMR | Refer to spectral database | [6] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6][9] May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10] Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Core Synthetic Transformations and Protocols
The strategic placement of functional groups on the this compound scaffold enables a variety of high-value synthetic operations. The following sections detail the most critical applications.
Caption: Key synthetic transformations starting from this compound.
O-Alkylation for Aryl Ether Synthesis
The phenolic hydroxyl group provides a reliable handle for ether synthesis via Williamson etherification. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality: The choice of a moderate base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, thereby accelerating the rate of the Sₙ2 reaction.
Experimental Protocol: Synthesis of 2-Chloro-6-(benzyloxy)benzonitrile
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) and 30 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold hexane to remove nonpolar impurities.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol/water to afford the pure 2-Chloro-6-(benzyloxy)benzonitrile.
Synthesis of Benzofuran Derivatives
A paramount application of this building block is in the synthesis of benzofurans, a core scaffold in many biologically active molecules.[12][13] This is typically achieved via a two-step sequence: an initial O-alkylation with a reagent containing a masked carbanion (like α-haloacetonitrile), followed by a base-mediated intramolecular cyclization.[12][13]
Causality: The first step is an O-alkylation as described previously. In the second step, a strong base like potassium tert-butoxide or potassium hydroxide is used to deprotonate the α-carbon of the newly introduced cyanomethoxy group. The resulting carbanion then attacks the carbon bearing the chlorine atom in an intramolecular nucleophilic aromatic substitution, forming the furan ring. The nitrile group on the benzofuran ring can then be further manipulated.
Experimental Protocol: Synthesis of 3-Amino-7-chlorobenzofuran-2-carboxamide
Step A: Synthesis of 2-((2-Chloro-6-cyanophenyl)oxy)acetonitrile
-
Reaction Setup: To a stirred solution of this compound (1.54 g, 10.0 mmol) in 50 mL of DMF, add potassium carbonate (2.76 g, 20.0 mmol).
-
Reagent Addition: Add 2-chloroacetonitrile (0.83 g, 11.0 mmol) at room temperature.
-
Reaction Execution: Heat the reaction mixture at 80 °C for 3 hours.[12]
-
Work-up and Isolation: After cooling, pour the mixture into ice-cold water. Filter the precipitate, wash with water, and dry to obtain the intermediate product.[12]
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude 2-((2-chloro-6-cyanophenyl)oxy)acetonitrile from Step A (approx. 10.0 mmol) in 100 mL of ethanol.
-
Reagent Addition: Add potassium hydroxide (1.0 g, 17.8 mmol).
-
Reaction Execution: Reflux the reaction mixture for 3 hours.[13]
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and filter the resulting solid. Dry the product to afford 3-Amino-7-chlorobenzofuran-2-carboxamide.[13]
Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent on the ring is activated towards nucleophilic displacement by the ortho-nitrile group. This allows for the introduction of a wide range of nucleophiles directly onto the aromatic ring.
Mechanism Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which is a critical stabilizing interaction. The leaving group (chloride) is then eliminated in the second step to restore aromaticity.[4][5]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-Hydroxy-6-(phenylamino)benzonitrile
-
Reaction Setup: In a sealed tube, combine this compound (0.77 g, 5.0 mmol), aniline (0.56 g, 6.0 mmol, 1.2 equiv.), and potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).
-
Solvent: Add 10 mL of N,N-Dimethylacetamide (DMAc).
-
Reaction Execution: Seal the tube and heat the mixture to 150 °C for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of 1M HCl (aq) and extract with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Aryl chlorides are challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond.[14] However, with the development of specialized ligands and reaction conditions, these transformations are now feasible. The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds, providing access to biaryl structures.
Causality: The key to success is the catalytic system. A high-activity palladium catalyst, such as Pd₂(dba)₃, is used as the precursor. Crucially, an electron-rich, sterically bulky phosphine ligand (e.g., SPhos, XPhos) is required. This type of ligand promotes the difficult oxidative addition of the palladium(0) complex into the C-Cl bond, which is the rate-limiting step of the catalytic cycle.[15] A strong base is needed to facilitate the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Hydroxy-6-phenylbenzonitrile
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry Schlenk tube, add this compound (0.77 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.12 g, 10.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 2 mol%), and the ligand, SPhos (164 mg, 0.4 mmol, 8 mol%).
-
Solvent: Add 20 mL of degassed toluene/water (10:1 mixture).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Isolation: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate 2-hydroxy-6-phenylbenzonitrile.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. The distinct reactivity of its hydroxyl, chloro, and nitrile functionalities allows for a programmed and sequential introduction of molecular complexity. The protocols detailed herein provide a reliable foundation for researchers to exploit this reagent in the development of novel pharmaceuticals, agrochemicals, and materials. Mastery of these transformations unlocks access to a wide range of valuable chemical entities, underscoring the strategic importance of this unique starting material.
References
- MySkinRecipes. (n.d.). This compound.
- Parchem. (n.d.). Benzonitrile, 2-Chloro-6-Hydroxy- | Properties, Uses, Safety Data & Synthesis.
- LookChem. (n.d.). This compound: Key Facts, Uses, and Global Supply Insights.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
- BenchChem. (n.d.). Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols.
- SpectraBase. (n.d.). 2-CHLORO-6-HYDROXY-BENZONITRILE. Wiley-VCH GmbH.
- Padmini, V., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Guidechem. (n.d.). 2-Cyanophenol 611-20-1 wiki.
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-6-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-6-hydroxybenzonitrile
This compound is a highly versatile aromatic building block pivotal in the synthesis of diverse pharmaceutical intermediates.[1][][3] Its strategic importance stems from the unique ortho-arrangement of three distinct functional groups: a nucleophilic hydroxyl group, an electrophilic and electron-withdrawing nitrile group, and a displaceable chloro substituent.[4] This specific configuration allows for a range of selective transformations, enabling the efficient construction of complex heterocyclic scaffolds that are prevalent in modern medicinal chemistry.
The hydroxyl group serves as a prime handle for O-alkylation, introducing a variety of side chains. The nitrile and chloro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and, in concert with the hydroxyl group, facilitate powerful intramolecular cyclization reactions to form key heterocyclic systems like benzofurans.[4][5] Understanding the interplay of these functional groups is crucial for designing rational and efficient synthetic routes towards novel drug candidates.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols and the chemical reasoning behind them.
Part 1: O-Alkylation of the Phenolic Hydroxyl Group
The initial and most common transformation is the etherification of the phenolic hydroxyl group. This reaction, typically a Williamson ether synthesis, serves to introduce a diverse range of functionalities and is often the first step in a multi-step sequence.
Causality and Experimental Rationale
The reaction proceeds via deprotonation of the weakly acidic phenolic proton by a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a phenoxide anion. This anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2 reaction.
Choice of Base: Potassium carbonate is widely used as it is cost-effective and sufficiently basic to deprotonate the phenol without promoting unwanted side reactions like hydrolysis of the nitrile group. Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base (K⁺), leaving the phenoxide anion highly reactive, thus accelerating the rate of substitution.
Sources
Application Note: A Comprehensive Guide to the Alkylation of 2-Chloro-6-hydroxybenzonitrile
Introduction and Strategic Overview
2-Chloro-6-hydroxybenzonitrile is a substituted aromatic compound featuring three distinct functional groups: a phenolic hydroxyl, a nitrile, and a chloro substituent. This unique arrangement makes it a valuable precursor in the synthesis of pharmaceuticals and advanced materials. The strategic modification of this molecule, particularly through alkylation, is a critical step in developing novel chemical entities.
This document provides a detailed protocol and theoretical grounding for the alkylation of this compound. A critical point of clarification is the site of alkylation. While the term "N-alkylation" might be considered, the chemical reality of the substrate dictates that the primary reactive site for alkylation is the phenolic hydroxyl group. The nitrogen atom of the nitrile group (a cyano group) is sp-hybridized, and its lone pair of electrons is held tightly, rendering it a very weak nucleophile under standard alkylation conditions.[1] In contrast, the phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide anion.[2] This phenoxide is an excellent nucleophile, making O-alkylation the overwhelmingly favored reaction pathway.
Therefore, this guide will focus on the robust and widely applicable Williamson Ether Synthesis as the primary method for the O-alkylation of this compound.[3][4] We will explore the underlying mechanism, provide detailed step-by-step protocols, discuss critical process parameters, and offer insights into potential side reactions and optimization strategies.
Reaction Mechanism: The Williamson Ether Synthesis
The alkylation of this compound to form an ether proceeds via a two-step mechanism, a classic example of the Williamson Ether Synthesis.[5]
-
Deprotonation: The process begins with the deprotonation of the acidic phenolic hydroxyl group by a suitable base. This acid-base reaction generates a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the reactivity of the alkylating agent and the overall desired reaction kinetics.
-
Nucleophilic Substitution (S_N2): The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically a primary alkyl halide). This occurs via a bimolecular nucleophilic substitution (S_N2) mechanism, resulting in the formation of an ether bond and a salt byproduct.[6]
Caption: Mechanism of O-alkylation via Williamson Ether Synthesis.
Competing Pathways: O- vs. C-Alkylation
A known complication in the alkylation of phenoxides is the potential for C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[7] The phenoxide anion is an ambident nucleophile, with electron density delocalized onto the ortho and para carbon atoms. Several factors dictate the regioselectivity:
-
Solvent: Aprotic polar solvents like DMF or DMSO favor O-alkylation. Protic solvents (e.g., water, ethanol) can solvate the oxygen atom via hydrogen bonding, sterically hindering it and thus promoting C-alkylation.[7]
-
Counter-ion: Tightly associated counter-ions (like Li+) can shield the oxygen, favoring C-alkylation. Loosely associated ions (K+, Cs+) leave the oxygen more available, favoring O-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
For the synthesis of the target ether, conditions should be selected to maximize O-alkylation.
Experimental Protocols
Two primary protocols are presented, accommodating different reactivity needs and safety considerations. Protocol 1 utilizes potassium carbonate, a moderately strong and easy-to-handle base. Protocol 2 employs sodium hydride, a much stronger, non-nucleophilic base suitable for less reactive alkylating agents or sterically hindered systems.
Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate
This method is robust, generally high-yielding, and uses reagents that are relatively safe to handle. It is the recommended starting point for most primary alkyl halides.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration of ~0.2-0.5 M).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
This protocol is for instances where potassium carbonate is not a sufficiently strong base to deprotonate the phenol effectively or when the reaction is sluggish. Extreme caution is required when handling sodium hydride.
Materials and Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
All other reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) dissolved in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise via a syringe, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating (40-50 °C) may be required for less reactive halides. Monitor by TLC.
-
Work-up:
-
Cool the reaction back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water or isopropanol to destroy any excess NaH.
-
Proceed with the aqueous work-up and extraction as described in Protocol 1.
-
-
Purification: Purify via flash column chromatography as described in Protocol 1.
Data Presentation: Comparative Reaction Conditions
The choice of reagents can significantly impact reaction outcomes. The following table summarizes typical conditions for the Williamson ether synthesis of various substituted phenols.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | >90 (for Acetaminophen) | [3] |
| Methyl Iodide | K₂CO₃ | DMF | 80 | 4-8 | 85-95 | [8] |
| Benzyl Bromide | NaH | DMF | 25-60 | 6-12 | 80-95 | [6][8] |
| Propyl Bromide | Cs₂CO₃ | Acetone | Reflux | 5 | >90 | [6] |
| 1-Bromo-3-chloropropane | 50% NaOH (aq) | 4-Methylpentan-2-one | Ambient | 48 | ~70 (Phase Transfer) | [9] |
Experimental Workflow Visualization
The overall process from setup to final product can be visualized as a clear, sequential workflow.
Caption: General laboratory workflow for O-alkylation.
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench excess NaH carefully at low temperatures.
-
Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a skin irritant and can be harmful if inhaled or absorbed. Use in a fume hood.
References
- U.S. Patent 2,841,623A, "Process for the alkylation of phenols," Google Patents. [URL: https://patents.google.
- "Williamson Ether Synthesis," J&K Scientific LLC. [URL: https://www.jk-sci.com/williamson-ether-synthesis_31]
- "N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts," RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06536k]
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O-alkylation reactions of 2-Chloro-6-hydroxybenzonitrile
An In-Depth Guide to the O-Alkylation of 2-Chloro-6-hydroxybenzonitrile: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, this compound is a valuable scaffold. Its O-alkylated derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. The strategic introduction of an alkoxy group onto this core structure can significantly modulate a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive overview of the O-alkylation of this compound, grounded in the principles of the Williamson ether synthesis. We will explore the underlying reaction mechanisms, present detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, selective, and reproducible outcomes.
The O-alkylation of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The core transformation involves two critical steps:
-
Deprotonation: The phenolic hydroxyl group of this compound is acidic and is deprotonated by a suitable base. This generates a highly nucleophilic phenoxide ion. The choice of base is crucial; common options include potassium carbonate (K₂CO₃), a moderately strong and cost-effective base, or stronger bases like sodium hydride (NaH) for less reactive systems.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This attack occurs from the backside of the carbon-leaving group bond, displacing the leaving group (e.g., Br⁻, I⁻) in a single, concerted step to form the desired ether.[3]
For the reaction to be efficient, primary alkyl halides are strongly preferred as the alkylating agent. Secondary and tertiary alkyl halides are prone to undergo competing elimination (E2) reactions, which would reduce the yield of the desired ether product.[3]
Caption: General mechanism of the Williamson ether synthesis.
Enhancing Reactivity with Phase-Transfer Catalysis (PTC)
A significant enhancement to the standard Williamson synthesis is the use of Phase-Transfer Catalysis (PTC).[4][5] This technique is particularly effective when dealing with a solid or aqueous base and an organic solvent, creating a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the phenoxide anion from the solid/aqueous phase into the organic phase where the alkylating agent resides.[6][7] This dramatically increases the effective concentration of the nucleophile in the organic phase, leading to significantly faster reaction rates, often under milder conditions (e.g., lower temperatures).[4][8]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the O-alkylation of this compound. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Protocol 1: Standard Williamson Ether Synthesis in DMF
This protocol is a robust method suitable for a wide range of primary alkyl halides. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Caption: Workflow for Standard Williamson Ether Synthesis.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add enough anhydrous DMF to fully dissolve the starting material and create a stirrable slurry.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Stir vigorously for 4-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to remove the DMF.
-
-
Extraction:
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any unreacted starting material, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-chloro-6-alkoxybenzonitrile.[8]
Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation
This method is highly efficient, often requiring lower temperatures and shorter reaction times. Vigorous stirring is essential to maximize the interfacial area between the two phases.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 3.0 eq), as a 50% w/v aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Caption: Workflow for Phase-Transfer Catalyzed O-Alkylation.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the alkyl halide (1.1 - 1.5 eq), TBAB (0.05 - 0.1 eq), and the organic solvent (e.g., dichloromethane).
-
Base Addition: Add the aqueous solution of NaOH or KOH (2.0 - 3.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat gently to 40-50 °C. Monitor the reaction by TLC for 2-8 hours until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer once more with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove the catalyst and any remaining base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.[8]
Data Presentation: Representative Reaction Parameters
The choice of reagents and conditions significantly impacts the outcome of the O-alkylation. The table below summarizes typical parameters for Williamson ether synthesis reactions, providing a baseline for experimental design.
| Alkylating Agent | Base / Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 | Analogous to[8] |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 8 | 85-95 | Analogous to[8] |
| Benzyl Bromide | NaH | THF/DMF | RT - 50 | 4 | >95 | Analogous to[3] |
| Allyl Bromide | NaOH / TBAB | CH₂Cl₂/H₂O | 40 | 2 | >95 | Analogous to[7][8] |
| Propyl Bromide | K₂CO₃ | DMF | 80 | 12 | 80-90 | Analogous to[8] |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification efficiency.
Analytical Characterization of Products
Unambiguous confirmation of the structure and purity of the synthesized 2-chloro-6-alkoxybenzonitrile is essential. A combination of the following analytical techniques is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key spectral changes to confirm a successful reaction include:
-
The disappearance of the broad singlet corresponding to the phenolic -OH proton in the ¹H NMR spectrum.
-
The appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced alkyl group (e.g., a singlet around 3.9 ppm for an -OCH₃ group in ¹H NMR).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify functional groups. Successful O-alkylation is indicated by:
-
The disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹).
-
The appearance of a characteristic C-O-C (ether) stretching band (typically ~1250-1050 cm⁻¹).[9]
-
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the product by identifying the molecular ion peak (M⁺).[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A well-developed method can separate the product from any remaining starting material and byproducts, allowing for accurate purity determination (e.g., >95% or >99%).[12]
By employing the robust protocols and analytical methods detailed in this guide, researchers can confidently synthesize and characterize a variety of 2-chloro-6-alkoxybenzonitrile derivatives, paving the way for new discoveries in drug development and materials science.
References
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14).
- CSIC. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Sílice.
- Maurya, S. K., & Wilson, L. D. (2016). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
- Nogueira, I. C., & Pliego, J. R. (2019). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Physical Organic Chemistry, 32(7).
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis.
- Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2488.
- Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Wikipedia. (n.d.). Williamson ether synthesis.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation.
- Khan Academy. (n.d.). Williamson ether synthesis.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
- Google Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile.
- PubChem. (n.d.). 2-Chloro-6-(2-nitrophenoxy)benzonitrile.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application.
- ResearchGate. (n.d.). Optimized geometrical parameters of 2-chloro-6- methylbenzonitrile.
- NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][13]naphthyrin-5(6H)-one.
- ResearchGate. (2025, October 11). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-hydroxybenzonitrile
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 2-Chloro-6-hydroxybenzonitrile stands out as a particularly valuable building block, featuring three distinct functional groups—a nitrile, a hydroxyl group, and a chloro-substituent—poised for diverse chemical transformations. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for elaborating this scaffold, enabling the construction of complex molecular architectures from this simple precursor.[1]
However, the inherent properties of this compound present a unique set of challenges that demand carefully optimized protocols. The central difficulties include:
-
Inert C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating the use of highly active catalyst systems to facilitate the initial oxidative addition step.[2][3]
-
Steric Hindrance: The ortho-relationship of the chloro and hydroxyl groups introduces steric congestion around the reaction center, which can impede the approach of the bulky palladium catalyst complex.[2]
-
Reactive Hydroxyl Group: The acidic phenolic proton can interfere with basic reagents and potentially coordinate to the metal center, influencing the catalytic cycle.
This document serves as an in-depth technical guide for researchers, providing field-proven protocols and explaining the causality behind experimental choices for the successful application of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Principles: Mastering the Catalytic Cycle for a Challenging Substrate
The success of any palladium-catalyzed cross-coupling reaction hinges on the efficient execution of a three-step catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reactions involving challenging substrates like this compound.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Experimental Considerations:
-
Catalyst & Ligand Selection: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step. To overcome this high activation barrier, the palladium center must be both electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands, such as the biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species that readily undergoes oxidative addition. For challenging substrates, modern pre-formed catalysts (precatalysts) are often used to ensure the reliable and consistent generation of the active Pd(0) species.[5][6]
-
Choice of Base: The base plays multiple roles: it activates the coupling partner in Suzuki reactions, facilitates the deprotonation of the amine in Buchwald-Hartwig aminations, and neutralizes the HX acid formed during the reaction.[7][8] For aryl chlorides, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOt-Bu) are often required.[4][5] The choice must also accommodate the acidic proton of the hydroxyl group on the substrate. While K₃PO₄ is a good general choice, Cs₂CO₃ is often used for its higher solubility in organic solvents.
-
Solvent and Atmosphere: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state, often observed as the formation of palladium black.[4][5] Therefore, all reactions must be performed under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous and thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Common solvents include toluene, dioxane, and THF.[4]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures. For this compound, this reaction allows for the introduction of diverse aryl or heteroaryl moieties, creating a library of substituted 6-hydroxybenzonitrile derivatives.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
This protocol is a robust starting point and may require optimization for specific boronic acid partners.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, use a corresponding pre-formed palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Inerting the System: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, to a concentration of ~0.1 M) via syringe. If using K₃PO₄, adding a small amount of degassed water (e.g., 1-2% v/v) can sometimes be beneficial.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[2][9]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precatalyst sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[4][5] |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases required to activate the boronic acid for transmetalation.[4][8] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed aprotic solvents that are stable at high temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures are typically needed to overcome the activation energy for C-Cl bond cleavage. |
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, replacing harsher classical methods.[7] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing access to substituted 2-amino-6-hydroxybenzonitriles, which are prevalent motifs in pharmaceuticals.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.3 equiv.) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%). The use of advanced precatalysts is highly recommended for aryl chlorides to ensure high activity and reproducibility.[5]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.2 M).
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at 90-110 °C. Stir for 4-24 hours.
-
Monitoring: Follow the consumption of the starting material by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the desired arylamine product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst System | XPhos-Pd-G3, RuPhos-Pd-G3 | Highly active, state-of-the-art precatalysts designed for challenging C-Cl aminations.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered and electron-rich biarylphosphine ligands are critical for promoting both oxidative addition and reductive elimination.[5][10] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong base is required to deprotonate the amine, forming the active nitrogen nucleophile. NaOt-Bu is a common and effective choice. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that solubilize the reactants and are stable under the reaction conditions. |
| Temperature | 90 - 110 °C | Elevated temperatures are necessary to drive the reaction to completion, especially with less nucleophilic amines. |
Application Protocol 3: Sonogashira C-C(sp) Coupling
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a terminal alkyne's C(sp) carbon.[11] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in natural product synthesis and precursors for various heterocycles.[1][11]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-6 mol%).
-
Inerting the System: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent component. Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often significantly faster than Suzuki or Buchwald-Hartwig couplings for aryl chlorides.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure arylalkyne.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | A Pd(II) source is typically used in conjunction with a phosphine ligand. |
| Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is crucial; it forms a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center.[11][12] |
| Ligand | PPh₃ (often part of catalyst) | Triphenylphosphine is a standard ligand, though more specialized ligands can be used in copper-free protocols. |
| Base | Triethylamine (TEA), Diisoproplyamine (DIPA) | Acts as both a base to deprotonate the alkyne and often as a solvent.[12] |
| Solvent | THF, DMF, or neat amine | Polar aprotic solvents are effective at solubilizing the reagents. |
| Temperature | 25 - 60 °C | Generally milder conditions are required compared to other cross-couplings.[11] |
Safety Precautions
-
Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands should be handled in a fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are flammable and should be handled with care away from ignition sources.
-
Inert Gas: Ensure proper ventilation when working with compressed gas cylinders (Argon, Nitrogen).
Conclusion
While this compound presents challenges due to its reduced reactivity and steric hindrance, it is a highly versatile substrate for palladium-catalyzed cross-coupling reactions. By employing modern, highly active catalyst systems—particularly those featuring bulky, electron-rich biarylphosphine ligands—and by carefully controlling reaction parameters such as base, solvent, and temperature, a diverse array of functionalized products can be synthesized in high yields. The protocols outlined in this guide provide a robust foundation for researchers to successfully utilize this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide - Benchchem.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Chlorobenzamide Deriv
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchG
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles - ChemRxiv. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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- Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems - ResearchG
- Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction - ResearchG
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application towards C-C cross-coupling reactions. [Link]
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Deriv
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]
- Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboron
- Search Results - Beilstein Journals. [Link]
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Application of 2-Chloro-6-hydroxybenzonitrile in the Synthesis of Benzofuran Derivatives
Abstract
Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for the synthesis of highly functionalized benzofuran derivatives using 2-Chloro-6-hydroxybenzonitrile as a versatile starting material. We present a robust, two-step protocol centered around a base-promoted intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, to construct the benzofuran scaffold. This method offers an efficient route to 3-amino-7-chlorobenzofuran-2-carboxamide, a valuable intermediate for further elaboration in drug discovery programs. Detailed experimental procedures, mechanistic insights, and data summaries are provided to enable researchers to successfully implement and adapt this methodology.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold in drug development.[1] Its derivatives are known to exhibit a vast range of pharmacological effects, making them attractive targets for synthetic chemists.[2] The introduction of specific substituents, such as halogens and amino groups, onto the benzofuran core is a key strategy for modulating biological activity.[2][4] For instance, chloro-substituted benzofurans have demonstrated enhanced antimicrobial potency.[4]
This compound is an ideal starting material for this purpose.[5] Its three distinct functional groups—a phenolic hydroxyl, a nitrile, and a chloro substituent—provide multiple handles for sequential, regioselective transformations, allowing for the strategic construction of complex benzofuran systems. This guide focuses on a particularly efficient pathway: O-alkylation followed by a base-catalyzed intramolecular cyclization.
Core Synthetic Strategy: Base-Promoted Intramolecular Cyclization
The primary pathway detailed herein involves a two-step sequence to convert this compound into a 3-amino-7-chlorobenzofuran derivative. This approach is analogous to methodologies used for similar substituted phenols.[6]
-
O-Alkylation: The phenolic hydroxyl group is first alkylated with chloroacetonitrile to form an ether linkage, yielding the key dinitrile intermediate, 2-((2-chloro-6-cyanophenyl)oxy)acetonitrile.
-
Intramolecular Cyclization: This intermediate undergoes a base-promoted cyclization, a type of Thorpe-Ziegler reaction, to form the benzofuran ring.[7][8] This reaction creates the C-C bond that closes the furan ring and simultaneously generates a 3-amino substituent from one of the nitrile groups.
This sequence is highly effective for building the substituted benzofuran core in good yield.
Caption: Overall workflow for the synthesis of a substituted benzofuran.
Mechanistic Insights: The Thorpe-Ziegler Cyclization
The key ring-forming step is the Thorpe-Ziegler cyclization of the dinitrile intermediate. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Deprotonation: A strong base (e.g., hydroxide or ethoxide) abstracts an acidic α-proton from the methylene carbon situated between the ether oxygen and one of the nitrile groups, generating a carbanion.[9]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the adjacent aromatic nitrile group in an intramolecular fashion. This 5-exo-dig cyclization forms a five-membered ring intermediate.
-
Tautomerization & Hydrolysis: The initial cyclic product is an imine, which rapidly tautomerizes to the more stable enamine, yielding the 3-aminobenzofuran-2-carbonitrile structure. Under the aqueous basic work-up conditions, the nitrile at the C-2 position can be partially or fully hydrolyzed to the corresponding carboxamide.[6]
Caption: Proposed mechanism for the Thorpe-Ziegler cyclization step. (Note: Image placeholders are used where chemical structures would be drawn).
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from established procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions in a fume hood.[6]
Protocol 1: Synthesis of 2-((2-chloro-6-cyanophenyl)oxy)acetonitrile (Intermediate)
This procedure describes the O-alkylation of the starting phenol.[10]
Materials:
-
This compound (1.0 eq)
-
Chloroacetonitrile (1.2 eq)[11]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Stir the solution at room temperature and add anhydrous potassium carbonate.
-
Add chloroacetonitrile dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and a minimum amount of cold hexane to remove impurities.
-
Dry the solid under vacuum to afford the desired product, 2-((2-chloro-6-cyanophenyl)oxy)acetonitrile.
Protocol 2: Synthesis of 3-Amino-7-chlorobenzofuran-2-carboxamide (Final Product)
This protocol details the base-catalyzed intramolecular cyclization.[6]
Materials:
-
2-((2-chloro-6-cyanophenyl)oxy)acetonitrile (1.0 eq)
-
Potassium hydroxide (KOH) (2.2 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the intermediate from Protocol 1 and ethanol (approx. 20 mL per gram).
-
Add potassium hydroxide pellets to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 3-4 hours. The mixture will become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 3-Amino-7-chlorobenzofuran-2-carboxamide. The product can be further purified by recrystallization from ethanol if necessary.
Data Summary
The following table outlines the expected inputs and outputs for the described synthetic sequence. Yields are based on analogous, non-chlorinated syntheses and may vary.[6]
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Product | Typical Yield |
| 1 | O-Alkylation | This compound, Chloroacetonitrile, K₂CO₃ | DMF | 80 | 3-5 | 2-((2-chloro-6-cyanophenyl)oxy)acetonitrile | ~90% |
| 2 | Cyclization | Dinitrile Intermediate from Step 1, KOH | Ethanol | 75-80 | 3-4 | 3-Amino-7-chlorobenzofuran-2-carboxamide | ~65-75% |
Conclusion and Future Directions
The use of this compound provides an efficient and direct route to 3-amino-7-chlorobenzofuran-2-carboxamide, a highly valuable scaffold for medicinal chemistry. The two-step protocol involving O-alkylation and a Thorpe-Ziegler cyclization is robust and amenable to scale-up. The resulting product, featuring amino, chloro, and carboxamide functional groups, serves as an excellent platform for generating diverse libraries of novel benzofuran derivatives for biological screening. Further derivatization of the 3-amino group or modification of the 2-carboxamide moiety can be readily achieved to explore structure-activity relationships (SAR) in the development of new therapeutic agents.
References
- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.
- Substituted benzofuran. (n.d.). Wikipedia.
- Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
- Hiremath, K. B., et al. (n.d.). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate.
- Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.
- Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed.
- Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate.
- 3-Aminobenzofuran-2-carboxamide. (n.d.). PubChem.
- Base‐Catalyzed Intramolecular Self‐Cyclization of o‐Alkenylaryl Isocyanides: Access to 4‐Cyano‐3‐arylquinolines. (2022). ResearchGate.
- Chloroacetonitrile. (2014). ResearchGate.
- Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of.... (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
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Title: A Practical Guide to the Palladium-Catalyzed Cyanation of 2-Chlorophenol Derivatives: Protocols, Mechanisms, and Safety
An Application Note for Drug Development Professionals
Abstract: The introduction of a nitrile group into phenolic scaffolds is a cornerstone of modern medicinal chemistry, providing a versatile chemical handle for constructing complex pharmaceutical intermediates. This application note presents an in-depth guide to the experimental procedures for the cyanation of 2-chlorophenol derivatives, a class of relatively unreactive yet widely available starting materials. We move beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for catalyst and reagent selection, and the critical safety protocols required for handling cyanide sources. This guide focuses on robust and reproducible palladium-catalyzed methods, with a special emphasis on the use of potassium hexacyanoferrate(II) as a safer and more practical cyanating agent.
Introduction: The Strategic Importance of Aryl Nitriles
Aryl nitriles, particularly functionalized cyanophenols, are not merely synthetic curiosities; they are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile moiety can be readily transformed into other critical functional groups, including amines, carboxylic acids, and tetrazoles, making it a powerful linchpin in a synthetic strategy.
The direct cyanation of aryl halides represents the most atom-economical route to these compounds. However, the journey from an aryl chloride to an aryl nitrile is fraught with challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions.[1] Furthermore, the cyanide anion itself is a double-edged sword: while it is the desired nucleophile, it is also a potent poison for palladium catalysts, capable of forming inactive complexes and halting the catalytic cycle.[2][3][4]
This guide provides researchers with a comprehensive framework for navigating these challenges, focusing on the palladium-catalyzed cyanation of 2-chlorophenol derivatives. We will explore the catalytic system in detail, provide a field-tested protocol, and emphasize the non-negotiable safety procedures that must accompany this powerful transformation.
Mechanistic Rationale and Key Parameters
A successful cyanation reaction hinges on a delicate balance of competing processes within the catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for palladium-catalyzed cyanation proceeds through three key stages.[1][5]
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-chlorine bond of the 2-chlorophenol derivative. This is often the rate-limiting step for unreactive aryl chlorides.
-
Transmetalation (Cyanide Exchange): The chloride ligand on the resulting Palladium(II) complex is exchanged for a cyanide ion from the cyanating agent.
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium center, forming the desired C-CN bond of the product and regenerating the active Pd(0) catalyst.
Diagram 1: Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl chloride (Ar-Cl).
Critical Experimental Choices
-
The Cyanide Source: Historically, highly toxic reagents like KCN, NaCN, or Zn(CN)₂ were standard.[6] While effective, their extreme toxicity poses significant handling risks. A major advancement in the field was the introduction of potassium hexacyanoferrate(II), K₄[Fe(CN)₆] , as a cyanating agent.[6][7] This compound is a nontoxic, inexpensive, and stable solid often used as a food additive.[8][9] Importantly, all six cyanide ions can be transferred, making it highly efficient.[7] Its low solubility in many organic solvents is actually an advantage, as it helps maintain a low concentration of free cyanide, mitigating catalyst poisoning.[10][11]
-
The Catalyst and Ligand System: For challenging substrates like aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or ferrocene-based ligands like dppf, are essential.[12] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and facilitate the final reductive elimination. Using a stable palladium precatalyst, such as Pd(OAc)₂ or a palladacycle, can prevent catalyst poisoning during the initial formation of the active Pd(0) species.[8][13]
-
Solvent and Base: A polar aprotic solvent like DMF, DMAc, or NMP is typically required to facilitate the reaction, often at elevated temperatures (120-140 °C).[10][14] A mild base, such as Na₂CO₃ or K₂CO₃, is often included.
Mandatory Safety Protocols: Handling Cyanide Reagents
Trustworthiness in science begins with safety. Before a single reagent is weighed, a thorough understanding of the hazards and safety procedures is essential. Even when using "safer" sources like K₄[Fe(CN)₆], rigorous protocols must be followed as any cyanide-containing compound can potentially generate highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acid.[15][16]
-
Engineering Controls:
-
All manipulations of solid cyanide reagents and all reactions must be conducted in a properly functioning chemical fume hood.[16]
-
Ensure an appropriate cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available in the laboratory and that all personnel are aware of its location and use.[15]
-
Never work alone when performing a cyanation reaction.[17]
-
-
Personal Protective Equipment (PPE):
-
Standard laboratory attire (closed-toe shoes, long pants, lab coat) is required.[16]
-
Wear chemical splash goggles and a face shield, especially when handling larger quantities.
-
Double-gloving with nitrile gloves is mandatory. If gloves become contaminated, remove them immediately inside the fume hood and wash hands thoroughly.[16][17]
-
-
Chemical Handling and Waste Disposal:
-
NEVER allow cyanide compounds to come into contact with acids. This will cause the rapid evolution of deadly HCN gas. Keep all acid containers out of the work area.[17][18]
-
Store cyanide reagents in a cool, dry, and secure location, segregated from acids and oxidizers.[18]
-
Decontamination: All glassware and equipment must be decontaminated after use. This should be done inside the fume hood by rinsing with a freshly prepared alkaline bleach solution (a 10% bleach solution adjusted to pH ≥ 10 with NaOH).[17][18]
-
Waste: All cyanide-containing waste, including reaction mixtures and decontamination rinses, must be collected in a designated, properly labeled hazardous waste container.
-
Detailed Experimental Protocol
This protocol provides a general and robust method for the cyanation of substituted 2-chlorophenols using a palladium/dppf catalyst system and K₄[Fe(CN)₆].
Diagram 2: Experimental Workflowdot
digraph "Experimental Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, rounded=true]; edge [fontname="Arial", fontsize=9];
// Nodes Reagents [label="1. Weigh Reagents\n(Ar-Cl, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, Na₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="2. Assemble Reaction\n(in Schlenk flask under N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="3. Add Degassed Solvent\n(e.g., DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="4. Heat Reaction\n(120-140 °C, 12-24 h)\nMonitor by TLC/GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Work-up\n(Cool, Dilute, Wash, Dry)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Product Analysis\n(NMR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reagents -> Setup; Setup -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analyze; }
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Application Notes & Protocols: Leveraging 2-Chloro-6-hydroxybenzonitrile as a Scaffold for Enzyme Inhibitor Development
Introduction
In the landscape of modern medicinal chemistry, the benzonitrile scaffold represents a "privileged structure," a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs. The specific molecule, 2-Chloro-6-hydroxybenzonitrile, offers a compelling starting point for inhibitor design.[1] Its chemical architecture is endowed with a unique combination of functional groups: an electron-withdrawing nitrile group, a halogen (chloro) atom, and a hydrogen-bond-donating hydroxyl group. This configuration provides a rich platform for diverse molecular interactions within an enzyme's active site.
The nitrile moiety, in particular, is a versatile pharmacophore capable of engaging in both non-covalent interactions and, more significantly, acting as an electrophilic "warhead" for covalent inhibition.[2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and field-proven protocols for evaluating and developing enzyme inhibitors based on the this compound scaffold. We will delve into the mechanistic basis of nitrile-mediated inhibition, outline a strategic workflow for inhibitor validation, and provide detailed, self-validating experimental protocols.
Section 1: The Nitrile Group - A Dual-Action Pharmacophore
The cyano group (−C≡N) is more than a simple polar feature; its unique electronic properties and linear geometry allow it to play a dual role in enzyme binding.[3][4]
Non-Covalent Interactions
Before any covalent reaction, the initial binding and orientation of the inhibitor are governed by non-covalent forces. The nitrile group is a key contributor:
-
Hydrogen Bonding: The nitrogen atom, with its lone pair of electrons, is an effective hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors like the backbone amides or side chains (e.g., Arginine, Serine) of amino acids.[2][3]
-
Dipole and Polar Interactions: The strong dipole moment of the C≡N bond facilitates favorable polar interactions within the often-charged environment of an enzyme's active site.[2]
-
Steric Advantages: Its linear geometry and small molecular volume allow it to probe narrow, sterically congested clefts in a protein that larger functional groups cannot access.[3][4]
Covalent Inhibition: The Electrophilic "Warhead"
The most powerful application of the nitrile group in inhibitor design is its function as a latent electrophile, or "warhead." The carbon atom of the nitrile is electron-deficient and can be attacked by nucleophilic amino acid residues present in an enzyme's active site, most commonly Cysteine or Serine.[3] This results in the formation of a covalent adduct, which can be either reversible or irreversible, leading to potent and often long-lasting inhibition.[3][5]
The reaction with a cysteine residue, for example, typically proceeds through the nucleophilic attack of the thiolate anion (Cys-S⁻) on the nitrile carbon to form a covalent thioimidate adduct.[5] This mechanism is particularly relevant for inhibiting cysteine proteases like cathepsins.[5]
Caption: Covalent modification of an active site cysteine by a nitrile-containing inhibitor.
Section 2: A Strategic Workflow for Inhibitor Development
A systematic approach is critical to validate a new chemical scaffold. The workflow below outlines the key stages, from initial screening to detailed mechanistic studies.
Caption: A logical progression for evaluating novel enzyme inhibitors.[6]
Section 3: Detailed Experimental Protocols
The following protocols provide robust, step-by-step methodologies for assessing the inhibitory potential of this compound and its derivatives.
Protocol 3.1: General Spectrophotometric Assay for Primary Screening
This protocol is a template for enzymes that process a chromogenic substrate, where the product absorbs light at a specific wavelength. It is adapted from standard methods used for screening β-lactamase inhibitors.[7][8]
Principle: The enzyme's activity is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 490 nm for the substrate nitrocefin) over time.[8] An active inhibitor will reduce the rate of this absorbance change.
Materials:
-
Enzyme of interest (e.g., β-Lactamase)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Clavulanic Acid for β-Lactamase)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer. The final concentration of DMSO in the assay well should be kept low (<1%) to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Blank Wells: 100 µL Assay Buffer.
-
Negative Control (100% Activity): 90 µL Enzyme solution + 10 µL DMSO.
-
Test Compound Wells: 90 µL Enzyme solution + 10 µL Test Compound stock (e.g., for a final concentration of 100 µM).
-
Positive Control Wells: 90 µL Enzyme solution + 10 µL Positive Control Inhibitor stock.
-
-
Pre-incubation: Gently mix the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the pre-warmed chromogenic substrate to all wells simultaneously using a multichannel pipette to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance (e.g., at 490 nm) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Protocol 3.2: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol is a specific, high-sensitivity method for assessing inhibitors of Cyclooxygenase-2 (COX-2), an important target in inflammation research.[6]
Principle: This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the subsequent reduction of PGG2 to PGH2 is monitored using a highly fluorescent probe.[6] A decrease in fluorescence signal indicates inhibition.
Materials:
-
Recombinant Human COX-2 Enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Ampliflu Red)
-
Arachidonic Acid (Substrate)
-
Heme (as a cofactor)
-
Test Compound (this compound) and reference inhibitors (e.g., Celecoxib)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include DMSO-only wells for negative controls (100% activity).
-
Enzyme and Probe Addition: Prepare a master mix containing Assay Buffer, Heme, COX Probe, and the COX-2 enzyme. Add 100 µL of this master mix to each well.
-
Pre-incubation: Mix the plate on an orbital shaker for 2 minutes and then incubate for 10 minutes at 25°C, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.[6]
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in kinetic mode at 1-minute intervals for 15-20 minutes at 25°C.[6]
-
Data Analysis (IC50 Determination):
-
Calculate the reaction rates (slopes) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.[6]
-
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the potency and selectivity of different compounds.
Table 1: Example Inhibitory Activity Data for Benzonitrile Derivatives Against COX Enzymes
This table demonstrates how to present IC50 values and calculate a Selectivity Index. The data is based on a structurally related compound to illustrate the concept.[6]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84[6] | - |
| Reference Inhibitors | |||
| Celecoxib | COX-2 | 0.04[6] | 294[6] |
| Diclofenac | COX-1 | 0.611[6] | 0.97 |
| COX-2 | 0.63[6] | ||
| Ibuprofen | COX-1 | 12[6] | 0.15 |
| COX-2 | 80[6] |
Interpretation:
-
IC50 (Half-Maximal Inhibitory Concentration): A lower IC50 value indicates greater inhibitory potency.
-
Selectivity Index: For inhibitors targeting an enzyme isoform (like COX-2), this ratio indicates the preference for the target (COX-2) over the off-target (COX-1). A higher selectivity index is desirable to minimize side effects.
Section 5: Lead Optimization and Structure-Activity Relationships (SAR)
Once an initial "hit" is identified, the this compound scaffold can be systematically modified to improve its properties. This process, known as developing a Structure-Activity Relationship (SAR), aims to enhance potency, selectivity, and drug-like characteristics.
Caption: Key positions on the benzonitrile ring for chemical modification during lead optimization.
Causality Behind Choices:
-
Modifying the Benzene Ring: Adding different substituents can alter the electronic density of the nitrile group, making it a more or less potent electrophile.[4] It can also introduce new interactions with the enzyme or improve pharmacokinetic properties like solubility and cell permeability.
-
Replacing the Chloro Group: Substituting the chlorine with other halogens (e.g., Bromo) or other small groups can fine-tune steric and electronic interactions within the binding pocket.[9][10]
-
Modifying the Hydroxyl Group: While the hydroxyl is a key hydrogen bonding feature, converting it to an ether or ester could serve as a prodrug strategy or alter binding interactions.
Conclusion
This compound is a promising and versatile starting scaffold for the development of novel enzyme inhibitors. Its true potential lies in the dual-action nature of the nitrile group, which can mediate both potent non-covalent binding and durable covalent inhibition. By employing the systematic workflow and robust protocols detailed in this guide—from initial high-throughput screening and IC50 determination to detailed kinetic analysis and rational lead optimization—researchers can effectively explore the therapeutic potential of this chemical class. The provided methodologies offer a validated framework to unlock new discoveries in the pursuit of potent and selective modulators of enzymatic function.
References
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- van Berkel, S. S., Brem, J., Rydzik, A. M., Salimraj, R., Cain, R., Verma, A., Owens, R. J., Fishwick, C. W. G., Spencer, J., & Schofield, C. J. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. ACS Publications.
- van Berkel, S. S., Brem, J., Rydzik, A. M., Salimraj, R., Cain, R., Verma, A., Owens, R. J., Fishwick, C. W. G., Spencer, J., & Schofield, C. J. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. ACS Publications.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- do Amaral, A. L. F., Montanari, D., & de Souza, T. A. J. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
- Quesne, M. G., Senthilnathan, D., Singh, D., & de Visser, S. P. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.
- Drawz, S. M., & Bonomo, R. A. (2010). Assays for Β-Lactamase Activity and Inhibition. Springer Nature.
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- Menon, V., & Kumar, D. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
- Shang, X., Wang, X., Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
- Kaplan, O., & Tözüm, S. R. D. (2019). Selection and screening for enzymes of nitrile metabolism. ResearchGate.
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- Ghosh, S., Dutta, T. K., & Chakraborty, T. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications.
- Cheema-Dhadli, S., & Halperin, M. L. (1973). Inhibition of enzymes which interact with citrate by (--)hydroxycitrate and 1,2,3,-tricarboxybenzene. European Journal of Biochemistry.
- Kim, J., & Park, J. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Industrial Microbiology & Biotechnology.
- Thakurta, S., & Ghosh, B. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers.
- Faghih, Z., et al. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Future Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloro-2-hydroxybenzonitrile. PubChem Compound Database.
- Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem.
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Laboratory-Scale Synthesis of 2-Chloro-6-hydroxybenzonitrile: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-6-hydroxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Two robust and reliable synthetic routes commencing from 2-chloro-6-hydroxybenzaldehyde are presented: a one-pot reaction and a two-step oximation-dehydration sequence. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, safety precautions, and analytical methodologies for the successful synthesis and characterization of the target compound.
Introduction
This compound is a key building block in organic synthesis, with its utility stemming from the presence of three reactive functional groups: a nitrile, a hydroxyl group, and a chloro substituent on the aromatic ring. This trifunctionality allows for a diverse range of subsequent chemical modifications, making it an attractive precursor for the synthesis of more complex molecules with potential biological activity. The protocols detailed herein are designed to be reproducible and scalable for typical laboratory settings, with an emphasis on procedural safety and high-purity product isolation.
Safety Precautions and Hazard Analysis
General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.
Chemical Hazards:
-
2-Chloro-6-hydroxybenzaldehyde (Starting Material): May cause skin and eye irritation. Handle with care.
-
Hydroxylamine Hydrochloride: Corrosive and may cause skin burns and eye damage. It is also a potential skin sensitizer. Avoid inhalation of dust.
-
Thionyl Chloride (Dehydrating Agent): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme caution in a dry environment.
-
Solvents (e.g., Toluene, Dichloromethane): Flammable and/or toxic. Avoid inhalation and skin contact.
For detailed safety information, consult the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.[1]
Synthetic Strategy and Mechanistic Rationale
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic chemistry. The most common and reliable method proceeds through an aldoxime intermediate. This can be achieved in a two-step sequence or as a one-pot process.
Step 1: Oximation The initial step involves the reaction of the aldehyde with hydroxylamine (usually from hydroxylamine hydrochloride) to form an oxime. The reaction is a nucleophilic addition of the nitrogen of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime. A base is typically added to neutralize the HCl liberated from hydroxylamine hydrochloride, driving the reaction to completion.
Step 2: Dehydration The subsequent dehydration of the aldoxime to the nitrile can be accomplished using a variety of dehydrating agents. The choice of reagent can influence reaction conditions and yield. Common dehydrating agents include thionyl chloride, acetic anhydride, or phosphorus pentoxide. The mechanism involves the conversion of the oxime hydroxyl group into a good leaving group, followed by elimination to form the carbon-nitrogen triple bond.
The one-pot approach combines these two steps in a single reaction vessel, often with a catalyst that facilitates both the oximation and the subsequent dehydration.
Experimental Protocols
Two effective protocols for the synthesis of this compound are provided below.
Protocol 1: Two-Step Synthesis via Oxime Formation and Dehydration
This method provides excellent control over the reaction and generally results in high purity of the final product.
Part A: Synthesis of 2-Chloro-6-hydroxybenzaldehyde Oxime
Materials:
-
2-Chloro-6-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of deionized water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add deionized water to the residue to precipitate the oxime.
-
Filter the solid product, wash with cold deionized water, and dry under vacuum to yield 2-chloro-6-hydroxybenzaldehyde oxime as a solid.
Part B: Dehydration of 2-Chloro-6-hydroxybenzaldehyde Oxime to this compound
Materials:
-
2-Chloro-6-hydroxybenzaldehyde Oxime
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend the 2-chloro-6-hydroxybenzaldehyde oxime (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C (ice bath). Caution: The reaction is exothermic and releases toxic gases. [2]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of this compound
This streamlined method is more time-efficient and involves fewer unit operations. A literature procedure for a similar one-pot synthesis of nitriles from aldehydes using ferrous sulfate as a catalyst provides a strong basis for this protocol.[3]
Materials:
-
2-Chloro-6-hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 2-chloro-6-hydroxybenzaldehyde (1 equivalent) in DMF in a round-bottom flask, add hydroxylamine hydrochloride (1.2 equivalents) and anhydrous ferrous sulfate (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.[4][5][6] Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 162-164 °C |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, -OH), ~7.6 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H) ppm.[7][8] |
| ¹³C NMR (DMSO-d₆) | Expected peaks around δ 158 (C-OH), 135 (Ar-C), 125 (Ar-C), 120 (Ar-C), 118 (C-Cl), 115 (CN), 110 (Ar-C) ppm. |
| FT-IR (KBr) | Characteristic peaks around 3300-3100 cm⁻¹ (O-H stretch), 2230 cm⁻¹ (C≡N stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), and 800-700 cm⁻¹ (C-Cl stretch).[9][10] |
| Mass Spectrometry | Molecular ion peak at m/z = 153.0 (for C₇H₄ClNO). |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the two-step synthesis of this compound.
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Application Notes & Protocols for the Analysis of 2-Chloro-6-hydroxybenzonitrile by HPLC and GC-MS
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 2-Chloro-6-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries[1]. Two orthogonal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a deep dive into method development rationale, step-by-step experimental procedures, and validation frameworks grounded in authoritative guidelines.
Introduction: The Analyte
This compound is an aromatic organic compound with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol [1][2]. Its structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom on a benzene ring, imparts specific physicochemical properties that dictate the choice of analytical strategy. The compound is a solid with a high melting point (162-164°C) and boiling point (296.2°C)[1]. Accurate and robust analytical methods are critical for monitoring its purity, stability, and concentration in various matrices during research and development.
This guide explores two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for analyzing the compound in its native state, leveraging its polarity and UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, which requires a specific sample preparation approach to handle the polar, active hydroxyl group.
High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale and Method Development Insights
The presence of the polar hydroxyl (-OH) and nitrile (-CN) groups, combined with the nonpolar aromatic ring, makes this compound an excellent candidate for reversed-phase HPLC.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides a robust starting point for retaining the analyte through hydrophobic interactions[3]. The polarity of the analyte ensures it will not be too strongly retained, allowing for reasonable run times. For challenging separations involving structurally similar impurities, alternative stationary phases like Phenyl-Hexyl could be explored to leverage π-π interactions[3].
-
Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile or methanol) and an aqueous component. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as formic or phosphoric acid, is crucial. It suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10), ensuring the analyte is in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detection: The benzonitrile core is a strong chromophore. UV detection is therefore a simple, robust, and sensitive choice. Wavelengths around 210 nm are commonly used for benzonitrile derivatives to maximize sensitivity[4].
HPLC Workflow Diagram
Caption: Logical workflow for the HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 µm, Nylon or PTFE)
B. Standard and Sample Preparation
-
Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of 0.1 mg/mL. Dissolve and dilute with the diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials before analysis to remove particulates that could damage the column[5][6].
C. Instrumental Conditions
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Composition | 50% A / 50% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale and Method Development Insights
While HPLC is straightforward, GC-MS offers superior specificity and structural confirmation. However, the direct analysis of this compound by GC is challenging.
-
The Problem with Polar Analytes: The phenolic -OH group is highly active and prone to forming hydrogen bonds. This leads to undesirable interactions with active sites (e.g., free silanols) in the GC inlet and column, resulting in poor peak shape (tailing), low response, and poor reproducibility[7][8].
-
The Solution: Derivatization: To overcome this, a chemical derivatization step is essential. Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. A common and effective method for phenols is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.
-
Column Selection: A low-polarity, general-purpose column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS) is ideal for analyzing a wide range of compounds, including the TMS-derivatized analyte[9]. These columns are robust and provide excellent resolution.
-
MS Detection: Mass spectrometry provides two dimensions of data. By operating in Selected Ion Monitoring (SIM) mode, specific fragment ions of the derivatized analyte can be monitored, providing excellent sensitivity and selectivity. Full Scan mode can be used for initial identification and confirmation of the analyte's structure based on its unique fragmentation pattern.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Detailed GC-MS Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile or Pyridine (GC grade, anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
B. Standard and Sample Preparation (with Derivatization)
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution.
-
Derivatization Procedure: a. Pipette 100 µL of each standard and sample solution into separate GC vials. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial to remove any water that would consume the derivatizing reagent. c. Add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA + 1% TMCS to each vial. d. Cap the vials tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before analysis. The resulting solution contains the TMS-derivatized analyte.
C. Instrumental Conditions
| Parameter | Recommended Setting |
| Instrument | GC system with Mass Selective Detector (MSD) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) for identification |
| SIM for quantification (select characteristic ions) |
Method Validation Framework
Both the HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose. Validation should be performed in accordance with established guidelines such as ICH Q2(R1) or FDA guidance on bioanalytical method validation[10][11][12][13].
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentration levels is recommended. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Conclusion and Method Comparison
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple: dissolve and filter | More complex: requires derivatization |
| Specificity | Good, based on retention time and UV response | Excellent, based on retention time and mass spectrum |
| Sensitivity | Good | Excellent, especially in SIM mode |
| Confirmation | Presumptive | Definitive structural confirmation |
| Instrumentation | Widely available | Common, but more complex than HPLC-UV |
| Best For | Routine purity testing, quality control | Impurity identification, trace analysis, metabolomics |
By providing these detailed protocols, this guide serves as a comprehensive resource for scientists, enabling them to implement robust and reliable analytical methods for this compound in a regulated or research environment.
References
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- U.S. Food and Drug Administration. (2018, May).
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- Celerion. (2025, January 21).
- Lee, H. B., & Peart, T. E. (1985). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry.
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- U.S. Food and Drug Administration. (2001).
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- Altabrisa Group. (2025, July 30).
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- Sithole, B. B., et al. (1986, May 1). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.gov. [Link]
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- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzonitrile.
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Application Notes and Protocols for the Derivatization of 2-Chloro-6-hydroxybenzonitrile for Biological Screening
<
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-chloro-6-hydroxybenzonitrile, a versatile scaffold for the development of novel bioactive molecules. We delve into the chemical principles governing its reactivity and present detailed, field-proven protocols for the synthesis of ether and ester derivatives. Furthermore, this guide outlines the subsequent purification, characterization, and application of the resulting compound library in a high-throughput biological screening cascade. The methodologies are designed to be robust and adaptable, empowering researchers in drug discovery and chemical biology to efficiently generate and evaluate new chemical entities.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a valuable starting material in medicinal chemistry due to its unique combination of functional groups.[1][2] The phenolic hydroxyl group serves as a prime handle for introducing molecular diversity through well-established reactions. The nitrile group, a known bioisostere for carbonyls, can engage in crucial hydrogen bonding interactions with biological targets.[3] The chlorine atom, an electron-withdrawing group, influences the acidity of the phenol and the overall electronic properties of the aromatic ring, which can be critical for modulating biological activity and metabolic stability.[2]
The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around a core structure, a fundamental principle in lead optimization. By creating a library of analogues with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk), researchers can probe structure-activity relationships (SAR) and identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[4] This application note provides the foundational chemistry and workflow to build such a library for biological screening.
Chemical Principles of Derivatization
The primary sites for derivatization on this compound are the phenolic hydroxyl group and, to a lesser extent, the nitrile group. The hydroxyl group is nucleophilic, particularly upon deprotonation to the phenoxide, making it amenable to O-alkylation and O-acylation reactions.[5]
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6][7] The reaction proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[8][9] In the case of this compound, the phenolic proton is first removed by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide to form the desired ether.
Several factors must be considered for a successful Williamson ether synthesis:
-
Choice of Base: A moderately strong base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[10]
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is typically used to dissolve the reactants and facilitate the SN2 reaction.[5]
-
Alkylating Agent: Primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions.[8]
O-Acylation to Form Ester Derivatives
Esterification of phenols is another key transformation for creating derivatives.[11] This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst.[12] The base serves to deprotonate the phenol or to neutralize the acidic byproduct of the reaction.
Key considerations for O-acylation include:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. A wide variety of acyl chlorides are commercially available, allowing for the introduction of diverse acyl groups.
-
Catalyst/Base: A base such as pyridine or triethylamine (Et₃N) is commonly used to scavenge the HCl generated when using acyl chlorides. For less reactive phenols, a catalyst like 4-dimethylaminopyridine (DMAP) may be employed.
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound using various alkyl bromides.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the desired alkyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Base | Anhydrous K₂CO₃ | A mild and easy-to-handle base suitable for phenol deprotonation.[15] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction.[5] |
| Temperature | 60-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Stoichiometry | Base (2.0 eq), Alkyl Halide (1.2 eq) | Excess base ensures complete deprotonation, and a slight excess of the alkylating agent drives the reaction to completion. |
Protocol 2: General Procedure for O-Acylation
This protocol provides a general method for the esterification of this compound using various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0°C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography or recrystallization.
| Parameter | Value | Rationale |
| Base | Pyridine or Et₃N | Acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct. |
| Solvent | Anhydrous DCM | A relatively non-polar solvent that is inert to the reaction conditions. |
| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Stoichiometry | Base (1.5 eq), Acyl Chloride (1.1 eq) | Excess base neutralizes the generated acid, and a slight excess of the acylating agent ensures full conversion of the phenol. |
Purification and Characterization Workflow
The purity and structural integrity of each synthesized derivative must be confirmed before biological screening.[16][17] A standard workflow for purification and characterization is outlined below.
-
Purification: Column chromatography is the most common method for purifying small molecule libraries. Recrystallization can be used for solid compounds.
-
Purity Assessment: Purity is typically assessed by Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information on the presence of impurities.
-
Structure Verification: The chemical structure of each purified compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[18][19]
Application in Biological Screening
Once a library of derivatives has been synthesized and characterized, it can be subjected to biological screening to identify "hits"—compounds that exhibit a desired biological effect.[20][21] High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target.[22][23][24]
General High-Throughput Screening Cascade
A typical HTS cascade involves a series of assays to identify and validate active compounds.
-
Primary Screen: The entire library is tested at a single, high concentration in a primary assay to identify initial hits.[20]
-
Hit Confirmation and Dose-Response: Hits from the primary screen are re-tested in the same assay over a range of concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).
-
Secondary Assays: Confirmed hits are then evaluated in a series of secondary assays to assess selectivity, mechanism of action, and potential off-target effects. This process helps to eliminate false positives and prioritize the most promising compounds for further development.[20]
Conclusion
The derivatization of this compound offers a powerful and efficient strategy for generating novel compound libraries for biological screening. The protocols for O-alkylation and O-acylation provided herein are robust and can be adapted to a wide range of starting materials. By following a systematic workflow of synthesis, purification, characterization, and screening, researchers can effectively explore the structure-activity relationships of this privileged scaffold and identify promising lead candidates for drug discovery programs.
References
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- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Indian Journal of Chemistry, Section B. (2008). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- Drug Discovery News. (n.d.). High throughput screening in modern drug discovery.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Journal of Emerging Technologies and Innovative Research. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
- PubMed. (2021, February 5). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis.
- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
- Google Patents. (n.d.). US5808130A - Esterification of phenols.
- La Trobe University. (n.d.). Small Molecule Structure Characterisation.
- ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- Wtorek, K., Celińska, E., & Gutarowska, B. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules (Basel, Switzerland), 25(23), 5760.
- ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- Google Patents. (n.d.). EP0923532B1 - Esterification of phenols.
- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
- MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
- SpringerLink. (2011, April 20). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- International Journal of ChemTech Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
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- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
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Application Note: A Robust and Scalable Synthesis of 2-Chloro-6-hydroxybenzonitrile for Industrial Applications
Abstract
2-Chloro-6-hydroxybenzonitrile (C₇H₄ClNO) is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring chloro, hydroxyl, and nitrile functional groups, allows for diverse chemical transformations, making it essential for producing active pharmaceutical ingredients (APIs), particularly in oncology and anti-inflammatory drug development, as well as advanced herbicides and pesticides.[2][3][4] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. We present a detailed methodology based on the reliable Sandmeyer reaction, focusing on process safety, optimization, and validation to ensure high yield and purity suitable for industrial demands.
Introduction: Strategic Importance and Synthesis Overview
The industrial demand for this compound is driven by its critical role in complex molecular synthesis.[1] Achieving an efficient, cost-effective, and scalable production process is paramount. Several synthetic routes to substituted hydroxybenzonitriles are documented, including the dehydration of salicylamides, the conversion of salicylaldehydes via oxime intermediates, and the Sandmeyer reaction of aminophenols.[5][6][7]
For industrial-scale synthesis, the Sandmeyer reaction offers a superior balance of reliability, high yield, and adaptability.[5][8][9] This classic transformation involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution.[8][9] This application note details a two-step process starting from the readily available precursor, 2-amino-6-chlorophenol. This choice is predicated on the reaction's robustness and the well-understood parameters that govern its success on a large scale.
Chosen Synthetic Pathway: Sandmeyer Reaction
The selected pathway involves two primary stages:
-
Diazotization: Conversion of the primary amino group of 2-amino-6-chlorophenol into a diazonium salt using nitrous acid at low temperatures.
-
Cyanation: Copper(I) cyanide-catalyzed displacement of the diazonium group with a nitrile group, yielding the final product.[10]
This method is advantageous due to its predictable reaction kinetics and the thermodynamic driving force provided by the irreversible loss of nitrogen gas.[8]
Process Safety and Hazard Management
Industrial synthesis necessitates a rigorous approach to safety. All operations must be conducted in compliance with established safety protocols and regulations.
Material Hazards:
-
This compound (Product): Toxic if swallowed, inhaled, or in contact with skin.[11] Causes severe skin and eye irritation.[11][12]
-
2-Amino-6-chlorophenol (Starting Material): Harmful if swallowed and can cause skin/eye irritation.
-
Sodium Nitrite: A strong oxidizing agent. Contact with combustible material may cause fire. Toxic if swallowed.
-
Copper(I) Cyanide: Highly toxic. Contact with acid liberates extremely toxic hydrogen cyanide gas.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Engineering Controls & Personal Protective Equipment (PPE):
-
All steps must be performed in a well-ventilated area, preferably within a chemical fume hood designed for large-scale reactions.[12][13]
-
Personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and flame-retardant lab coats.[14]
-
An emergency eyewash station and safety shower must be readily accessible.[14]
Waste Management:
-
Aqueous waste containing copper salts must be collected and treated as hazardous heavy metal waste.
-
All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[12]
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale that is directly transferable to pilot plant and industrial production.
Step 1: Diazotization of 2-Amino-6-chlorophenol
The formation of the diazonium salt is a critical step that is highly temperature-sensitive. The instability of the diazonium salt requires that it be prepared at 0-5°C and used immediately in the subsequent step.[15]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
2-Amino-6-chlorophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath or chiller
Procedure:
-
Charge the jacketed reactor with 2-amino-6-chlorophenol (1.0 eq).
-
Add a mixture of deionized water and concentrated HCl under stirring.
-
Cool the resulting slurry to 0-5°C using the reactor jacket connected to a chiller.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature is strictly maintained below 5°C.
-
After the addition is complete, continue stirring the cold mixture for an additional 30 minutes to ensure complete diazotization. The resulting cold diazonium salt solution is used directly in the next step.
Step 2: Copper-Catalyzed Cyanation
This step involves the core Sandmeyer reaction, where the diazonium salt is converted to the desired nitrile. The reaction is initiated by a one-electron transfer from the copper(I) catalyst.[8][9]
Materials & Equipment:
-
Second jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to create a soluble complex)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In the second reactor, prepare a solution or slurry of Copper(I) Cyanide (1.2 eq) in water.
-
Cool this mixture to approximately 10°C.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the copper cyanide mixture over 1-2 hours. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature between 10-20°C during this addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Gently heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.[16]
-
Cool the reactor to room temperature and add ethyl acetate to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification
For most pharmaceutical and specialty chemical applications, the crude product requires purification to meet stringent purity specifications.
Procedure:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., toluene/heptane or ethanol/water).
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product under vacuum at 40-50°C.
Data Presentation and Process Parameters
The following table summarizes the key quantitative data for this synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | 2-Amino-6-chlorophenol | - |
| Key Reagents | HCl, NaNO₂, CuCN | - |
| Solvents | Water, Ethyl Acetate | - |
| Diazotization Temp. | 0-5°C | Critical for diazonium salt stability.[15] |
| Cyanation Temp. | 10-60°C | Gradual warming and final heating drive completion. |
| Reaction Time | 6-8 hours | Total process time before purification. |
| Expected Yield | 75-85% | Based on the starting material. |
| Product Purity | >99% (after recrystallization) | As determined by HPLC analysis. |
| Appearance | White to off-white solid | - |
Visual Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Experimental Workflow
Caption: Simplified radical-nucleophilic mechanism of the Sandmeyer reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Temperature rose above 5°C, causing diazonium salt decomposition.<[15]br>2. Inactive Catalyst: The Cu(I)CN was oxidized to Cu(II). | 1. Ensure strict temperature control. Use a calibrated probe and efficient cooling.2. Use fresh, high-quality CuCN or prepare it in situ. |
| Dark/Oily Product | 1. Side Reactions: Diazonium salt reacting with the hydroxyl group or other nucleophiles.2. Thermal Decomposition: Overheating during reaction or solvent removal. | 1. Maintain low temperatures during additions. Ensure proper stoichiometry.2. Adhere to specified temperature limits. Use vacuum distillation at the lowest possible temperature. |
| Incomplete Reaction | 1. Insufficient Reagent: Molar equivalents of NaNO₂ or CuCN were too low.2. Insufficient Heating: The final heating step was too short or at too low a temperature. | 1. Accurately weigh all reagents and verify calculations.2. Ensure the reaction is heated to 50-60°C for the full recommended time to drive off all N₂. |
Conclusion
This application note provides a validated and scalable protocol for the synthesis of this compound. By leveraging the robust Sandmeyer reaction and adhering to strict process controls, particularly regarding temperature and reagent quality, this method delivers high yields and exceptional purity. This detailed guide serves as a reliable resource for researchers and process chemists in the pharmaceutical and agrochemical sectors, facilitating the efficient and safe production of this vital chemical intermediate for industrial applications.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
- Anshul Specialty Molecules. (n.d.). 2-Chlorobenzonitrile.
- BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- Filo. (2025). Sandmeyer reaction.
- Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
- ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Justia Patents. (1996). Process for the preparation of 2-hydroxybenzonitrile.
- Google Patents. (1994). Method for the preparation of 2-hydroxybenzonitrile.
- ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzonitrile synthesis.
- Chem-Impex. (n.d.). 2-Cloro-6-fluorobenzonitrilo.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-6-hydroxybenzonitrile by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of crude 2-chloro-6-hydroxybenzonitrile. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] This document provides a foundational protocol, a detailed troubleshooting guide in a question-and-answer format, and visual workflows to navigate the common challenges encountered during this purification process.
Foundational Principles of Recrystallization
Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, while the impurities are either sparingly soluble (allowing for removal via hot filtration) or highly soluble (remaining in solution upon cooling).[2] As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities. The purified crystals are then isolated by filtration.
The Ideal Recrystallization Solvent
Choosing the correct solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following characteristics:
| Characteristic | Rationale |
| High Solvency at Elevated Temperatures | Ensures the complete dissolution of the target compound to form a saturated solution.[1][2] |
| Low Solvency at Ambient/Low Temperatures | Maximizes the recovery of the purified compound upon cooling.[1][2] |
| Differential Impurity Solubility | Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent to be effectively separated.[2] |
| Chemical Inertness | The solvent must not react with the compound being purified.[3][4] |
| Volatility | The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2][3] |
| Safety | The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3] |
For this compound, which possesses both polar (hydroxyl, nitrile) and non-polar (chlorinated aromatic ring) features, a single solvent may not be ideal. A mixed-solvent system, such as ethanol/water or toluene/heptane, is often employed. In this system, the compound is dissolved in a "soluble" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to the hot solution until turbidity appears, which is then cleared by adding a small amount of the soluble solvent before cooling.[2]
Standard Recrystallization Protocol for this compound
This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on preliminary small-scale solubility tests.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent or mixed-solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "soluble" solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid dissolves completely.[1]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon.[5] Reheat the solution to boiling for a few minutes. Activated carbon adsorbs high molecular weight colored impurities.[6][7]
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration.[8] Use a pre-heated short-stemmed or stemless funnel and fluted filter paper to minimize premature crystallization.[8][9] Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives molecules time to arrange themselves into a proper lattice, excluding impurities.[10][11][12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize the precipitation of the product from the solution.[9]
-
Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the Büchner funnel or by transferring them to a watch glass. The purity can be assessed by melting point analysis.[13]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Q1: My product is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the crude solid separates from the solution as a liquid rather than a solid crystalline material.[14] This typically happens for two main reasons:
-
Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is separating.[14]
-
High Impurity Concentration: Significant impurities can depress the melting point of the target compound, leading to the formation of a low-melting eutectic mixture.[15]
Oiled out products are undesirable because the liquid droplets often trap impurities more effectively than the solvent, defeating the purpose of purification.[14][16]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and then allow the solution to cool again, but much more slowly.[14][17]
-
Slow Down Cooling: Insulate the flask (e.g., by placing it on a wooden block or paper towels) to ensure a very gradual cooling rate.[14] This may allow crystallization to occur at a temperature below the compound's melting point.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Recover the material by removing the solvent and attempt the recrystallization with a different solvent or solvent pair.[5]
Q2: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: The failure of crystals to form is usually due to either using too much solvent, resulting in an unsaturated solution, or the formation of a stable "supersaturated" solution.[18] A supersaturated solution contains more dissolved solute than it can theoretically hold at that temperature, but it lacks a nucleation point to initiate crystal growth.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[5] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[18][19]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[14][18] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool the solution again.[14]
Q3: My final yield of purified crystals is very low. What are the common causes?
A: A low recovery is a frequent issue in recrystallization. The primary causes include:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common error.[14][18] The excess solvent will retain a significant amount of your product in the solution (the "mother liquor") even after cooling.
-
Premature Crystallization: If the product crystallizes on the filter paper or in the funnel stem during hot filtration, this portion of the product is often lost.[8]
-
Incomplete Cooling: Not cooling the solution for a sufficient time or to a low enough temperature will result in less product crystallizing out of the solution.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can re-dissolve a portion of your purified product.
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of boiling solvent to fully dissolve the crude solid.
-
Improve Hot Filtration Technique: Ensure the funnel and receiving flask are pre-heated, and keep the solution near its boiling point during the transfer.[8]
-
Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by boiling off some of the solvent from the filtrate to re-saturate the solution and then cooling it again. This "second crop" of crystals may be less pure than the first but can significantly improve the overall yield.[14]
Q4: My final crystals are still colored, even after recrystallization. How can I obtain a colorless product?
A: The persistence of color indicates the presence of colored impurities that have similar solubility properties to your target compound and have been incorporated into the crystal lattice.
Solution:
-
Use Activated Carbon (Charcoal): Activated carbon is highly effective at adsorbing large, colored impurity molecules due to its extremely high surface area.[6][7]
-
Re-dissolve the impure, colored crystals in the minimum amount of hot solvent.
-
Remove the flask from the heat and add a very small amount of activated carbon (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Reheat the mixture to a gentle boil for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[20]
-
Allow the now-colorless filtrate to cool and crystallize as usual.
Note: Using too much activated carbon can adsorb your product as well as the impurities, leading to a lower yield.[6]
-
References
- Why is activated carbon useful during recrystallization? - Homework.Study.com. (n.d.).
- Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
- Why might activated carbon be added to a sample during the recrystallization process? (2023, February 15). Brainly.
- Recrystallization Steps - Theory pages. (n.d.). Labster.
- Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
- Recrystallization. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit.
- Hot Filtration. (2022, April 7). Chemistry LibreTexts.
- Recrystallization and hot filtration. (n.d.). Safrole.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (n.d.). Atlantis Press.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
- Purification by Recrystallization. (n.d.). CUNY.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Hot gravity filtration. (n.d.). RSC Education.
- Cooling Rate and Crystal Size. (n.d.). Northwestern University.
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm (RSC Publishing).
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystallization. (2020, January 10). YouTube.
Sources
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Technical Support Center: Purifying 2-Chloro-6-hydroxybenzonitrile via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Chloro-6-hydroxybenzonitrile. This molecule, an important intermediate in pharmaceutical and agrochemical synthesis, presents unique purification challenges due to its combination of a polar nitrile, an acidic phenol, and a chlorinated aromatic ring.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions for common issues encountered in the lab.
Understanding the Molecule: Key Challenges
This compound is a polar, acidic compound. Its phenolic hydroxyl group is prone to strong, non-ideal interactions with the acidic silanol groups on standard silica gel, a common stationary phase. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[2][3] The goal of any purification strategy must be to mitigate these interactions while achieving baseline separation from synthetic impurities.
FAQ 1: My compound is streaking badly on the TLC plate and showing severe peak tailing from the column. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying phenolic compounds on silica gel.[2] The "tailing" or "streaking" is caused by a secondary retention mechanism: the acidic phenolic proton engages in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a portion of your compound being retained much longer than the bulk, resulting in broad, asymmetrical peaks that compromise purity and yield.
Troubleshooting Steps:
-
Mobile Phase Modification: The most direct solution is to suppress the interaction by modifying the eluent.
-
Add an Acidic Modifier: Introduce a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your solvent system. The modifier protonates the silanol groups, reducing their ability to interact with your compound's hydroxyl group. This single change often leads to dramatically sharper peaks.
-
Use a More Polar Solvent: Sometimes, a more polar solvent system can better solvate the compound and compete more effectively for the active sites on the silica gel. If you are using a Hexane/Ethyl Acetate system, consider switching to Dichloromethane (DCM)/Methanol.[3]
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, the stationary phase itself can be addressed.
-
Use Neutralized Silica: You can purchase commercially prepared "deactivated" or "neutral" silica gel.
-
Consider Alumina: For compounds that are particularly sensitive to acidic conditions, switching to a neutral or basic alumina column can be an effective alternative to silica.[3]
-
FAQ 2: I'm getting very low recovery of my compound. It seems to be stuck on the column. Why?
Answer:
Low recovery, or the complete loss of a compound on the column, is a frustrating problem that typically points to irreversible adsorption or on-column degradation.[4] Given the structure of this compound, the acidic nature of standard silica gel is the primary suspect.
Troubleshooting Steps:
-
Test for Silica Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel directly to the spot. Let it sit for an hour, then elute the plate as usual. If you see new spots or a significant decrease in the intensity of your product spot compared to a control, your compound is likely degrading on silica.[4]
-
Change the Stationary Phase: If instability is confirmed, do not use standard silica gel.
-
Florisil® or Alumina: These are less acidic alternatives that can be used for purification.[4] Alumina, in particular, is a good choice for separating compounds with basic or acid-sensitive functionalities.[3]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) silica could be an excellent option. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This completely avoids the issues associated with acidic silanols.[4]
-
-
Check Your Solvent Polarity: It's possible the solvent system is simply not polar enough to elute your compound. If your compound doesn't move from the baseline even in 100% ethyl acetate, you need a stronger eluent system. A gradient of 0-10% Methanol in Dichloromethane is a common starting point for polar compounds.[3][4]
FAQ 3: I can't separate my product from a closely-related impurity. My TLC shows two spots, but they co-elute from the column.
Answer:
Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves a careful selection of both the mobile and stationary phases.
Troubleshooting Steps:
-
Optimize the Solvent System: The classic Hexane/Ethyl Acetate system may not be optimal for aromatic compounds.
-
Incorporate Toluene: Replacing hexane with toluene can significantly improve the separation of aromatic compounds due to favorable π-π interactions between the solvent and the analytes. A system of 10% Ethyl Acetate in Toluene is a proven alternative.[3]
-
Systematic TLC Screening: Don't rely on a single solvent system. Prepare several TLC chambers with different solvent mixtures to find the one that provides the maximum separation (largest ΔRf) between your product and the impurity.
Solvent System (v/v) Target Rf Impurity Rf ΔRf Notes 80:20 Hexane/EtOAc 0.35 0.40 0.05 Poor separation. 70:30 Hexane/EtOAc 0.50 0.54 0.04 Separation worsens. 95:5 DCM/MeOH 0.40 0.32 0.08 Better, but still close. 90:10 Toluene/EtOAc 0.30 0.45 0.15 Optimal Separation. -
-
Improve Column Efficiency:
-
Use Finer Silica: Switching from a larger mesh silica (e.g., 60-120) to a smaller one (e.g., 230-400 mesh) increases the surface area and theoretical plates, leading to better resolution.
-
Proper Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks, as these will lead to band broadening and poor separation.[5]
-
-
Use Gradient Elution: Start with a low polarity solvent to allow the compounds to bind to the top of the column in a tight band. Then, gradually increase the polarity of the mobile phase. This sharpens the peaks of later-eluting compounds and can improve the resolution between closely running spots.
Recommended Purification Protocol Workflow
This workflow provides a systematic approach from crude sample to purified product.
Caption: Systematic workflow for column chromatography purification.
Step-by-Step Methodology: Dry Loading
For compounds like this compound that may have limited solubility in non-polar starting solvents, dry loading is highly recommended to ensure a tight application band and optimal separation.[6][7]
-
Dissolve the Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Add Adsorbent: In a round-bottom flask, add an inert adsorbent like Celite® or even silica gel (approximately 5-10 times the mass of your crude sample).[7]
-
Evaporate Solvent: Swirl the flask to create a slurry and remove the solvent completely using a rotary evaporator. The goal is a dry, free-flowing powder with your compound evenly distributed on the adsorbent.
-
Load the Column: Carefully add the dry powder to the top of your packed, equilibrated column.
-
Add a Protective Layer: Gently add a thin layer of sand or glass beads on top of the sample layer to prevent disturbance when you add the mobile phase.[6]
-
Begin Elution: Carefully add your starting mobile phase and begin the elution process.
References
- Department of Chemistry, University of Rochester.
- PubChem. This compound. [Link]
- Moleqube.
- Reddit r/OrganicChemistry.
- ChemistryViews.
- LCGC International.
- MySkinRecipes. This compound. [Link]
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- University of Toronto.
Sources
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- 7. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for the synthesis of 2-Chloro-6-hydroxybenzonitrile
Technical Support Center: Synthesis of 2-Chloro-6-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our focus is on a prevalent and scalable synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-fluorobenzonitrile.
Core Synthetic Pathway: Hydrolysis of 2-Chloro-6-fluorobenzonitrile
The conversion of 2-chloro-6-fluorobenzonitrile to this compound is an efficient transformation that leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of the nitrile (-CN) and chloro (-Cl) groups. The fluoride atom serves as an excellent leaving group, allowing for its displacement by a hydroxide nucleophile.
The primary challenge in this synthesis is achieving selective hydrolysis of the C-F bond without inducing the hydrolysis of the nitrile group, which can proceed first to an amide and subsequently to a carboxylic acid under harsh conditions.[1][2] Careful control of reaction parameters is therefore paramount.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The complex collapses, expelling the fluoride ion (F⁻) as the leaving group to restore the aromaticity of the ring, yielding the desired this compound product.
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, formation of side products, or mechanical losses during workup.
-
Incomplete Reaction: The SNAr reaction may not have reached completion.
-
Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted 2-chloro-6-fluorobenzonitrile remaining. The activation energy for the Meisenheimer complex formation must be overcome.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If starting material persists, consider extending the reaction time or incrementally increasing the temperature (e.g., in 5-10°C intervals). Ensure your reagents, particularly the base, are of high quality and correct stoichiometry.
-
-
Side-Product Formation: The most common side product is 2-chloro-6-hydroxybenzoic acid, resulting from the unwanted hydrolysis of the nitrile group.
-
Causality: This occurs when reaction conditions are too harsh (e.g., high concentration of a strong base like NaOH, excessive temperature, or prolonged reaction times).[1][3] The nitrile group, while relatively stable, can be hydrolyzed under forcing basic conditions.[2][4][5]
-
Solution: Switch to a milder base (e.g., K₂CO₃ or Na₂CO₃) or use a stoichiometric amount of a stronger base. Lowering the reaction temperature can significantly improve selectivity. See the data in Table 1 for guidance.
-
-
Workup Issues: The product may be lost during the extraction and isolation phases.
-
Causality: this compound is a phenolic compound, making it acidic. During an alkaline workup, it will be deprotonated to form a water-soluble phenoxide salt. If you attempt to extract the product with an organic solvent while the aqueous layer is still basic, the product will remain in the aqueous phase.
-
Solution: After the reaction is complete, carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 before extraction. This protonates the phenoxide, rendering the product neutral and soluble in common organic solvents like ethyl acetate or dichloromethane.
-
Caption: A logical workflow for troubleshooting low product yield.
Question 2: My final product has a persistent color. How can I obtain a pure, colorless compound?
Answer: Colored impurities are often highly conjugated organic molecules formed in trace amounts from side reactions or degradation.
-
Causality: High reaction temperatures can sometimes lead to the formation of complex, colored byproducts. Additionally, air oxidation of phenolic compounds can introduce color.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., toluene or ethanol). Add a small amount (1-2% by weight) of activated carbon and gently reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. The colored impurities adsorb to the carbon's surface.[6]
-
Recrystallization: This is a highly effective method for purification.[6] A good solvent system is one in which the product is soluble when hot but sparingly soluble when cold. Toluene, ethanol/water, or hexane/ethyl acetate mixtures are good starting points.
-
Column Chromatography: For very stubborn impurities, column chromatography using silica gel is an excellent option. A gradient elution with hexanes and ethyl acetate will typically separate the desired product from more polar colored impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this reaction?
A1: The ideal combination balances reactivity with selectivity.
-
Base: For maximum selectivity and to avoid nitrile hydrolysis, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are strong enough to generate the required phenoxide for the subsequent reaction but mild enough to minimize hydrolysis of the nitrile. Strong bases like NaOH or KOH can be used to accelerate the reaction but require careful temperature control and stoichiometric amounts to prevent side reactions.[3]
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base, leaving a more "naked" and reactive hydroxide or carbonate nucleophile, which accelerates the SNAr reaction.
Q2: At what temperature and for how long should I run the reaction?
A2: This is highly dependent on your choice of reagents. A good starting point is to screen conditions. As a general guideline:
-
With a strong base (NaOH/KOH) in DMSO, the reaction may proceed at a moderate temperature of 60-80°C and could be complete within 2-6 hours.
-
With a weaker base (K₂CO₃) in DMF or DMSO, a higher temperature of 100-120°C may be required, with reaction times ranging from 8 to 24 hours. Crucially, you must monitor the reaction by TLC or HPLC to determine the optimal endpoint. Over-running the reaction, even under mild conditions, can lead to byproduct formation.
Table 1: Comparison of Reaction Conditions for Hydrolysis
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity (Product vs. Acid) |
| NaOH | DMSO | 60 - 80 | 2 - 6 | Good to Moderate |
| KOH | Water/DMSO | 80 - 100 | 4 - 10 | Moderate |
| K₂CO₃ | DMF | 100 - 120 | 8 - 24 | Excellent |
| Na₂CO₃ | DMSO | 100 - 120 | 10 - 24 | Excellent |
Q3: Can I use 2,6-dichlorobenzonitrile as a starting material instead?
A3: While possible, displacing a chloride ion with a hydroxide in an SNAr reaction is significantly more difficult than displacing a fluoride ion. Fluorine is more electronegative, making the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, fluoride is a better leaving group in this context because its departure is the rate-determining step, which is accelerated in polar aprotic solvents. The C-Cl bond is stronger and less polarized, requiring much harsher conditions (higher temperatures and pressures), which would almost certainly lead to the hydrolysis of the nitrile group.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Chloro-6-fluorobenzonitrile (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-fluorobenzonitrile and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask (a concentration of ~0.5 M with respect to the starting material is a good starting point).
-
Heating: Heat the reaction mixture to 110°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching it with dilute acid, extracting with ethyl acetate, and analyzing the organic layer by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water, and rinse the flask with additional water.
-
Slowly add 1M HCl with stirring until the pH of the aqueous solution is between 5 and 6.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene) to obtain pure this compound.
-
References
- BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II.
- ECHEMI. (2022). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Organic Chemistry Portal. Nitrile to Amide - Common Conditions.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- Singh, U., Kumar, S., & Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Wikipedia. Sandmeyer reaction.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
- BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis.
- Quick Company.
- BenchChem. (2025).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in 2-Chloro-6-hydroxybenzonitrile synthesis and their removal
Welcome to the technical support guide for the synthesis of 2-Chloro-6-hydroxybenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Overview of Synthetic Strategies
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis can be approached through several pathways, each with its own set of potential impurities. The most common routes involve the Sandmeyer reaction of 2-amino-6-chlorobenzonitrile or the nucleophilic substitution of 2,6-dichlorobenzonitrile. Understanding the nuances of these reactions is critical for impurity profiling and developing effective purification strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
FAQ 1: My reaction via the Sandmeyer route is producing a significant amount of a dark, tarry byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of dark, insoluble byproducts in a Sandmeyer reaction is a common issue, often stemming from the decomposition of the diazonium salt intermediate and subsequent radical side reactions.[2][3]
Causality:
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature of the diazotization or the subsequent cyanation reaction is not strictly controlled (ideally between 0-5 °C), the diazonium salt will decompose, leading to the formation of phenols and other coupling products that polymerize into tarry substances.
-
Purity of Starting Material: The purity of the starting 2-amino-6-chlorobenzonitrile is crucial. Any residual impurities can interfere with the diazotization process and promote side reactions.
-
Nitrous Acid Concentration: An excess of nitrous acid can lead to undesired side reactions. The in-situ generation of nitrous acid from sodium nitrite and a strong acid should be stoichiometric and added slowly to the reaction mixture.[4]
Troubleshooting Protocol: Minimizing Tarry Byproducts
-
Strict Temperature Monitoring:
-
Maintain the reaction vessel in an ice-salt bath to ensure the temperature remains between 0 and 5 °C throughout the addition of sodium nitrite and during the subsequent introduction of the copper(I) cyanide.
-
Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.
-
-
Starting Material Purity Check:
-
Analyze the 2-amino-6-chlorobenzonitrile starting material by HPLC or GC-MS to ensure a purity of >98%.
-
If necessary, recrystallize the starting material from an appropriate solvent system (e.g., ethanol/water) to remove impurities.
-
-
Controlled Reagent Addition:
-
Prepare a solution of sodium nitrite and add it dropwise to the acidic solution of the amine, ensuring the temperature does not rise above 5 °C.
-
Similarly, add the resulting diazonium salt solution slowly to the copper(I) cyanide solution.
-
Diagram: Critical Steps in the Sandmeyer Reaction
Caption: Controlled temperature is crucial during diazotization.
FAQ 2: I have a persistent impurity with a similar polarity to my desired product, this compound, making column chromatography ineffective. How can I identify and remove it?
Answer:
A common and challenging impurity in the synthesis of this compound, particularly when starting from 2,6-dichlorobenzonitrile, is the unreacted starting material or the corresponding amide, 2,6-dichlorobenzamide.[5][6] Their structural similarity leads to comparable polarities, complicating separation by standard chromatographic methods.
Identification:
-
LC-MS and GC-MS: These are the most effective techniques for identifying the impurity. Compare the mass spectrum of the impurity with that of authentic samples of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide.
-
¹H NMR: The presence of a singlet in the aromatic region corresponding to the two equivalent aromatic protons of the 2,6-disubstituted ring can be indicative of these impurities.
Removal Strategy: pH-Based Extraction
The key to separating this compound from these non-phenolic impurities lies in the acidic nature of its hydroxyl group.
Protocol: Selective Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash:
-
Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
The phenolic this compound will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.
-
The less acidic amide and the neutral starting material will remain in the organic layer.
-
-
Separation: Carefully separate the two layers.
-
Acidification and Re-extraction:
-
Cool the aqueous layer in an ice bath and slowly acidify it with 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the purified this compound.
-
Extract the purified product back into a fresh portion of the organic solvent.
-
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the purified product.
Data Summary: Impurity Removal via Extraction
| Compound | pKa | Solubility in 1M NaOH |
| This compound | ~8-9 | High (forms phenoxide) |
| 2,6-Dichlorobenzonitrile | N/A | Low |
| 2,6-Dichlorobenzamide | ~17 | Low |
Diagram: Purification Workflow
Caption: pH-based extraction for impurity removal.
FAQ 3: My final product is off-color (yellow or brown). What causes this discoloration, and how can I obtain a white crystalline solid?
Answer:
Discoloration in the final product is typically due to the presence of trace amounts of oxidized or polymeric impurities. These can form during the reaction or workup if exposed to air and/or light for extended periods, especially at elevated temperatures.
Causality:
-
Oxidation of Phenol: The phenolic hydroxyl group in this compound is susceptible to oxidation, which can form colored quinone-type species.
-
Residual Copper Salts: If the synthesis involved a Sandmeyer reaction, incomplete removal of copper salts can catalyze oxidation reactions.
-
Thermal Decomposition: Prolonged heating during solvent removal or drying can lead to the degradation of the product and the formation of colored byproducts.
Decolorization and Purification Protocol
-
Charcoal Treatment:
-
Dissolve the discolored product in a minimum amount of a suitable hot solvent (e.g., toluene or ethanol).
-
Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Stir the mixture for 15-30 minutes at an elevated temperature (but below the boiling point of the solvent).
-
Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.
-
-
Recrystallization:
-
Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Solvent Selection for Recrystallization:
| Solvent System | Observations |
| Toluene | Good for forming well-defined crystals. |
| Ethanol/Water | A versatile system where the product is soluble in hot ethanol and precipitates upon the addition of water. |
| Dichloromethane/Hexane | Good for precipitating the product from a more polar solvent. |
III. References
-
Chen, H., Sun, S., Xi, H., Hu, K., Zhang, N., Qu, J., & Zhou, Y. (2019). A practical and efficient synthesis of nitriles from aldehydes catalyzed by FeCl2. Tetrahedron Letters, 60(21), 1434-1436. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
ChemEurope.com. (n.d.). Sandmeyer reaction. [Link]
-
Filo. (2025). For 2 Mark each: Sandmeyer reaction. [Link]
-
Wikipedia. (2023). 2,6-Dichlorobenzonitrile. [Link]
-
Google Patents. (2020). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Google Patents. (2013). CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Google Patents. (1967). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
-
Google Patents. (1966). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
-
Google Patents. (1966). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
-
Google Patents. (2021). KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile.
-
PubChem. (n.d.). This compound. [Link]
-
Patsnap. (2020). Process for preparation of 2,6-dichlorobenzonitrile. [Link]
-
Chemex Sourcing. (n.d.). This compound: Key Facts, Uses, and Global Supply Insights. [Link]
-
Helda. (2015). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Google Patents. (1965). US3185725A - Preparation of 2, 6-dichlorobenzonitrile.
Sources
Troubleshooting guide for the synthesis of substituted benzonitriles
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in these critical transformations.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues encountered during the most common synthetic routes to substituted benzonitriles.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines to benzonitriles via a diazonium salt intermediate.[1][2][3] However, its success hinges on careful control of reaction conditions.
Question: My Sandmeyer reaction is giving a low yield and a complex mixture of side products. What are the likely causes and how can I fix them?
Answer: Low yields in the Sandmeyer synthesis of benzonitriles are a frequent issue, typically originating from two critical stages: the initial diazotization of the aniline and the subsequent copper(I) cyanide-mediated cyanation.[4][5]
Core Areas to Investigate:
-
Incomplete Diazotization: The formation of the aryl diazonium salt is the foundation of the reaction. If this step is inefficient, all subsequent steps will be compromised.
-
Causality: Diazotization requires a stoichiometric amount of nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl). Insufficient acid or premature decomposition of the nitrous acid can lead to unreacted aniline.
-
Solution: Ensure the use of excess mineral acid. A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper; the presence of excess nitrous acid will turn the paper blue, indicating that the primary aromatic amine has been fully consumed.[5]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.
-
Causality: These salts are thermally labile and decompose readily at temperatures above 5 °C.[4][5] This decomposition pathway often leads to the formation of phenols (from reaction with water) and other undesirable byproducts.[4][5]
-
Solution: Strict temperature control is non-negotiable. The diazotization step must be performed at 0-5 °C using an ice-salt bath. The resulting cold diazonium salt solution should be used immediately and added portion-wise to the cold copper(I) cyanide solution to prevent localized heating and decomposition.[4]
-
-
Issues with the Cyanation Step: The displacement of the diazonium group with cyanide is catalyzed by copper(I).
-
Causality: The quality and reactivity of the copper(I) cyanide (CuCN) are paramount.[4] Over time, Cu(I) salts can oxidize to the less active Cu(II) state. Furthermore, the reaction pH is a critical factor.[4]
-
Solution: Use freshly prepared or high-purity CuCN. Ensure the catalyst is fully dissolved or well-suspended in the appropriate solvent before the diazonium salt is added.[5]
-
Common Side Products and Mitigation:
-
Phenols: Formed when the diazonium salt reacts with water. Minimized by maintaining low temperatures (0-5 °C) throughout.[4]
-
Biaryl Compounds: Result from the coupling of aryl radical intermediates.[4][5]
-
Azo Compounds: Formed if the diazonium salt couples with unreacted, electron-rich aniline. This is minimized by ensuring complete diazotization.[4]
Troubleshooting Workflow: Low Yield in Sandmeyer Reaction
Caption: The catalytic cycle for palladium-catalyzed cyanation and the deactivation pathway.
Method 3: Dehydration of Benzamides
This classical method converts primary benzamides into benzonitriles by removing a molecule of water. [6][7]The primary challenge lies in selecting the right dehydrating agent and controlling the reaction conditions.
Question: I am getting a low yield when dehydrating my substituted benzamide to the corresponding benzonitrile. What factors should I optimize?
Answer: Achieving a high yield in benzamide dehydration depends on the efficacy of the dehydrating agent, reaction temperature, and ensuring anhydrous conditions. [4] Optimization Strategies:
-
Choice of Dehydrating Agent: Not all dehydrating agents are equally effective for this transformation.
-
Phosphorus Pentoxide (P₂O₅): A very strong and effective agent, often used under neat (solvent-free) or microwave conditions, providing high yields rapidly. [8][9]However, the reaction can be exothermic and requires thorough mixing of the solids. [4] * Thionyl Chloride (SOCl₂): A common and effective reagent that works under milder conditions than P₂O₅. [7] * Ammonium Sulfamate: A less common but effective reagent that can be used by fusing it with the benzamide at high temperatures. [10] * Causality: The dehydrating agent must be strong enough to overcome the stability of the amide bond. Using an insufficient amount or a weak agent will result in incomplete conversion. Conversely, a large excess can lead to side reactions. [4]
-
-
Temperature Control:
-
Causality: High temperatures can promote the desired dehydration but can also lead to the decomposition of the starting material or the final benzonitrile product. [4]Some modern methods allow for dehydration at or below room temperature, minimizing thermal decomposition. [4] * Solution: If heating is required, ensure it is uniform to prevent localized overheating. [4]For high-temperature reactions, such as with P₂O₅, using a sand bath can provide even heat distribution. [4]Microwave irradiation is an excellent method for rapid and uniform heating, often leading to higher yields in shorter times. [9]
-
-
Anhydrous Conditions:
-
Causality: The reaction is a dehydration; therefore, the presence of external water will inhibit the reaction by consuming the dehydrating agent.
-
Solution: Thoroughly dry all glassware before use and use anhydrous solvents if the reaction is not being run neat. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. [4] Comparative Table of Common Dehydrating Agents
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Neat, 220-240°C (Microwave) [8][9] | Fast, high yield, solvent-free [8][9] | Highly exothermic, requires careful mixing [4] |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Milder conditions, common reagent | Generates corrosive HCl and SO₂ gas |
| Ammonium Sulfamate | Neat, 190-200°C [10] | Avoids toxic cyanide salts [10] | High temperatures required |
Experimental Protocol: Dehydration of Benzamide using P₂O₅ under Microwave Irradiation
This protocol is adapted from a high-yield, rapid synthesis method. [8][9] Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅) [4]* Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Microwave reactor
Procedure:
-
Preparation: In a dry microwave reaction vessel, thoroughly mix benzamide (e.g., 1.0 mmol) and phosphorus pentoxide (e.g., 1.4 mmol). [8]2. Reaction: Place the vessel in the microwave reactor. Irradiate the mixture for 1-2.5 minutes, maintaining a temperature between 220-240°C. [8][9]Monitor the reaction progress, as temperatures above 240°C do not significantly improve the reaction rate. [9]3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 10 mL). [8] * Combine the organic layers and wash with brine.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the Rosenmund-von Braun reaction, and what are its main drawbacks? A1: The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile from an aryl halide using copper(I) cyanide, typically at high temperatures in a polar, high-boiling solvent like DMF or pyridine. [11][12][13][14]Its main drawbacks are the harsh reaction conditions (often up to 200°C), which limit functional group tolerance, and the use of a large excess of copper cyanide, which can make product purification difficult. [11] Q2: My purified benzonitrile is yellow. What is the impurity and how can I remove the color? A2: A yellow color in benzonitrile often indicates the presence of impurities, which could include unreacted starting materials or side products. [15]For purification, you can perform a steam distillation or wash the product with dilute sodium hydroxide solution to remove phenolic byproducts, followed by a dilute acid wash. [4]Final purification is typically achieved by vacuum distillation. [4][15]Treatment with activated carbon can also be used to decolorize the product. [15] Q3: Can I synthesize benzonitriles directly from benzaldehydes? A3: Yes, several methods exist. A common route is the conversion of a benzaldehyde to its corresponding oxime, followed by dehydration. [6]More modern, one-pot methods have been developed that convert benzaldehydes directly to benzonitriles using reagents like hydroxylamine hydrochloride in the presence of a catalyst. [16] Q4: Are there greener or safer alternatives to highly toxic cyanide salts like KCN or NaCN? A4: Absolutely. Zinc cyanide (Zn(CN)₂) is widely used as it is significantly less toxic. [17]The safest and most environmentally friendly option is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, which has been successfully employed as a cyanide source in palladium-catalyzed reactions. [18][17] Q5: What is the Ammoxidation of toluene? A5: Ammoxidation is a major industrial process for producing benzonitrile. It involves the vapor-phase reaction of toluene with ammonia and oxygen (or air) at high temperatures (400-450 °C) over a metal oxide catalyst. [6][19]
References
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- BENZONITRILE.
- Benzonitrile. Wikipedia. [Link]
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
- Nickel-Catalyzed Cyan
- How can I purify impure benzonitrile?
- Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- Benzonitrile: Properties, Production And Uses. Chemcess. [Link]
- p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]
- Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Synthesis of Benzonitrile. YouTube. [Link]
- Rosenmund–von Braun reaction. Wikipedia. [Link]
- Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
- Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent.
- BENZONITRILE.
- Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step.
- Rosenmund-von Braun Reaction. SynArchive. [Link]
- Cyan
- Rosenmund-von Braun Reaction.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
- Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. [Link]
- Houben-Fischer Synthesis. Merck Index. [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]
- Preparation of Benzonitriles, Part 3: By Ammoxid
- Preparation of benzonitrile.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Synthesis of benzonitriles from substituted benzaldehyde.
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Houben‐Fischer nitrile synthesis.
- 16.10 Synthesis of Polysubstituted Benzenes.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles.
- Synthesis of substituted benzene rings I. Khan Academy. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzonitrile - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
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- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
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- 14. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 16. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemcess.com [chemcess.com]
Side reactions to avoid during the synthesis of 2-Chloro-6-hydroxybenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-Chloro-6-hydroxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. Here, we will explore common synthetic pathways, anticipate and diagnose side reactions, and provide validated strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most practical and commonly explored routes involve either building the nitrile functionality onto a pre-existing chlorophenol scaffold or introducing the cyano group via a Sandmeyer reaction. Key strategies include:
-
Route A: Formylation of 2-Chlorophenol followed by Conversion to Nitrile. This two-stage approach first introduces a formyl group to create 2-chloro-6-hydroxybenzaldehyde, which is then converted to the nitrile.
-
Route B: Sandmeyer Reaction of 2-Amino-3-chlorophenol. This classic transformation converts the amino group of 2-amino-3-chlorophenol into a diazonium salt, which is subsequently displaced by a cyanide nucleophile.
Q2: My final product is a dark, tarry material. What is the likely cause?
A2: Tar formation is a common issue in reactions involving phenols, especially under harsh basic or acidic conditions and at elevated temperatures. The likely culprits are polymerization of the starting phenol or product and decomposition of reaction intermediates. This guide will address specific causes within each synthetic route.
Q3: I am struggling with the hydrolysis of the nitrile group. How can I prevent this?
A3: Nitrile hydrolysis to the corresponding amide or carboxylic acid is a significant side reaction, particularly during workup or under prolonged exposure to acidic or basic conditions.[1] Key preventative measures include maintaining a neutral pH during workup where possible, minimizing reaction times, and using non-aqueous workup procedures if feasible. For sterically hindered nitriles, hydrolysis can be slower, but it is still a critical parameter to control.[2]
Troubleshooting Guide: Route A - Formylation of 2-Chlorophenol and Subsequent Nitrile Formation
This route is a versatile method that builds the carbon framework before introducing the nitrile functionality. However, regioselectivity and the stability of intermediates are key challenges.
Part 1: Ortho-Formylation of 2-Chlorophenol
The goal is to selectively introduce a formyl group at the C6 position, ortho to the hydroxyl group and meta to the chloro group. The Reimer-Tiemann and Vilsmeier-Haack reactions are the most common methods for this transformation.[3][4][5]
Problem 1: Formation of the undesired 4-chloro-2-hydroxybenzaldehyde regioisomer.
-
Q: My reaction is producing a mixture of 2-chloro-6-hydroxybenzaldehyde and 4-chloro-2-hydroxybenzaldehyde. How can I improve the regioselectivity for the desired 2,6-disubstituted product?
-
A: The Cause: The hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution. In 2-chlorophenol, both the C4 (para) and C6 (ortho) positions are activated. While the C6 position is sterically more hindered, chelation control can favor ortho-substitution. The Reimer-Tiemann reaction, in particular, is known to favor ortho-formylation due to the interaction of the dichlorocarbene intermediate with the phenoxide.[3][6] However, achieving high selectivity can be challenging.
-
Solution:
-
Reaction Choice: The Reimer-Tiemann reaction generally provides better ortho-selectivity for phenols compared to the Vilsmeier-Haack reaction.[7] The Vilsmeier reagent is a weaker electrophile and may be more susceptible to steric hindrance, potentially favoring the para position.[8][9]
-
Reaction Conditions: In the Reimer-Tiemann reaction, using a bulky non-coordinating cation in the base (e.g., potassium hydroxide) can enhance ortho-selectivity. The reaction is typically run in a biphasic system with rapid stirring to facilitate the interaction at the interface.[3]
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel or by fractional crystallization, exploiting differences in polarity and crystal packing.
-
-
Problem 2: Low yield and formation of tarry byproducts.
-
Q: The reaction mixture turns dark, and the yield of the desired aldehyde is very low. What is causing this and how can I fix it?
-
A: The Cause: Phenols are susceptible to oxidation and polymerization under the strongly basic conditions and elevated temperatures of the Reimer-Tiemann reaction.[4] The reaction can be highly exothermic once initiated, leading to thermal runaways if not properly controlled.[7]
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction. The reaction often requires heating to initiate, but cooling may be necessary to manage the exotherm.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Gradual Addition: Add the chloroform slowly to the basic solution of 2-chlorophenol to maintain a low concentration of the highly reactive dichlorocarbene intermediate and control the reaction rate.
-
-
Part 2: Conversion of 2-Chloro-6-hydroxybenzaldehyde to this compound
This transformation is typically achieved in two steps: formation of the aldoxime, followed by dehydration.
Problem 1: Incomplete conversion to the nitrile.
-
Q: I am isolating unreacted 2-chloro-6-hydroxybenzaldoxime from my dehydration reaction. How can I drive the reaction to completion?
-
A: The Cause: The dehydration of aldoximes to nitriles requires a sufficiently powerful dehydrating agent and conditions to overcome the activation energy of water elimination. Steric hindrance from the ortho-chloro group might slow down the reaction.
-
Solution:
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be used, with varying reactivity. Common choices include acetic anhydride, thionyl chloride, phosphorus oxychloride, and phosgene derivatives.[10] For a robust and often high-yielding reaction, thionyl chloride in an inert solvent is effective.
-
Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. For less reactive aldoximes, heating may be necessary to achieve complete conversion.
-
Removal of Water: For some dehydration methods, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the nitrile product.
-
-
Problem 2: Hydrolysis of the nitrile product during workup.
-
Q: I am seeing the formation of 2-chloro-6-hydroxybenzamide or the corresponding carboxylic acid in my final product. How can I avoid this?
-
A: The Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The workup procedure for the dehydration reaction often involves quenching with water or aqueous base, which can lead to this unwanted side reaction.
-
Solution:
-
Controlled Workup: Quench the reaction at low temperature and use a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic reagents. Avoid prolonged exposure to strong acids or bases.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. For example, after reaction with thionyl chloride, the excess reagent and solvent can be removed under reduced pressure, and the crude product can be purified directly by chromatography or crystallization.
-
Solvent Extraction: Promptly extract the product into a non-polar organic solvent after quenching to minimize its contact time with the aqueous phase.
-
-
Caption: Synthetic workflow for Route A, highlighting key steps and potential side products.
Troubleshooting Guide: Route B - Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring, starting from a primary amine.[11][12] For the synthesis of this compound, the starting material would be 2-amino-3-chlorophenol.
Problem 1: Low yield of the desired nitrile and formation of phenolic byproducts.
-
Q: My Sandmeyer reaction has a low yield, and I am isolating a significant amount of 2-chloro-1,3-dihydroxybenzene. What is going wrong?
-
A: The Cause: Aryl diazonium salts are thermally unstable. If the temperature during the diazotization or the subsequent cyanation is not kept sufficiently low (typically 0-5 °C), the diazonium salt will decompose, reacting with water to form a phenol.[13] This is a major competing side reaction.
-
Solution:
-
Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0 and 5 °C at all times. Use an ice-salt bath for efficient cooling.
-
Immediate Use: Use the diazonium salt solution immediately after it is prepared. Do not store it.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the cold solution of copper(I) cyanide. This helps to manage any exotherm from the reaction and maintain a low overall temperature.
-
-
Problem 2: Formation of colored azo compounds.
-
Q: My product is contaminated with a brightly colored impurity. Is this an azo compound?
-
A: The Cause: Yes, this is likely an azo compound. The electrophilic diazonium salt can couple with the electron-rich starting material (2-amino-3-chlorophenol) or the product (this compound) to form colored azo dyes. This occurs if the diazotization is incomplete or if the local concentration of the diazonium salt is too high.
-
Solution:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for the presence of excess nitrous acid using starch-iodide paper.
-
Efficient Mixing: Ensure vigorous stirring during the addition of the diazonium salt to the cyanide solution to avoid high local concentrations of the diazonium salt.
-
-
Problem 3: Biaryl formation.
-
Q: I have identified a biaryl byproduct in my reaction mixture. How is this formed and how can I prevent it?
-
A: The Cause: The Sandmeyer reaction proceeds via a radical mechanism.[11] The intermediate aryl radical can dimerize to form biaryl compounds.
-
Solution:
-
Efficient Trapping: Ensure that there is a sufficient concentration of the copper(I) cyanide to trap the aryl radical as it is formed.
-
Solvent Choice: The choice of solvent can influence the lifetime of the radical intermediate. Using a solvent that does not promote radical dimerization can be beneficial.
-
-
Caption: Synthetic workflow for Route B, highlighting the critical unstable intermediate and potential side reactions.
Experimental Protocols
Protocol A2: Dehydration of 2-Chloro-6-hydroxybenzaldoxime
This protocol is a representative procedure for the dehydration of the aldoxime intermediate from Route A.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Reagents: To the flask, add 2-chloro-6-hydroxybenzaldoxime (1.0 eq) and a suitable inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-cold water. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol B: Sandmeyer Reaction of 2-Amino-3-chlorophenol
This protocol is a representative procedure for the Sandmeyer reaction.
-
Diazotization:
-
In a beaker, dissolve 2-amino-3-chlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
After the addition, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary
| Route | Key Transformation | Common Side Reactions | Typical Yield Range | Key Advantages | Key Disadvantages |
| A | Formylation & Dehydration | Isomer formation, Polymerization, Nitrile hydrolysis | 40-60% (overall) | Milder conditions for nitrile formation step | Regioselectivity challenges in formylation |
| B | Sandmeyer Reaction | Phenol formation, Azo coupling, Biaryl formation | 50-70% | Direct introduction of nitrile group | Thermally unstable intermediates, Use of toxic cyanides |
References
- Hodgson, H. H., & Jenkinson, T. A. (1927). CCXXVI.—The Reimer-Tiemann Reaction with m-Chlorophenol. Journal of the Chemical Society (Resumed), 1740-1742.
- Wikipedia contributors. (2024). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Allen Institute. (n.d.).
- Organic Syntheses. (n.d.). Hydrolysis of Nitriles. Coll. Vol. 6, p.64.
- Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile. CN100351226C.
- Wikipedia contributors. (2024). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Singh, R. P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 1-27.
- Taylor & Francis Online. (n.d.).
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-...). Oriental Journal of Chemistry, 29(1), 187-192.
- European Patent Office. (2016).
- European Patent Office. (n.d.). COMPOUNDS. EP 3810602 B1.
- Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile. US3259646A.
- ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
- Master Organic Chemistry. (2018).
- DeepDyve. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1477-1483. [Link]
- Nature. (2021).
- ResearchGate. (2025). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. [Link]
- Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- Quick Company. (n.d.).
- ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. [Link]
- ResearchGate. (2025).
- Google Patents. (n.d.). Preparation of hydroxybenzonitriles. US3567758A.
- Jordan Journal of Chemistry. (n.d.).
- ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile. WO2020102716A1.
- ResearchGate. (2025).
- RSC Publishing. (n.d.).
- I.R.I.S. (n.d.).
- Google Patents. (n.d.). Synthesis of 2,6-disubstituted benzonitriles. US4235807A.
- Semantic Scholar. (2001). Catalytic Oxidation of 2-Chlorophenol in Confined Channels of ZSM-48. [Link]
- Gavin Publishers. (2018). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones.
- Sciencemadness.org. (2011). p-hydroxybenzonitrile synthesis. [Link]
- ACS Publications. (n.d.). Double Anionic Cycloaromatization of 2-(6-Substituted-3-hexene-1,5-diynyl)
- Google Patents. (n.d.).
- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Chloro-6-hydroxybenzonitrile under acidic and basic conditions
Welcome to the technical support center for 2-Chloro-6-hydroxybenzonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and FAQs are based on established principles of physical organic chemistry and experience with related molecular scaffolds.
Section 1: Stability Under Acidic Conditions
The stability of this compound in acidic media is a critical consideration for any experimental work involving this compound, from synthesis and purification to formulation and analysis. The primary degradation pathway under acidic conditions is the hydrolysis of the nitrile functional group.
Frequently Asked Questions (FAQs) - Acidic Stability
Q1: What is the primary degradation pathway for this compound in acidic solutions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group (-C≡N) to first form a carboxamide (2-chloro-6-hydroxybenzamide) and subsequently a carboxylic acid (2-chloro-6-hydroxybenzoic acid). The reaction is catalyzed by hydronium ions (H₃O⁺). The generally accepted mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[1][2]
Q2: How do the chloro and hydroxy substituents influence the rate of acid-catalyzed hydrolysis?
A2: The rate of acid-catalyzed hydrolysis of substituted benzonitriles is influenced by the electronic effects of the substituents on the aromatic ring.
-
Chloro Group (-Cl): The chloro group is an electron-withdrawing group through its inductive effect. In concentrated acids, electron-withdrawing groups can accelerate the rate-limiting step of nucleophilic attack on the nitrile carbon.[3][4][5]
-
Hydroxy Group (-OH): The hydroxy group is an electron-donating group through resonance. This effect can either increase or decrease the rate of hydrolysis depending on the specific reaction conditions and the rate-determining step.[3]
The overall effect on the stability of this compound will be a balance of these opposing electronic influences. The specific reaction kinetics will be highly dependent on the acid concentration and temperature.
Q3: I am observing incomplete conversion during an acid-catalyzed reaction. What are the possible causes and troubleshooting steps?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Acid Concentration or Temperature: The hydrolysis of nitriles can be slow, especially in moderately acidic conditions. Consider a controlled increase in acid concentration or reaction temperature. However, be aware that harsh conditions can lead to unwanted side reactions.
-
Equilibrium: The hydrolysis of the amide intermediate to the carboxylic acid is a reversible reaction. To drive the reaction to completion, it may be necessary to remove water or use a large excess of the acidic solution.
-
Precipitation: The starting material or intermediates may have limited solubility in the reaction medium, leading to a heterogeneous mixture and slower reaction rates. Ensure adequate stirring and consider the use of a co-solvent if compatible with the reaction chemistry.
Troubleshooting Workflow for Incomplete Acidic Hydrolysis
Caption: Troubleshooting workflow for incomplete acidic hydrolysis.
Predicted Degradation Pathway Under Acidic Conditions
Caption: Predicted degradation of this compound in acid.
Section 2: Stability Under Basic Conditions
Under basic conditions, this compound is susceptible to hydrolysis of the nitrile group. The mechanism and potential side reactions differ from those in acidic media.
Frequently Asked Questions (FAQs) - Basic Stability
Q1: What is the mechanism of hydrolysis of this compound in a basic solution?
A1: In basic solutions, the nitrile group is hydrolyzed via nucleophilic attack by a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. This forms an intermediate that is subsequently protonated by water to yield the corresponding amide (2-chloro-6-hydroxybenzamide). Further hydrolysis of the amide under basic conditions will produce the carboxylate salt (2-chloro-6-hydroxybenzoate), which upon acidification will yield the carboxylic acid.[6][7]
Q2: Are there any potential side reactions to be aware of under basic conditions?
A2: Yes, a potential side reaction is the nucleophilic aromatic substitution of the chloro group, particularly at elevated temperatures and with strong bases. However, the presence of the electron-donating hydroxyl group may slightly deactivate the ring towards nucleophilic attack. The primary degradation pathway is expected to be the hydrolysis of the nitrile group.
Q3: My reaction under basic conditions is sluggish. What can I do to improve the reaction rate?
A3: Similar to acidic hydrolysis, sluggish reactions under basic conditions can be addressed by:
-
Increasing Base Concentration: A higher concentration of hydroxide ions will increase the rate of nucleophilic attack.
-
Elevating Temperature: Increasing the reaction temperature will generally accelerate the hydrolysis. However, monitor for potential side reactions.
-
Using a Phase-Transfer Catalyst: If the reaction is heterogeneous, a phase-transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase, thereby increasing the reaction rate.
Predicted Degradation Pathway Under Basic Conditions
Caption: Predicted degradation of this compound in base.
Section 3: Analytical Methodologies for Stability Monitoring
A robust analytical method is crucial for accurately assessing the stability of this compound and quantifying its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[8][9]
Troubleshooting Guide: HPLC Method Development for Stability Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column. |
| Co-elution of parent compound and degradants | Insufficient chromatographic resolution. | Optimize the mobile phase composition (organic solvent ratio, buffer concentration). Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl). |
| Baseline drift | Mobile phase not properly degassed; column not equilibrated. | Ensure proper mobile phase preparation and equilibration of the column before analysis. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure accurate mobile phase preparation. |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Begin with a gradient elution from 10% to 90% B over 20 minutes.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and potential degradation products.
-
Forced Degradation Studies:
-
Acidic: Incubate a solution of this compound in 0.1 M HCl at 60 °C.
-
Basic: Incubate a solution in 0.1 M NaOH at 60 °C.
-
Oxidative: Treat a solution with 3% H₂O₂ at room temperature.
-
Analyze samples at various time points to monitor the formation of degradation products.
-
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.
References
- Pearson Education. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba... Study Prep.
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1.
- Jordan Journal of Chemistry (JJC). (n.d.).
- Science.gov. (n.d.).
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 203-207.
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- ARKAT USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- IJRPC. (n.d.).
- Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube.
- Chaiyen, P., et al. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86.
- Commandeur, L. C. M., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Chaiyen, P., et al. (2019, September 29).
- Mahidol University. (n.d.).
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
- Arques, A., et al. (2006). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions.
- Dong, M. W. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Dong, M. W. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
Sources
- 1. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. znaturforsch.com [znaturforsch.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Chloro-6-hydroxybenzonitrile
Welcome to the technical support center for the purification of 2-Chloro-6-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with the desired purity, specifically addressing the common issue of colored impurities. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve a high-purity, colorless final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the likely sources of color in my this compound product?
A1: Colored impurities in phenolic compounds like this compound often arise from oxidation or side reactions during synthesis or workup. The phenolic hydroxyl group is susceptible to oxidation, which can form highly conjugated, colored quinone-type structures. Additionally, residual catalysts or reagents from syntheses, such as those involving copper cyanide, can lead to colored metal complexes.[1][2] In some cases, high-temperature reactions can cause the formation of high-melting triazine byproducts, which may also be colored.[3]
Q2: My product is an off-white or slightly yellow solid. Is this acceptable?
A2: While a "white to off-white" appearance may be acceptable for some applications, for pharmaceutical development and certain fine chemical syntheses, a completely colorless product is often required to meet stringent purity standards. The presence of color, even if faint, indicates the presence of impurities that could interfere with subsequent reactions or biological assays. Recrystallization from a suitable solvent is often sufficient to remove minor color.[4]
Q3: I performed a simple filtration, but the color remains. What should I try next?
A3: Simple filtration will only remove insoluble particulate matter. Colored impurities are typically dissolved in the product. The most common and effective next steps are, in order of increasing complexity: recrystallization, activated carbon treatment, and column chromatography.[5]
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation is a viable purification method for many organic compounds, it may not be ideal for this compound.[6] Phenolic compounds can be sensitive to high temperatures and may degrade or co-distill with impurities. Recrystallization or chromatography are generally preferred methods for this class of compound.
Part 2: Troubleshooting Guide for Color Removal
This section provides a logical workflow for diagnosing and resolving issues with colored impurities.
Initial Assessment Workflow
Sources
- 1. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 2. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A-Z of Spectroscopic-Based Structure Elucidation: A Comparative Guide to Confirming the Structure of 2-Chloro-6-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount.[1] Spectroscopic techniques serve as the cornerstone of this verification process, providing a detailed fingerprint of a compound's molecular framework and functional groups. This guide offers an in-depth, comparative analysis of how multi-faceted spectroscopic data—from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are synergistically employed to definitively confirm the structure of 2-Chloro-6-hydroxybenzonitrile. We will dissect the expected spectral features, compare them with experimental data, and provide the underlying rationale for these observations, offering a robust framework for structural elucidation that is applicable to a wide range of substituted aromatic compounds.[1]
The Subject: this compound
Our molecule of interest, this compound (C₇H₄ClNO), presents a unique substitution pattern on the benzene ring.[2] The interplay between the electron-withdrawing chloro and cyano groups, and the electron-donating hydroxyl group, creates a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these influences is key to accurate spectral interpretation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule.[1] For this compound, we expect to see signals corresponding to the aromatic protons and the hydroxyl proton.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will therefore produce distinct signals. Their chemical shifts, typically in the 6.5-8.5 ppm range for aromatic protons, will be influenced by the neighboring substituents.[3][4] The electron-withdrawing nature of the chlorine and nitrile groups will generally shift the signals of nearby protons downfield (to a higher ppm value), while the electron-donating hydroxyl group will cause an upfield shift.
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Comparative Analysis:
To provide a clearer understanding, let's compare the expected spectrum of this compound with that of a related compound, 2-Chloro-6-fluorobenzonitrile. The replacement of the hydroxyl group with a fluorine atom will alter the electronic effects and thus the chemical shifts of the aromatic protons.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Rationale for Differences |
| This compound (Predicted) | ~6.8-7.5 (multiplets) | Broad singlet for -OH | The hydroxyl group's electron-donating effect will shield the aromatic protons, shifting them slightly upfield compared to a more electron-withdrawing substituent. |
| 2-Chloro-6-fluorobenzonitrile | ~7.2-7.6 (multiplets)[5] | None | Fluorine is highly electronegative, leading to a general downfield shift of the aromatic proton signals compared to the hydroxyl-substituted analog. |
Interpreting the Splitting Patterns: The coupling (splitting) of the aromatic proton signals provides valuable information about their connectivity. Protons on adjacent carbons (ortho coupling) will exhibit larger coupling constants (J-values) than protons separated by more bonds (meta and para coupling).[6][7] This allows for the precise assignment of each proton to its position on the ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule.[1]
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The six carbons of the benzene ring will each produce a signal in the aromatic region of the spectrum, typically between 120-150 ppm.[4] The chemical shifts of these carbons are highly sensitive to the electronic effects of the substituents.
-
The carbon attached to the electron-withdrawing chlorine atom (C-Cl) will be shifted downfield.
-
The carbon bearing the electron-donating hydroxyl group (C-OH) will also be shifted downfield.
-
The carbon of the nitrile group (C≡N) will appear at a distinct chemical shift, typically in the range of 115-125 ppm.
-
-
Quaternary Carbons: The carbons directly attached to the substituents (C-Cl, C-OH, and the carbon of the C≡N group) are quaternary and will generally show weaker signals than the protonated carbons.
Comparative Data Summary:
| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Rationale for Differences |
| This compound (Predicted) | ~110-160 | ~117 | The specific chemical shifts will be a composite of the electronic effects of all three substituents. |
| Benzonitrile (Reference) | ~129-133[8] | ~119[8] | The absence of the chloro and hydroxyl groups results in a simpler spectrum with less variation in the aromatic carbon chemical shifts. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.[1]
Expected IR Spectral Features:
-
Hydroxyl Group (-OH): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.[9][10] The broadness is due to hydrogen bonding.
-
Nitrile Group (-C≡N): A sharp, medium-to-strong absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration.[10][11]
-
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[3][4]
-
Aromatic C=C Stretching: Several medium-to-weak bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.[3][4]
-
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Comparative IR Data:
| Functional Group | This compound (Expected, cm⁻¹) | 2-Chloro-6-fluorobenzonitrile (Reference, cm⁻¹) | Key Differentiator |
| -OH Stretch | 3200-3600 (broad) | Absent | The presence of the broad O-H stretch is a definitive indicator of the hydroxyl group. |
| -C≡N Stretch | 2220-2260 | ~2230 | The nitrile stretch is present in both but its exact position can be subtly influenced by the other substituents. |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Similar in both compounds. |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Similar in both compounds. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of this compound (153.56 g/mol ).[2] Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecular ion can fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the nitrile group.[12][13] The loss of CO from the phenol moiety is also a possibility.
Illustrative Fragmentation Logic:
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A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-6-hydroxybenzonitrile in Comparison to Other Halophenols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-chloro-6-hydroxybenzonitrile against other common halophenols. We will dissect its performance in key synthetic transformations, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Fundamental Principles of Halophenol Reactivity
The reactivity of a substituted benzene ring is a complex function of the electronic properties of its substituents. These properties are broadly categorized into two types: the inductive effect (-I/+I) , which is the polarization of the sigma (σ) bond framework due to electronegativity differences, and the resonance effect (-R/+R) , which involves the delocalization of pi (π) electrons.
-
Hydroxyl Group (-OH): This group is a powerful activator for electrophilic aromatic substitution (EAS). While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs provide a potent electron-donating resonance effect (+R). The +R effect dominates, enriching the electron density of the aromatic ring, particularly at the ortho and para positions, and stabilizing the cationic intermediate (the arenium ion) formed during EAS.[1]
-
Halogen Substituents (-F, -Cl, -Br, -I): Halogens present a unique case. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs that can be donated to the ring via resonance (+R), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect, making the ring less reactive than benzene, but the resonance effect still governs the regioselectivity.[1][2]
-
Nitrile Group (-CN): The cyano group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This significantly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, this strong electron-withdrawing character makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitrile is positioned ortho or para to a suitable leaving group.
The Unique Electronic Landscape of this compound
In this compound, these three substituents create a complex electronic environment. The powerful activating -OH group and the deactivating -Cl group are both ortho to the powerfully deactivating -CN group. This arrangement leads to a significant push-pull effect, where the reactivity at the remaining C3, C4, and C5 positions is a delicate balance of these competing influences. This unique structure makes it a valuable, albeit challenging, intermediate in the synthesis of agrochemicals and pharmaceuticals.[3]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for aryl functionalization, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is favored on electron-poor aromatic rings, where electron-withdrawing groups (EWGs) are positioned ortho or para to a good leaving group (e.g., a halide).
dot
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
For this compound, the strongly electron-withdrawing nitrile group is ortho to the chlorine atom, which strongly activates this position for nucleophilic attack. The hydroxyl group, typically an electron-donating group that disfavors SNAr, is also ortho. However, under basic conditions, deprotonation to the phenoxide anion enhances its electron-donating character, which would generally be expected to decrease reactivity. This creates a nuanced reactivity profile that is highly dependent on the reaction conditions and the nature of the nucleophile.
A novel strategy for SNAr on halophenols involves the generation of a phenoxyl radical. This radical acts as an exceptionally strong electron-withdrawing group, significantly lowering the activation barrier for nucleophilic substitution, even on otherwise electron-rich rings.[4][5]
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol provides a framework for comparing the SNAr reactivity of this compound with 4-chlorophenol and 2,4-dinitrochlorobenzene (a highly activated substrate for reference).
Objective: To determine the relative reactivity and yield of methoxy-de-chlorination.
Materials:
-
This compound
-
4-Chlorophenol
-
2,4-Dinitrochlorobenzene
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vials, magnetic stirrer, heating block, TLC plates, GC-MS equipment
Procedure:
-
In separate, dry reaction vials, dissolve 0.5 mmol of each aryl chloride (this compound, 4-chlorophenol, 2,4-dinitrochlorobenzene) in 2.5 mL of anhydrous DMSO.
-
Add 1.2 equivalents (0.6 mmol) of sodium methoxide solution to each vial.
-
Seal the vials and place them in a preheated block at 80°C.
-
Monitor the reaction progress at 1, 4, 8, and 24 hours by taking a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC and GC-MS.
-
After 24 hours, or upon completion, cool the reactions to room temperature, pour into 20 mL of water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary and calculate the isolated yield.
Expected Outcomes & Data Comparison
The reactivity is expected to vary dramatically across the substrates. Rate enhancements for SNAr reactions in DMSO can be on the order of 10⁶ compared to other solvents due to the poor solvation of anionic nucleophiles, making them more reactive.[6]
| Substrate | Activating Group(s) (ortho/para to Cl) | Deactivating Group(s) (ortho/para to Cl) | Expected Reactivity | Predicted Yield (24h @ 80°C) |
| 2,4-Dinitrochlorobenzene | -NO₂ (ortho), -NO₂ (para) | None | Very High | >95% |
| This compound | -CN (ortho) | -OH (ortho) | Moderate to High | 60-80% |
| 4-Chlorophenol | None | -OH (para, deactivating for SNAr) | Very Low | <5% |
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are driven by the attack of an electron-rich aromatic ring on a strong electrophile. The reaction proceeds through a high-energy carbocation intermediate (a sigma complex or arenium ion), and its rate is dictated by the ability of the ring's substituents to stabilize this positive charge.
dot
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
In this compound, the potent activating effect of the -OH group is counteracted by the deactivating -Cl and -CN groups. The directing effects, however, are additive. The -OH and -Cl groups both direct incoming electrophiles to their ortho and para positions.
-
-OH group directs to: C3 (para) and C5 (ortho).
-
-Cl group directs to: C3 (ortho) and C5 (para). Therefore, electrophilic attack is strongly favored at the C3 and C5 positions. However, the overall reaction rate will be significantly slower than that of phenol due to the presence of two strong deactivating groups. For comparison, the bromination of 3-hydroxybenzonitrile with NBS yields a mixture of products, with substitution occurring ortho and para to the activating hydroxyl group.[7]
Experimental Protocol: Comparative Electrophilic Bromination
This protocol compares the bromination of this compound with the more reactive 4-chlorophenol.
Objective: To compare the yield and regioselectivity of bromination.
Materials:
-
This compound
-
4-Chlorophenol
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vials, magnetic stirrer, ice bath, TLC plates, NMR spectrometer
Procedure:
-
In separate, dry reaction vials, dissolve 1.0 mmol of each phenol (this compound, 4-chlorophenol) in 5 mL of anhydrous acetonitrile.
-
Cool the solutions to 0°C in an ice bath.
-
Add 1.05 equivalents (1.05 mmol) of N-Bromosuccinimide (NBS) portion-wise to each vial over 5 minutes.
-
Allow the reactions to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the regioselectivity and calculate the yield.
Expected Outcomes & Data Comparison
| Substrate | Activating Group(s) | Deactivating Group(s) | Expected Reactivity | Predicted Major Product(s) |
| 4-Chlorophenol | -OH | -Cl | High | 2-Bromo-4-chlorophenol |
| This compound | -OH | -Cl, -CN | Low to Moderate | 3-Bromo-2-chloro-6-hydroxybenzonitrile and/or 5-Bromo-2-chloro-6-hydroxybenzonitrile |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming C-C and C-N bonds, respectively.[8] The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl.[9] Aryl chlorides are notoriously less reactive and often require more forcing conditions, specialized bulky phosphine ligands, or N-heterocyclic carbene (NHC) catalysts to achieve good yields.[10][11]
dot
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the presence of the electron-withdrawing nitrile group can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, its status as an aryl chloride means it will inherently be less reactive than its bromo- or iodo-phenol counterparts. The free hydroxyl group can also potentially interfere with the catalyst or base, though many modern catalyst systems show good tolerance.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol compares the coupling of this compound with a more reactive aryl bromide, 4-bromophenol, using phenylboronic acid.
Objective: To compare the reaction efficiency and yield for a standard Suzuki coupling.
Materials:
-
This compound
-
4-Bromophenol
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Schlenk flask, reflux condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add degassed toluene (6 mL) and degassed water (1.5 mL) via syringe.
-
Heat the mixture to 90°C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the corresponding hydroxybiphenyl and calculate the yield.
Expected Outcomes & Data Comparison
The difference in C-X bond strength will be the dominant factor in reactivity.
| Substrate | Halogen Leaving Group | Electronic Effects on Oxidative Addition | Expected Reactivity | Predicted Yield |
| 4-Bromophenol | Br | Weakly activating (-OH) | High | >90%[12] |
| This compound | Cl | Strongly activating (-CN), Weakly activating (-OH) | Low to Moderate | 20-50% (Requires optimized catalyst/ligand for high yield) |
Conclusion and Synthetic Outlook
This compound exhibits a rich and complex reactivity profile that distinguishes it from simpler halophenols.
-
For SNAr , it is highly activated due to the ortho-nitrile group, making it a viable substrate for reactions that would fail on simple chlorophenols.
-
For EAS , it is significantly deactivated compared to other phenols. However, the directing effects of the hydroxyl and chloro groups are convergent, offering predictable regioselectivity for electrophilic attack at the C3 and C5 positions, should the reaction proceed.
-
For Cross-Coupling , its performance as an aryl chloride is inherently sluggish compared to bromo- and iodo-phenols. Achieving high yields requires carefully optimized conditions, often involving advanced, sterically hindered ligands that facilitate the oxidative addition to the strong C-Cl bond.
Understanding this nuanced reactivity allows chemists to strategically leverage this compound as a versatile building block. Its functional groups can be manipulated sequentially to construct complex molecular architectures, making it a valuable tool in the synthesis of novel pharmaceuticals and agrochemicals.
References
- Liu, Z., et al. (2021). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. ResearchGate.
- Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(47), 21783–21790.
- Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. OSTI.GOV.
- J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides.
- Liautard, V., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(14), 3740–3743.
- gChem Global. (n.d.). SNAr Comparative Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reeves, E. K., et al. (2021). Chemodivergent cross-couplings. ResearchGate.
- Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
- Wang, Z., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(19), 3401.
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- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
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A Comparative Guide to the Biological Activity of 2-Chloro-6-hydroxybenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Bioactivity
The precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's interaction with biological targets. In the case of chlorohydroxybenzonitriles, the positions of the chloro, hydroxyl, and nitrile groups are critical determinants of their biological effects. While 2-Chloro-6-hydroxybenzonitrile serves as a versatile intermediate in chemical synthesis, its intrinsic bioactivity and that of its isomers are of significant interest for the discovery of novel active ingredients.[1] This guide explores these differences, providing a comparative analysis of their herbicidal and antimicrobial properties.
The herbicidal action of many hydroxybenzonitrile compounds is attributed to their ability to inhibit photosynthesis at Photosystem II (PSII).[2] This disruption of the electron transport chain leads to a cascade of events culminating in plant cell death. The antimicrobial properties of phenolic compounds, on the other hand, are often linked to their ability to disrupt cell membranes and interfere with essential cellular processes. The influence of isomeric substitution on these activities is a key focus of this guide.
Comparative Analysis of Biological Activities
While direct comparative studies on all isomers of this compound are limited, we can infer structure-activity relationships from data on related compounds and piece together a comparative overview. The following sections detail the known herbicidal and antimicrobial activities, with a focus on how the isomeric positioning of the substituents influences efficacy.
Herbicidal Activity: A Tale of Photosystem II Inhibition
Hydroxybenzonitrile herbicides, such as bromoxynil and ioxynil, are potent inhibitors of Photosystem II (PSII) in plants.[2] They act by binding to the D1 protein of the PSII complex, thereby blocking electron transport and halting photosynthesis. This mechanism is the likely mode of action for herbicidally active chlorohydroxybenzonitrile isomers.
To facilitate future comparative studies, a detailed protocol for assessing herbicidal activity is provided in the experimental section.
Antimicrobial Activity: A Spectrum of Efficacy
Phenolic compounds are well-known for their antimicrobial properties, and chlorohydroxybenzonitriles are no exception. The position of the chlorine atom and the hydroxyl group can significantly impact the compound's ability to interact with microbial cell membranes and intracellular targets.
Derivatives of 5-chloro-2-hydroxybenzoic acid have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has a Minimum Inhibitory Concentration (MIC) in the range of 15.62-31.25 µmol/L.[3][4] Another related compound, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, has demonstrated potent activity against Mycobacterium kansasii with MIC values between 1-4 µmol/L.[3][4] While these are derivatives, they underscore the antimicrobial potential of the 5-chloro-2-hydroxybenzonitrile scaffold.
Direct MIC data for this compound and its isomers against a broad range of microbes is scarce. To address this, a standardized protocol for determining MIC is detailed in the experimental section, enabling researchers to conduct their own comparative analyses.
The following table summarizes the available, albeit limited, quantitative data for related compounds to provide a preliminary comparison.
| Compound/Derivative | Biological Activity | Target Organism/Assay | Quantitative Data (IC50/MIC) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antibacterial | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [3][4] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Antimycobacterial | Mycobacterium kansasii | 1-4 µmol/L | [3][4] |
| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Cytotoxicity | Hep G2 (human liver cancer cell line) | High | [1] |
| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Cytotoxicity | HEK293T (human embryonic kidney cell line) | High | [1] |
Note: The data presented is for derivatives or closely related isomers and should be interpreted with caution when directly comparing to this compound and its isomers.
Experimental Protocols
To empower researchers to conduct their own comparative studies, the following detailed protocols are provided.
Protocol 1: Determination of Herbicidal Activity via Photosystem II Inhibition (Chlorophyll Fluorescence Assay)
This protocol assesses the inhibitory effect of the compounds on Photosystem II, a primary target for many herbicides.
Workflow for Photosystem II Inhibition Assay.
Methodology:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach or pea leaves) using standard differential centrifugation methods.
-
Compound Preparation: Prepare stock solutions of this compound and its isomers in dimethyl sulfoxide (DMSO). Create a series of dilutions in the assay buffer.
-
Incubation: Add the chloroplast suspension to a multi-well plate. Introduce the different concentrations of the test compounds to the wells. Include a control with DMSO only.
-
Chlorophyll Fluorescence Measurement: Use a Pulse-Amplitude-Modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters. Key parameters include:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry, measured after a dark adaptation period. A decrease in Fv/Fm indicates damage to PSII.
-
Y(II): The effective quantum yield of PSII under illumination. A decrease in Y(II) signifies inhibition of electron transport.
-
-
Data Analysis: Plot the percentage of inhibition of Fv/Fm or Y(II) against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Protocol 2: Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7]
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8]
Structure-Activity Relationship (SAR) Insights
The limited available data suggests that the position of the chlorine atom significantly influences the biological activity of hydroxybenzonitriles.
-
Herbicidal Activity: For PSII inhibitors, the overall shape and electronic properties of the molecule are crucial for binding to the D1 protein. The position of the chlorine atom will affect the molecule's conformation and its interactions within the binding pocket.
-
Antimicrobial Activity: The antimicrobial activity of phenols is often related to their acidity (pKa) and lipophilicity (logP). The chlorine atom, being an electron-withdrawing group, will influence the acidity of the hydroxyl group. The position of the substituents will also affect the overall lipophilicity of the molecule, which is critical for its ability to penetrate microbial cell membranes.[3][9]
Conclusion and Future Directions
This guide provides a framework for understanding and comparing the biological activities of this compound and its isomers. While a comprehensive dataset for direct comparison is currently lacking, the provided protocols and insights into structure-activity relationships offer a solid foundation for future research.
Further studies are needed to generate robust, comparative data on the herbicidal and antimicrobial activities of these isomers. Such research will not only elucidate the fundamental principles governing their bioactivity but also pave the way for the rational design of new and more effective agrochemicals and therapeutic agents.
References
- Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
- Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.
- European Chemicals Agency. (n.d.). This compound.
- PubChem. (n.d.). This compound.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-hydroxybenzonitrile Analogs as Photosystem II Inhibitors
For researchers, scientists, and drug development professionals engaged in the discovery of novel herbicides, a deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective agents. This guide provides an in-depth comparative analysis of 2-Chloro-6-hydroxybenzonitrile analogs, a class of compounds that have demonstrated significant potential as inhibitors of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. By dissecting the influence of various structural modifications on their herbicidal activity, this document aims to provide actionable insights for the development of next-generation weed management solutions.
The this compound scaffold serves as a privileged structure in the design of PSII inhibitors. The hydroxyl and nitrile groups are crucial for binding to the D1 protein within the PSII complex, while the chloro substituent significantly influences the electronic and steric properties of the molecule, thereby modulating its inhibitory potency. This guide will explore the nuanced effects of substitutions on this core structure, supported by comparative experimental data.
The Critical Role of Substituents: A Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of this compound analogs is profoundly dictated by the nature and position of additional substituents on the benzonitrile ring. The following table summarizes the inhibitory activity of a series of analogs against photosynthetic electron transport (PET) in isolated spinach chloroplasts, a common model system for studying PSII inhibition. The activity is expressed as the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition of PET. Higher pI50 values indicate greater potency.
| Compound ID | Substitution (R) | pI50 |
| 1 | H (this compound) | 5.8 |
| 2 | 4-CH3 | 6.2 |
| 3 | 4-C(CH3)3 | 6.8 |
| 4 | 4-CF3 | 7.1 |
| 5 | 4-NO2 | 7.5 |
| 6 | 3,4-di-Cl | 7.9 |
| 7 | 3,5-di-Cl | 6.5 |
Key Observations from the Comparative Data:
-
Influence of Electron-Withdrawing Groups: A clear trend emerges from the data, highlighting the positive impact of electron-withdrawing groups at the para-position (C4) on herbicidal activity. The introduction of a trifluoromethyl group (Compound 4 ) and a nitro group (Compound 5 ) leads to a significant increase in potency compared to the unsubstituted parent compound (1 ). This suggests that reducing the electron density of the aromatic ring enhances the binding affinity of the inhibitor to its target site on the D1 protein.
-
Steric Effects at the Para-Position: The size and shape of the substituent at the C4 position also play a critical role. While a methyl group (Compound 2 ) provides a modest increase in activity, the bulkier tert-butyl group (Compound 3 ) results in a more substantial improvement. This indicates the presence of a hydrophobic pocket in the binding site that can accommodate larger alkyl groups.
-
Impact of Halogenation: Dichlorination of the ring generally enhances activity, as seen in compounds 6 and 7 . However, the position of the chlorine atoms is crucial. The 3,4-dichloro substitution (Compound 6 ) results in the most potent analog in this series, suggesting that this substitution pattern provides an optimal combination of electronic and steric properties for binding. In contrast, the 3,5-dichloro substitution (Compound 7 ) is less effective, indicating that substitution at the C5 position may be detrimental to activity.
Mechanistic Insights: Inhibition of Photosystem II
2-Hydroxybenzonitrile herbicides, including the this compound analogs, act by disrupting the photosynthetic electron transport chain at Photosystem II.[1][2] They competitively inhibit the binding of plastoquinone (PQ), the native electron acceptor, to the QB binding site on the D1 protein of the PSII reaction center.[2] This blockage of electron flow from the primary quinone acceptor (QA) to QB effectively halts photosynthesis, leading to the generation of reactive oxygen species and subsequent cellular damage and plant death.[3]
The following diagram illustrates the site of action of this compound analogs within the photosynthetic electron transport chain.
Caption: Experimental workflow for PET inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent Photosystem II inhibitors. The presence of the 2-chloro and 6-hydroxy substituents on the benzonitrile core is fundamental for activity, while further modifications, particularly with electron-withdrawing and sterically appropriate groups at the C4 position, can significantly enhance herbicidal potency. The 3,4-dichloro substitution pattern has emerged as a particularly promising avenue for developing highly active compounds.
Future research in this area should focus on a more extensive exploration of substituents at various positions of the benzonitrile ring to refine the SAR models. Quantitative structure-activity relationship (QSAR) studies could provide a more predictive framework for designing novel analogs with improved efficacy and selectivity. [4][5]Furthermore, investigating the metabolic fate of these compounds in both target and non-target organisms is crucial for developing environmentally benign herbicides. The foundational knowledge presented in this guide serves as a robust starting point for these future endeavors, paving the way for the discovery of innovative solutions in weed management.
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A Comparative Guide to the Cytotoxicity of 2-Hydroxybenzonitrile Derivatives for Cancer Research
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, 2-hydroxybenzonitrile and its derivatives have emerged as a promising class of compounds. This technical guide offers a comprehensive comparison of the cytotoxic profiles of various 2-hydroxybenzonitrile derivatives, with a particular focus on the extensively studied benzofuran derivatives synthesized from this versatile precursor. We will delve into the structure-activity relationships that govern their cytotoxic potency, explore their mechanisms of action, and provide detailed experimental protocols for assessing their in vitro efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer therapeutics.
Introduction to 2-Hydroxybenzonitrile as a Scaffold in Cancer Drug Discovery
2-Hydroxybenzonitrile, a simple aromatic molecule featuring a hydroxyl and a nitrile group in an ortho-position, serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities.[1] Its unique structural arrangement allows for facile chemical modifications, making it an attractive scaffold for medicinal chemists. While 2-hydroxybenzonitrile itself has limited reported direct anticancer activity, its derivatives, particularly those resulting from the cyclization into benzofuran structures, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2]
Comparative Cytotoxicity of Benzofuran Derivatives of 2-Hydroxybenzonitrile
The transformation of 2-hydroxybenzonitrile into a benzofuran ring system has proven to be a fruitful strategy in the development of potent cytotoxic agents. The resulting benzofuran derivatives have been the subject of numerous studies, revealing a wide range of cytotoxic activities depending on the nature and position of substituents.
Data Summary: In Vitro Cytotoxicity (IC50) of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxamides | Compound with 4'-hydroxy N-phenylamide | HCT15 (Colon) | Low micromolar | [3] |
| Compound with N-phenethyl carboxamide and morpholinyl substitution | MCF-7 (Breast) | 1.136 | [4] | |
| Halogenated Benzofurans | Bromine on methyl group at position 3 | K562 (Leukemia) | 5 | [4] |
| Bromine on methyl group at position 3 | HL60 (Leukemia) | 0.1 | [4] | |
| Benzofuran-Chalcone Hybrids | 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone | MCF-7 (Breast) | 2-10 | [4] |
| 3-Oxadiazolylbenzofurans | Bromo derivative | HCT116 (Colon) | 3.27 | [5] |
| Benzofuran-1,2,3-triazole Hybrids | 6-methoxy substituted derivative | HCT-116 (Colon) | 0.87 | [5] |
| 6-methoxy substituted derivative | HeLa (Cervical) | 0.73 | [5] | |
| 6-methoxy substituted derivative | A549 (Lung) | 0.57 | [5] | |
| Ailanthoidol (Natural Benzofuran) | Huh7 (Hepatoma) | 22 (48h) | [6] |
Note: The direct cytotoxicity data for a systematic series of non-cyclized 2-hydroxybenzonitrile derivatives is not extensively available in the reviewed literature. The focus of current research is predominantly on the biologically active heterocyclic derivatives, such as benzofurans.
Structure-Activity Relationship (SAR) Insights
The extensive research on benzofuran derivatives allows for the elucidation of key structure-activity relationships that drive their cytotoxic potential.
-
Substitution at the 2-position: The introduction of substituents at the C-2 position of the benzofuran ring, such as carboxamides and chalcones, has been shown to be crucial for cytotoxic activity.[4]
-
Halogenation: The presence of halogen atoms, particularly bromine, on the benzofuran scaffold or its side chains often leads to a significant increase in cytotoxic potency.[2][4]
-
Hydrophilic Groups: The incorporation of hydrophilic moieties, like piperidine, can improve the physicochemical properties of the compounds without compromising their antiproliferative activity.[4]
-
Hybrid Molecules: The fusion of the benzofuran ring with other heterocyclic systems, such as quinazolinones, imidazoles, oxadiazoles, and triazoles, has yielded hybrid molecules with potent anticancer properties.[4][5] This strategy often leads to compounds with multi-target activities.
-
Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group on the benzofuran ring or its substituents appears to be important for cytotoxic activity, as its methylation can abolish the compound's potency.[7]
Mechanisms of Cytotoxicity
The cytotoxic effects of 2-hydroxybenzonitrile derivatives, particularly the benzofurans, are mediated through various cellular mechanisms, leading to the inhibition of cancer cell growth and induction of apoptosis.
Key Signaling Pathways and Cellular Targets
Caption: Mechanisms of cytotoxicity of benzofuran derivatives.
-
Inhibition of Tubulin Polymerization: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation.[6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. Some benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, contributing to their anticancer effects.[3]
-
Induction of DNA Damage: Some benzofuran derivatives have been observed to induce DNA damage in cancer cells, which can trigger apoptotic pathways.[7]
-
Induction of Apoptosis: A common downstream effect of the various mechanisms of action of these compounds is the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[6][8]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for two commonly used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow Diagram:
Caption: Step-by-step workflow of the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-hydroxybenzonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][10][11]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The derivatives of 2-hydroxybenzonitrile, particularly the benzofuran class of compounds, represent a rich source of cytotoxic agents with significant potential for development as anticancer drugs. The structure-activity relationship studies have provided valuable insights into the chemical features required for potent activity, guiding the rational design of new and more effective molecules. The diverse mechanisms of action, including tubulin polymerization inhibition and NF-κB signaling blockade, suggest that these compounds may be effective against a broad range of malignancies.
Future research should focus on expanding the chemical diversity of 2-hydroxybenzonitrile derivatives beyond the benzofuran scaffold to explore new areas of chemical space. A systematic evaluation of simpler, non-cyclized derivatives would provide a more complete understanding of the foundational structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to identify novel cellular targets and pathways affected by these compounds. Ultimately, the continued exploration of this versatile scaffold holds great promise for the discovery of next-generation anticancer therapeutics.
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A Comparative Guide to the Antimicrobial Activity of Benzofurans Synthesized from 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2] This guide provides an in-depth technical comparison of the antimicrobial performance of benzofuran derivatives synthesized from the versatile starting material, 2-hydroxybenzonitrile (also known as 2-cyanophenol), with a focus on experimental data and the underlying synthetic strategies.
The Synthetic Rationale: Leveraging 2-Hydroxybenzonitrile for Benzofuran Assembly
The choice of 2-hydroxybenzonitrile as a precursor for benzofuran synthesis is rooted in its inherent bifunctionality. The ortho-positioning of a nucleophilic hydroxyl group and an electrophilic nitrile group on the benzene ring provides a strategic framework for intramolecular cyclization reactions, leading to the efficient construction of the benzofuran core.
A key and elegant method for this transformation is the Thorpe-Ziegler cyclization . This reaction cascade commences with the O-alkylation of 2-hydroxybenzonitrile, followed by a base-catalyzed intramolecular cyclization to yield 3-aminobenzofuran-2-carboxamide, a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide
This protocol details the synthesis of the core benzofuran scaffold from 2-hydroxybenzonitrile.
Step 1: O-Alkylation of 2-Hydroxybenzonitrile
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group.
-
Add an α-halo compound, for instance, chloroacetonitrile or ethyl bromoacetate (1.2 eq), to the reaction mixture.
-
Heat the reaction mixture (e.g., 80°C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the O-alkylated product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Dissolve the O-alkylated intermediate in a suitable alcoholic solvent, such as ethanol.
-
Add a strong base, for example, potassium hydroxide (KOH) or sodium ethoxide, to catalyze the intramolecular cyclization.
-
Heat the mixture under reflux (e.g., 75°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid.
-
The resulting precipitate, 3-aminobenzofuran-2-carboxamide, is collected by filtration, washed, and dried.
Causality in Experimental Choices: The use of a polar aprotic solvent like DMF in the O-alkylation step facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. The choice of a strong base in the Thorpe-Ziegler cyclization is crucial for the deprotonation of the α-carbon to the nitrile, initiating the intramolecular nucleophilic attack on the second nitrile group, which drives the ring closure.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway from 2-hydroxybenzonitrile to 3-aminobenzofuran-2-carboxamide.
Comparative Antimicrobial Performance
The true measure of a novel antimicrobial scaffold lies in its performance against clinically relevant pathogens, benchmarked against established antibiotics. While direct antimicrobial data for benzofurans explicitly synthesized from 2-hydroxybenzonitrile is emergent, the broader class of 3-aminobenzofuran derivatives has demonstrated significant promise. The following data, synthesized from multiple studies on structurally related benzofurans, provides a comparative overview.
For the purpose of this guide, we will compare the activity of representative benzofuran derivatives with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.[3]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Reference(s) |
| Benzofuran Derivative A | 0.39 | 0.78 | 0.39 | 3.12 | [4][5] |
| Benzofuran Derivative B | 1.56 | 3.12 | 1.56 | 6.25 | [4][5] |
| Ciprofloxacin | 0.25 - 1.0 | 0.5 - 2.0 | ≤0.125 | ≤0.015 - 0.25 | [1][3] |
Note: Benzofuran Derivatives A and B are representative hydrophobic analogs with aryl substituents at the C-3 position, a common modification of the 3-aminobenzofuran scaffold.
Interpretation of Data:
The compiled data indicates that certain hydrophobic benzofuran derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values that are comparable, and in some cases superior, to the control drug, Ciprofloxacin.[4][5] For instance, Benzofuran Derivative A demonstrates an impressive MIC of 0.39 µg/mL against S. aureus and B. subtilis.[4][5] The activity against the drug-resistant MRSA strain is also noteworthy.
The efficacy against Gram-negative bacteria like E. coli appears to be lower than that of Ciprofloxacin, suggesting a potential for a narrower spectrum of activity or the need for further structural modifications to enhance outer membrane penetration.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzofuran derivatives.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the synthesized benzofuran compounds and the control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Trustworthiness of the Protocol: This broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents, ensuring the reliability and reproducibility of the results.
Visualization of the Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzofuran derivatives is intricately linked to their structural features. Analysis of various studies reveals key SAR trends:
-
Hydrophobicity: Increased lipophilicity often correlates with enhanced antibacterial activity, likely due to improved penetration of the bacterial cell membrane.[4][5]
-
Substituents at C-3: The nature of the substituent at the 3-position of the benzofuran ring significantly influences activity. Aryl groups, particularly those with electron-withdrawing or lipophilic substituents, have been shown to be beneficial.[4][5]
-
The Amino Group: The 3-amino group, a direct result of the Thorpe-Ziegler synthesis from 2-hydroxybenzonitrile, serves as a crucial handle for introducing diverse substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Conclusion and Future Directions
The synthesis of benzofurans from 2-hydroxybenzonitrile offers an efficient and modular approach to a class of compounds with significant antimicrobial potential. The resulting 3-aminobenzofuran-2-carboxamide scaffold is a versatile platform for the development of novel antibacterial and antifungal agents. Comparative data suggests that derivatives of this scaffold can exhibit potent activity against Gram-positive bacteria, including resistant strains like MRSA.
Future research should focus on a systematic exploration of the structure-activity relationships of N-substituted 3-aminobenzofuran-2-carboxamide derivatives to optimize their antimicrobial spectrum and potency. Further investigations into their mechanism of action are also warranted to elucidate their cellular targets and pave the way for their development as next-generation antimicrobial drugs.
References
- Jiang, N., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530.
- Aslam, M. A., & Furtoss, V. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Chinese Chemical Society, 63(5), 387-398.
- Kumar, D. R. H., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(3), 637-641.
- Surakshitha, T., et al. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 5(3), 343-350.
- Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.
- Zawirska, A., et al. (2018). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 12(4), 234-241.
- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786.
- Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(19), 8345-8356.
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- Kumar, A., et al. (2018). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Russian Journal of General Chemistry, 88(6), 1219-1223.
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- El-Sayed, R., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 2(10), 1-8.
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A Comparative Guide to the Synthetic Routes of 2-Chloro-6-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science, prized for its unique substitution pattern that allows for diverse functionalization. Its synthesis, however, presents several challenges, including regioselectivity and functional group compatibility. This guide provides an in-depth comparison of three distinct synthetic strategies to access this important intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to empower researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: The Sandmeyer Reaction of 2-Amino-6-chlorophenol. This classical approach involves the diazotization of an aromatic amine followed by cyanation.
-
Route 2: Selective Nucleophilic Aromatic Substitution (SNA) of 2,6-Dichlorobenzonitrile. This strategy relies on the selective replacement of one chlorine atom with a hydroxyl group.
-
Route 3: Demethylation of 2-Chloro-6-methoxybenzonitrile. This route involves the synthesis of a methoxy-protected precursor followed by deprotection to unveil the desired phenol.
The following table summarizes the key metrics for each route, providing a high-level overview of their performance.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Selective Hydrolysis | Route 3: Demethylation |
| Starting Material | 2-Amino-6-chlorophenol | 2,6-Dichlorobenzonitrile | 2,6-Dichlorobenzonitrile |
| Number of Steps | 2 (Diazotization, Cyanation) | 1 | 2 (Methoxylation, Demethylation) |
| Overall Yield | Moderate | Low to Moderate (Potentially) | High |
| Scalability | Moderate | Challenging | Good |
| Key Challenges | Handling of diazonium salts, use of toxic cyanides. | Achieving high selectivity for mono-substitution. | Use of corrosive and moisture-sensitive reagents (BBr₃). |
| Green Chemistry Aspect | Use of stoichiometric copper salts and cyanides. | Potentially high salt waste. | Use of halogenated solvents and strong Lewis acids. |
Route 1: The Sandmeyer Reaction - A Classic Transformed
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of functionalities, including the nitrile group. This pathway commences with the diazotization of 2-amino-6-chlorophenol to form a reactive diazonium salt, which is then subjected to cyanation using a copper(I) cyanide catalyst.
Causality of Experimental Choices
The diazotization is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[1] The subsequent cyanation step, a radical-nucleophilic aromatic substitution, is catalyzed by copper(I) to facilitate the displacement of the diazonium group with a cyanide nucleophile.[2]
Experimental Protocol
Step 1: Diazotization of 2-Amino-6-chlorophenol
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chlorophenol (1 eq.) in a solution of hydrochloric acid (3 eq. in water).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Route 2: Selective Hydrolysis of 2,6-Dichlorobenzonitrile - A Selectivity Challenge
The direct conversion of 2,6-dichlorobenzonitrile to this compound via nucleophilic aromatic substitution (SNA) with a hydroxide source is an attractive, atom-economical approach. However, achieving selective mono-substitution is a significant hurdle, as the reaction can readily proceed to form the dihydroxy product or the corresponding benzamide.[3][4]
Causality of Experimental Choices
The success of this route hinges on carefully controlling reaction conditions to favor the mono-hydrolysis product. Factors such as the concentration of the hydroxide source, reaction temperature, and the use of phase-transfer catalysts can influence the selectivity. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, but this activation applies to both chlorine atoms.[3]
Conceptual Experimental Protocol
-
Dissolve 2,6-dichlorobenzonitrile (1 eq.) in a suitable solvent system, such as a mixture of an organic solvent (e.g., THF) and water.
-
Add a carefully controlled amount of a hydroxide source (e.g., NaOH or KOH, 1.0-1.2 eq.) as an aqueous solution at a low temperature (e.g., 0 °C).
-
Monitor the reaction closely by TLC or HPLC to maximize the formation of the mono-hydroxy product and minimize the formation of the di-hydroxy byproduct.
-
Once the optimal conversion is reached, quench the reaction by adding a weak acid.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification by column chromatography will be necessary to separate the desired product from unreacted starting material and the di-hydroxy byproduct.
Caption: Conceptual pathway for the selective hydrolysis of 2,6-Dichlorobenzonitrile.
Route 3: Demethylation of 2-Chloro-6-methoxybenzonitrile - A Robust Two-Step Approach
This route offers a more controlled and often higher-yielding alternative to the previous methods. It involves two distinct steps: the synthesis of 2-chloro-6-methoxybenzonitrile from 2,6-dichlorobenzonitrile, followed by the demethylation of the methoxy group to yield the final product.
Causality of Experimental Choices
Step 1: Methoxylation: The first step is a nucleophilic aromatic substitution where a methoxide ion displaces one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring. This reaction is generally regioselective due to the symmetrical nature of the starting material.
Step 2: Demethylation: The cleavage of the aryl methyl ether is effectively achieved using a strong Lewis acid like boron tribromide (BBr₃).[6][7] The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[6]
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methoxybenzonitrile
-
In a round-bottom flask, dissolve 2,6-dichlorobenzonitrile (1 eq.) in a dry polar aprotic solvent such as DMF or DMSO.
-
Add sodium methoxide (1.1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain 2-chloro-6-methoxybenzonitrile, which can be purified by chromatography or recrystallization. A patent suggests this reaction can achieve a yield of up to 99%.[8]
Step 2: Demethylation of 2-Chloro-6-methoxybenzonitrile
-
Dissolve 2-chloro-6-methoxybenzonitrile (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.2-1.5 eq.) in DCM dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Caption: Two-step synthesis of this compound via a methoxy intermediate.
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.
-
The Sandmeyer reaction is a viable, albeit traditional, method. Its primary drawbacks are the need to handle potentially unstable diazonium salts and the use of highly toxic cyanide reagents, which may be a concern for scalability and environmental safety.
-
Selective hydrolysis of 2,6-dichlorobenzonitrile is the most direct route on paper but is likely the most difficult to execute with high selectivity and yield. Significant process optimization would be required to make this a reliable method.
-
The demethylation of 2-chloro-6-methoxybenzonitrile emerges as the most robust and reliable strategy. Although it involves two steps, both reactions are generally high-yielding and the starting materials are readily accessible. The primary consideration for this route is the handling of the corrosive and moisture-sensitive boron tribromide.
For researchers seeking a dependable and scalable synthesis of this compound, the demethylation route (Route 3) is highly recommended . Its predictability and high overall yield outweigh the considerations of an additional synthetic step.
References
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A Spectroscopic Journey: The Synthesis of 2-Chloro-6-hydroxybenzonitrile and the Characterization of its Precursors
In the landscape of pharmaceutical and agrochemical research, the precise synthesis and unambiguous characterization of novel compounds are paramount. 2-Chloro-6-hydroxybenzonitrile stands as a valuable building block in the development of various bioactive molecules.[1] Its synthesis, while achievable through several routes, offers an excellent case study for the application of spectroscopic techniques to monitor chemical transformations and verify molecular structures. This guide provides a comparative spectroscopic analysis of this compound and its precursors, offering insights into the causal relationships between molecular structure and spectral data.
The Synthetic Pathway: From Phenol to Nitrile
A plausible and illustrative synthetic route to this compound begins with the chlorination of a phenolic precursor, followed by the introduction of the nitrile functional group. For this guide, we will consider a two-step synthesis starting from 2-chlorophenol, which is then converted to salicylaldehyde, and subsequently to the final product. This pathway allows for a clear spectroscopic comparison at each stage of the transformation.
Caption: General workflow for NMR sample preparation and data acquisition.
FTIR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FTIR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Conclusion
The spectroscopic comparison of this compound and its precursors, 2-chlorophenol and salicylaldehyde, provides a clear and instructive example of how modern analytical techniques are employed to guide and validate synthetic organic chemistry. Each transformation in the synthetic pathway is accompanied by distinct and predictable changes in the NMR, FTIR, and mass spectra, allowing for the confident identification of the intermediate and final products. This guide serves as a practical reference for researchers and scientists, demonstrating the power of spectroscopy in elucidating molecular structure and confirming the successful outcome of chemical reactions.
References
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-hydroxybenzonitrile: A Guide for Laboratory Professionals
<_ _>
For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-6-hydroxybenzonitrile, a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. Our aim is to empower you with the knowledge to not only comply with regulations but also to understand the scientific principles that underpin these essential safety procedures.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated aromatic nitrile, a class of compounds that presents a unique set of challenges for disposal. Its toxicity and the potential for the formation of hazardous byproducts during improper treatment necessitate a cautious and informed approach.
According to its GHS classification, this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] The presence of a chlorine atom means it is a halogenated organic compound, which requires specific disposal considerations to prevent the release of harmful substances into the environment.[2][3] Furthermore, the nitrile group (-CN) is a precursor to cyanide, a highly toxic substance.[4][5]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C7H4ClNO | [1] |
| Molecular Weight | 153.56 g/mol | [1] |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Physical State | Solid | [6] |
Pre-Disposal: Safe Accumulation and Storage of Waste
Proper disposal begins with meticulous waste segregation and storage within the laboratory. This crucial first step prevents accidental chemical reactions and ensures the safety of all personnel.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use only designated, compatible, and clearly labeled hazardous waste containers.[7][8] For this compound, a high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers, as halogenated solvents can produce acids that corrode metal.[7]
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][9] Never mix this compound waste with acids, bases, or oxidizing agents to prevent potentially violent reactions and the release of toxic gases like hydrogen cyanide.[5][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).[8][9]
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from heat and sources of ignition.[7][8] Ensure containers are kept tightly closed when not in use.[8][9]
The Core Directive: Approved Disposal Methodologies
Due to its chemical structure, the primary and most environmentally sound method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3][10] This process ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.
Why Incineration is the Preferred Method:
High-temperature incineration, typically above 850°C (and often up to 1100°C for highly chlorinated wastes), provides the necessary energy to break the stable aromatic ring and the carbon-chlorine bond.[10][11][12][13] The process is designed to manage the byproducts of combustion effectively:
-
Destruction of Organic Components: The organic portion of the molecule is oxidized to carbon dioxide and water.
-
Management of Chlorine: The chlorine atom is converted primarily to hydrogen chloride (HCl), which is then "scrubbed" from the flue gas using a basic solution, preventing its release into the atmosphere.[11][12]
-
Nitrile Group Destruction: The nitrile group is safely destroyed at high temperatures, preventing the formation of free cyanide.
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [7][14] This is to prevent the contamination of water systems and the potential for harmful chemical reactions in the sewage system.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (double-nitrile or Viton), chemical splash goggles, and a lab coat.[7] For larger spills, a respirator may be necessary.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[14] For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent pad.[7][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Decision-Making for Disposal: A Visual Guide
To assist in the decision-making process for the disposal of this compound waste, the following flowchart provides a clear, logical path to ensure safe and compliant handling.
Caption: Disposal workflow for this compound.
References
- Process for the incineration of chlorinated organic materials.
- Management of Hazardous Wastes containing Halogenated Organics. (1987). P2 InfoHouse. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-hydroxybenzonitrile
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydroxybenzonitrile. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, functional understanding of how to maintain a safe laboratory environment. Our focus is on creating self-validating safety systems through rigorous adherence to best practices.
Foundational Hazard Assessment: Understanding the "Why"
This compound (C₇H₄ClNO) is a compound that demands respect. A thorough understanding of its hazard profile is the non-negotiable first step in establishing safe handling procedures. According to its Globally Harmonized System (GHS) of Classification and Labelling, this chemical presents multiple routes of potential exposure and harm.
The primary hazards associated with this compound include:
-
Acute Toxicity: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] This triple threat necessitates a multi-layered approach to PPE, as exposure through any route can lead to adverse health effects.
-
Skin Irritation: It is known to cause skin irritation.[1][2][3][4] This underscores the need for correctly selected and meticulously handled protective gloves and lab attire.
-
Serious Eye Irritation: Direct contact can cause serious eye irritation, making robust eye protection essential.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4] This hazard dictates that the compound must be handled in a well-ventilated area, with respiratory protection required under certain conditions.
Given these hazards, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion. The principle of "As Low As Reasonably Achievable" (ALARA) should be the guiding philosophy for all laboratory operations involving this compound.
Core PPE Requirements: A Task-Based Summary
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE for common laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical Splash Goggles | Double-gloving (e.g., nitrile) | Flame-Resistant Lab Coat | Required: Work within a certified chemical fume hood. |
| Conducting Reactions & Purifications | Chemical Splash Goggles & Face Shield | Double-gloving (e.g., nitrile, neoprene) | Flame-Resistant Lab Coat or Chemical-Resistant Apron | Required: Work within a certified chemical fume hood. |
| Handling Spills or Emergencies | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-Resistant Coveralls or Suit | NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters. |
In-Depth PPE Specifications and Protocols
Merely listing PPE is insufficient. True safety lies in the correct selection and use of each component.
Eye and Face Protection
Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, dust, and vapors.[5][6] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield must be worn in addition to goggles .[4][7]
Hand Protection: The First Line of Defense
Given the dermal toxicity and irritant nature of this compound, meticulous glove use is critical.
-
Selection: Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves may be necessary. Always consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Double-Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. It is highly recommended for all handling procedures.[8]
-
Integrity and Disposal: Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique (peeling one off with the other without touching the outer surface with bare skin) to avoid cross-contamination.[3] Dispose of contaminated gloves immediately as hazardous waste.
Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale work, a chemical-resistant apron or disposable coveralls provide a higher level of protection against spills.[9][10] Do not wear lab coats outside of the laboratory area to prevent the spread of contamination. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2]
Respiratory Protection
All operations that may generate dust or aerosols of this compound must be conducted within a certified chemical fume hood.[3][5] This is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or in the event of a ventilation failure or large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.[5][7] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is a critical control point to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Body Protection: Don the lab coat or coveralls, ensuring full coverage.
-
Inner Gloves: Put on the first pair of gloves.
-
Respiratory Protection (if required): Perform a user seal check on the respirator before entering the work area.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Experimental Protocol: Doffing PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in a designated hazardous waste container.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down the arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in a hazardous waste bag if contaminated.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risk assessment.
Disposal Plan for Contaminated Materials
Proper disposal is the final, critical step in the safe handling lifecycle. Failure here can lead to unintended exposure and environmental contamination.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing papers, bench covers, and contaminated lab coats, must be placed in a clearly labeled, sealed hazardous waste container.[8] The container should be marked "Hazardous Waste: Chlorinated Organic Compound".[8]
-
Liquid Waste: All solutions and reaction mixtures containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic waste. Never pour this chemical down the drain.[2][3]
-
Sharps: Any needles or sharp implements that come into contact with the compound must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust and trustworthy system that protects yourself, your colleagues, and your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
